Tungsten pentachloride
Beschreibung
Eigenschaften
IUPAC Name |
pentachlorotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.W/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDQNNDDTXUPAN-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[W](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WCl5, Cl5W | |
| Record name | tungsten(V) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(V)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158867 | |
| Record name | Tungsten pentachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13470-14-9 | |
| Record name | Tungsten chloride (WCl5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten pentachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten pentachloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten pentachloride | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to Tungsten Pentachloride (CAS: 13470-14-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tungsten pentachloride (WCl₅), identified by CAS number 13470-14-9, is a highly reactive, dark green or black crystalline solid.[1][2] Its utility spans a range of applications, from a precursor in chemical vapor deposition (CVD) for thin film fabrication in the microelectronics industry to a catalyst in organic synthesis.[1][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and handling, and a summary of its key applications. The structural characteristics and safety considerations are also discussed in detail to ensure safe and effective utilization in a research and development setting.
Core Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below for ease of reference.
Physical Properties
| Property | Value | References |
| Molecular Formula | WCl₅ (exists as a W₂Cl₁₀ dimer in the solid state) | [1][4][5] |
| Molecular Weight | 361.11 g/mol | [1][3][6] |
| Appearance | Dark green to black, hygroscopic, crystalline solid | [1][2][4] |
| Melting Point | 242-248 °C | [1][3][5][7] |
| Boiling Point | 275.6-286 °C | [1][2][5] |
| Density | 3.52 - 3.88 g/cm³ | [3][4][5] |
| Solubility | Decomposes in water and most polar solvents.[2][4] Soluble in some organic solvents like benzene, chloroform, and carbon disulfide.[4] | |
| Vapor Appearance | Light blue-green | [2] |
Chemical and Structural Properties
| Property | Description | References |
| Structure | In the solid state, it exists as a bridged dimeric structure, [W₂Cl₁₀], with two edge-sharing octahedra.[1] In the gas phase, it forms trigonal bipyramidal WCl₅ monomers.[4][6] | |
| Reactivity | Highly sensitive to moisture and air, hydrolyzing to form blue tungsten oxides and hydrogen chloride.[1][2][8] When heated in air, it forms tungsten oxychloride (WOCl₄).[1][2][4] It is a strong Lewis acid.[1] | |
| Oxidation State | The oxidation number of tungsten is +5. | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.
Synthesis of this compound via Reduction of Tungsten Hexachloride
This protocol describes the synthesis of this compound by the reduction of tungsten hexachloride using various reducing agents.
3.1.1 Method 1: Reduction with Tetrachloroethylene (B127269)
This method utilizes tetrachloroethylene as the reductant.[1][5]
-
Materials:
-
Tungsten hexachloride (WCl₆)
-
Tetrachloroethylene (C₂Cl₄)
-
-
Equipment:
-
Reaction vessel equipped for inert atmosphere operation
-
Oil bath
-
100W light source
-
-
Procedure:
-
In an inert atmosphere, combine 4-7 g of tungsten hexachloride with 25 mL of tetrachloroethylene in a suitable reaction vessel.[2]
-
Heat the mixture in an oil bath at 100°C for 24 hours.[2]
-
Irradiate the reaction mixture with a 100W bulb during the heating period.[2]
-
Observe the color change of the solution from an initial red-brown to blue-green, with the eventual formation of a fine dark powder.[2]
-
Handle the resulting product under strictly anhydrous and inert conditions due to its high hygroscopicity.[2]
-
3.1.2 Method 2: Reduction with Elemental Reducing Agents (e.g., Sb, Ti, As)
This patented method allows for the synthesis of high-purity this compound.
-
Materials:
-
Tungsten hexachloride (WCl₆, high purity)
-
Reducing agent (e.g., Antimony (Sb), Titanium (Ti), or Arsenic (As))
-
-
Equipment:
-
Mortar and pestle or ball mill for grinding in an inert atmosphere
-
Vacuum distillation and sublimation apparatus
-
-
Procedure:
-
Mixing: In an inert atmosphere (e.g., Ar, N₂), uniformly mix the reducing agent and tungsten hexachloride at a molar ratio of approximately 1.0 : 3.0 to 1.0 : 4.0 (reducing agent: WCl₆). Grinding the reactants to a particle size of 300 µm or less is recommended to enhance reactivity.
-
Reduction: Heat the mixture under a reduced pressure (≤ 100 Pa) for 1 to 100 hours. The temperature should be in a range where the chlorides of tungsten and the reducing agent are in a liquid phase.
-
Vacuum Distillation: Heat the reduced product at 90-130°C under a pressure of ≤ 100 Pa for 1 to 100 hours to remove volatile impurities.
-
Sublimation Purification: Heat the distilled product at 130-170°C under a pressure of ≤ 100 Pa for 1 to 100 hours. The purified this compound will precipitate at a cooler zone maintained at 70-120°C.
-
Purification by Sublimation
Purification of the synthesized this compound is critical to remove byproducts such as tungsten tetrachloride (WCl₄) and tungsten oxychloride (WOCl₄).[1][2]
-
Equipment:
-
Hard glass tube
-
Tube furnace with temperature gradient capability
-
Source of inert gas (e.g., nitrogen, argon) or vacuum
-
-
Procedure:
-
Place the crude this compound in a hard glass tube.
-
Establish a continuous flow of inert gas or a vacuum.[2]
-
Place the glass tube in a tube furnace and create a temperature gradient of approximately 180°C to 25°C.[2]
-
This compound will sublimate and precipitate in a cooler zone of the tube, separating it from less volatile impurities like tungsten tetrachloride which will remain in the hotter zone.[2]
-
Collect the purified product under an inert atmosphere and store it in a sealed, airtight container.[2][8]
-
Key Chemical Reactions and Pathways
This compound is a versatile reagent that participates in several key chemical transformations.
Hydrolysis
In the presence of moisture, this compound readily hydrolyzes to form blue tungsten oxides and hydrogen chloride.[1][2] This reaction underscores the need for handling the compound under strictly anhydrous conditions.
Reaction with Oxygen
When heated in the presence of air, this compound reacts to form tungsten oxychloride (WOCl₄).[1][2][4]
Applications in Research and Development
The unique properties of this compound make it a valuable material in several advanced technology sectors.
Chemical Vapor Deposition (CVD)
This compound is a key precursor for the deposition of tungsten thin films via CVD.[1] These films are utilized in the microelectronics industry for creating interconnects and vias in integrated circuits due to tungsten's high electrical conductivity and resistance to electromigration.[1]
Catalysis
Leveraging its Lewis acidic nature, this compound serves as a catalyst in various organic reactions, including olefin polymerization.[1][3][8] Its ability to activate organic molecules makes it a valuable tool in the synthesis of complex organic compounds.[3][10]
Materials Science
This compound is a precursor for the synthesis of a variety of tungsten-based materials, such as oxides, nitrides, and carbides.[1] These materials possess unique properties that are beneficial for a diverse range of applications. It is also used to modify the surface properties of other materials to enhance adhesion, wettability, and electrical conductivity.[1]
Safety and Handling
This compound is a corrosive and toxic compound that requires careful handling.[1]
-
Hazards: Causes severe skin burns and eye damage.[1] Inhalation of its fumes can lead to respiratory tract irritation.[1] It reacts violently with water, liberating toxic gas.[11]
-
Personal Protective Equipment (PPE): Handling should be conducted in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][8]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[8][11] Keep containers tightly sealed to prevent contact with moisture and air.[8][11]
-
In case of exposure:
-
Skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye contact: Immediately rinse with plenty of water for at least 15 minutes.[12]
-
Inhalation: Move the person to fresh air.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[12]
-
In all cases of exposure, seek immediate medical attention.[12]
-
Conclusion
This compound (CAS: 13470-14-9) is a compound with significant potential in various scientific and industrial fields. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective application. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to leverage the unique characteristics of this compound in their work.
References
- 1. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 2. data.epo.org [data.epo.org]
- 3. Buy this compound | 13470-14-9 [smolecule.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]
- 6. Tungsten hexachloride - Wikipedia [en.wikipedia.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. JP6720222B2 - High-purity this compound and its synthesis method - Google Patents [patents.google.com]
- 9. EP3670453A2 - Ultra-high purity tungsten chlorides - Google Patents [patents.google.com]
- 10. KR20190017941A - High purity this compound and its preparation method - Google Patents [patents.google.com]
- 11. Tungsten Chloride Hydrolysis Method Preparing Tungsten Acid - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Tungsten(V) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Tungsten(V) chloride. The information is presented to support research, scientific analysis, and professionals in drug development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.
Physical Properties of Tungsten(V) Chloride
Tungsten(V) chloride, also known as tungsten pentachloride, is a notable inorganic compound with the empirical formula WCl₅. In its solid state, it exists as a dimer, W₂Cl₁₀[1]. This compound is characterized as a black or dark green, crystalline solid that is highly hygroscopic[1].
Quantitative Physical Data
The key physical properties of Tungsten(V) chloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | WCl₅ (monomer), W₂Cl₁₀ (dimer) | [1] |
| Molar Mass | 361.11 g/mol (for WCl₅) | [2] |
| Appearance | Black or dark green hygroscopic crystals | [1][2] |
| Density | 3.86 g/cm³ | [1] |
| Melting Point | 248 °C (521 K) | [1] |
| Boiling Point | 275.6 °C (548.8 K) | [1] |
| Structure | Dimeric with two octahedral tungsten centers bridged by chloride ligands in the solid state; trigonal bipyramidal monomers in the gaseous state. | [1] |
| Solubility | Reacts with water. Slightly soluble in nonpolar solvents like carbon disulfide. Soluble in some organic solvents such as acetonitrile, benzene, and chloroform. | [3] |
Chemical Properties of Tungsten(V) Chloride
Tungsten(V) chloride is a highly reactive compound, a characteristic primarily due to the tungsten being in the +5 oxidation state. It is oxophilic, demonstrating a strong affinity for oxygen, and is highly reactive towards Lewis bases[1].
Reactivity Profile
-
Hydrolysis: Tungsten(V) chloride is extremely sensitive to moisture and readily hydrolyzes in the presence of water. This reaction leads to the formation of tungsten oxides and hydrochloric acid[2]. One reported reaction pathway suggests the formation of chlorine, hydrochloric acid, and tungsten oxychloride[4].
-
Reaction with Air: When heated in the air, it forms tungsten oxychloride (WOCl₄)[3].
-
Redox Reactions: It can be synthesized by the reduction of tungsten hexachloride (WCl₆)[1].
-
Lewis Acidity: It acts as a Lewis acid and can form complexes with various ligands.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of Tungsten(V) chloride, adapted for its air- and moisture-sensitive nature.
Synthesis of Tungsten(V) Chloride via Reduction of Tungsten(VI) Chloride
This protocol describes the synthesis of Tungsten(V) chloride by the reduction of Tungsten(VI) chloride using tetrachloroethylene (B127269).
Materials:
-
Tungsten(VI) chloride (WCl₆)
-
Tetrachloroethylene (C₂Cl₄)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line apparatus
-
Reaction flask with a condenser
-
Heating mantle
Procedure:
-
Set up the Schlenk line apparatus and ensure all glassware is thoroughly dried and purged with an inert gas to remove air and moisture.
-
In an inert atmosphere (glove box or under a positive pressure of inert gas), charge the reaction flask with Tungsten(VI) chloride.
-
Add tetrachloroethylene to the reaction flask. The molar ratio of WCl₆ to C₂Cl₄ should be 2:1[1].
-
With the condenser attached and a continuous flow of inert gas, heat the reaction mixture. A typical reaction condition involves heating at a controlled temperature until the reaction is complete, which can be monitored by a color change of the solution[3].
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the Tungsten(V) chloride product to precipitate.
-
The solid product is then isolated by filtration under an inert atmosphere, washed with a dry, non-polar solvent to remove any unreacted starting material and byproducts, and dried under vacuum.
Determination of Melting Point
Due to its reactivity with air and moisture, the melting point of Tungsten(V) chloride must be determined under an inert atmosphere.
Materials:
-
Tungsten(V) chloride sample
-
Melting point apparatus
-
Capillary tubes
-
Inert gas source (Argon or Nitrogen)
-
Glove box or Schlenk line
Procedure:
-
Inside a glove box or using a Schlenk line, finely powder a small amount of the Tungsten(V) chloride sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Seal the open end of the capillary tube using a flame while maintaining an inert atmosphere inside the tube. This can be achieved by quickly sealing the tube after removing it from the inert atmosphere or by using specialized equipment for sealing under vacuum or inert gas.
-
Place the sealed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.
-
Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range represents the melting point of the sample.
Qualitative Solubility Test
This protocol outlines a general procedure for assessing the solubility of Tungsten(V) chloride in various organic solvents under an inert atmosphere.
Materials:
-
Tungsten(V) chloride sample
-
A selection of dry, deoxygenated organic solvents (e.g., carbon tetrachloride, benzene, acetonitrile)
-
Small test tubes or vials with septa
-
Inert gas source (Argon or Nitrogen)
-
Glove box or Schlenk line
Procedure:
-
Conduct all steps within a glove box or using Schlenk line techniques to prevent exposure to air and moisture.
-
Place a small, accurately weighed amount of Tungsten(V) chloride (e.g., 10 mg) into a dry test tube.
-
Add a small volume (e.g., 1 mL) of the chosen dry, deoxygenated solvent to the test tube.
-
Seal the test tube and agitate the mixture at a constant temperature.
-
Visually observe if the solid dissolves completely, partially, or not at all.
-
If the solid dissolves completely, it is considered soluble. If it dissolves partially, it is slightly soluble, and if no significant amount of solid dissolves, it is considered insoluble. This can be quantified by carefully measuring the amount of solute added to a known volume of solvent until saturation is reached.
Visualizations
The following diagrams illustrate key chemical processes and experimental workflows related to Tungsten(V) chloride.
Caption: Hydrolysis pathway of Tungsten(V) chloride.
Caption: General experimental workflow for the synthesis and characterization of Tungsten(V) chloride.
References
An In-depth Technical Guide on the Molecular Structure of Dimeric Tungsten Pentachloride
Audience: Researchers, scientists, and drug development professionals.
Core Molecular Structure
In the solid state, tungsten pentachloride exists as a dimer with the formula W₂Cl₁₀.[1] The structure consists of two octahedral tungsten(V) centers that are joined by two bridging chloride ligands, resulting in an edge-sharing bioctahedral arrangement.[2][3] This dimeric configuration is isostructural with niobium pentachloride (Nb₂Cl₁₀) and molybdenum pentachloride (Mo₂Cl₁₀).[1] The tungsten-tungsten distance of 3.814 Å indicates the absence of a direct metal-metal bond.[1] In the gas phase, the dimeric structure dissociates to form monomeric WCl₅ molecules with a trigonal bipyramidal geometry.[2]
Quantitative Structural Data
The precise molecular geometry of dimeric this compound has been determined through single-crystal X-ray diffraction studies. The key bond lengths and angles are summarized in the table below. The crystal structure is monoclinic with the space group C2/m.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | C2/m | [3] |
| Bond Lengths | ||
| W-W distance | 3.814(2) Å | [3] |
| W-Cl (bridging) | 2.519(3) Å | [3] |
| W-Cl (terminal, axial) | 2.243(3) Å | [3] |
| W-Cl (terminal, equatorial) | 2.251(3) Å | [3] |
| Bond Angles | ||
| Cl (bridging)-W-Cl (bridging) | 81.3(1)° | [3] |
| W-Cl (bridging)-W | 98.7(1)° | [3] |
| Cl (terminal, axial)-W-Cl (terminal, axial) | 178.6(1)° | [3] |
| Cl (terminal, equatorial)-W-Cl (terminal, equatorial) | 93.8(1)° | [3] |
| Cl (bridging)-W-Cl (terminal, axial) | 89.3(1)° | [3] |
| Cl (bridging)-W-Cl (terminal, equatorial) | 175.5(1)° | [3] |
Experimental Protocols
Synthesis of this compound Single Crystals
The synthesis of this compound suitable for single-crystal X-ray diffraction involves the reduction of tungsten hexachloride (WCl₆) followed by purification via sublimation to promote crystal growth.[3] Due to the air and moisture sensitivity of tungsten halides, all manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.[4][5]
Materials:
-
Tungsten hexachloride (WCl₆)
-
Tetrachloroethylene (C₂Cl₄)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and condenser
-
Heating mantle
-
Sublimation apparatus
Procedure:
-
In a glovebox or under a positive flow of inert gas, a Schlenk flask is charged with tungsten hexachloride.
-
Tetrachloroethylene is added as the reducing agent. A typical reaction is: 2 WCl₆ + C₂Cl₄ → W₂Cl₁₀ + C₂Cl₆.[1]
-
The reaction mixture is heated under an inert atmosphere to initiate the reduction.
-
Upon completion of the reaction, the volatile byproducts and excess solvent are removed under vacuum.
-
The crude this compound product is transferred to a sublimation apparatus under inert atmosphere.
-
The apparatus is evacuated, and the crude product is heated to a temperature sufficient to induce sublimation (typically 130-170 °C).[2]
-
Single crystals of W₂Cl₁₀ will form on the cooled surface of the sublimation apparatus.
-
The apparatus is cooled to room temperature, and the inert atmosphere is reintroduced before collecting the crystals in a glovebox.
Single-Crystal X-ray Diffraction
The determination of the molecular structure of dimeric this compound is achieved through single-crystal X-ray diffraction.[2] The air-sensitive nature of the crystals necessitates special handling to prevent decomposition during the experiment.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., cryostream)
-
X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
-
Goniometer and detector
-
Inert, non-reactive oil for crystal mounting
Procedure:
-
Crystal Mounting: In a glovebox, a suitable single crystal of W₂Cl₁₀ is selected and coated with a layer of inert oil (e.g., Paratone-N) to protect it from the atmosphere. The crystal is then mounted on a cryo-loop.
-
Data Collection: The mounted crystal is transferred to the diffractometer and immediately cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and prevent decomposition. Data collection is performed using a suitable strategy to ensure complete and redundant data, typically involving a series of ω and φ scans.
-
Structure Solution and Refinement: The collected diffraction data is processed to obtain the unit cell parameters and integrated intensities. The structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares methods.
Visualizations
Dimeric Structure of this compound
Caption: Dimeric structure of W₂Cl₁₀ showing two edge-sharing octahedra.
Experimental Workflow for Structure Determination
Caption: Workflow for the determination of the molecular structure.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Tungsten(V) Chloride from Tungsten(VI) Chloride Reduction
Abstract
Tungsten(V) chloride (WCl₅), a significant precursor in the synthesis of various tungsten compounds, is commonly prepared through the reduction of tungsten(VI) chloride (WCl₆). This technical guide provides a comprehensive overview of the primary methods for this reduction, offering detailed experimental protocols and quantitative data to facilitate replication and further research. The methodologies covered include reduction by hydrogen, tetrachloroethylene (B127269), and various metallic and non-metallic reducing agents. This document is intended to serve as a practical resource for chemists and material scientists engaged in the synthesis and application of tungsten compounds.
Introduction
Tungsten(V) chloride, also known as tungsten pentachloride, is a dark green, crystalline solid that is highly sensitive to moisture.[1] It serves as a crucial starting material in organometallic chemistry and as a precursor for the synthesis of tungsten-based materials such as oxides, nitrides, and carbides.[2] Furthermore, WCl₅ is utilized as a Lewis acid catalyst in certain organic reactions.[2] The most prevalent synthetic route to WCl₅ involves the controlled reduction of the more common tungsten(VI) chloride. This guide details the most effective and commonly cited methods for this chemical transformation.
Synthesis of Tungsten(V) Chloride via Reduction of Tungsten(VI) Chloride
Several reducing agents have been successfully employed to convert WCl₆ to WCl₅. The choice of reductant influences the reaction conditions, yield, and purity of the final product.
Reduction by Hydrogen (H₂)
Reduction of WCl₆ with hydrogen gas is a well-established method for producing WCl₅.[1][2] The reaction is typically carried out at elevated temperatures in a flow system.
Reaction: 2 WCl₆ + H₂ → 2 WCl₅ + 2 HCl
Data Presentation:
| Parameter | Value | Reference |
| Reactants | WCl₆, H₂ | [1][2] |
| Temperature | 250–425 °C | [1][2] |
| Notes | Byproducts such as WOCl₄, WCl₄, and WCl₂ can form. Purification by sublimation is necessary. | [1] |
Experimental Protocol:
-
Place tungsten(VI) chloride in a quartz tube situated within a tube furnace.
-
Heat the furnace to a temperature between 380–425 °C.[1]
-
Introduce a steady stream of hydrogen gas through the quartz tube to reduce the WCl₆.
-
The product, tungsten(V) chloride, sublimes and can be collected in a cooler part of the apparatus.
-
To purify the product, perform a subsequent sublimation in a stream of inert gas, such as nitrogen, to separate it from less volatile byproducts.[1] The temperature gradient for purification can be set from 180°C to 25°C, where WCl₅ will precipitate first.[1]
Reduction by Tetrachloroethylene (C₂Cl₄)
Tetrachloroethylene serves as both a reductant and a solvent in this synthesis method.[2][3] This approach offers the advantage of proceeding at a lower temperature compared to hydrogen reduction.
Reaction: 2 WCl₆ + C₂Cl₄ → 2 WCl₅ + C₂Cl₆
Data Presentation:
| Parameter | Value | Reference |
| Reactants | WCl₆, C₂Cl₄ | [1][3] |
| WCl₆ Amount | 4–7 g | [1] |
| C₂Cl₄ Volume | 25 mL | [1] |
| Temperature | 100 °C (in an oil bath) | [1] |
| Reaction Time | 24 hours | [1] |
| Special Conditions | Irradiation with a 100W light bulb | [1] |
Experimental Protocol:
-
In a reaction vessel equipped for inert atmosphere operation, combine 4–7 g of tungsten(VI) chloride with 25 mL of tetrachloroethylene.[1]
-
Heat the mixture in an oil bath to 100 °C.[1]
-
Irradiate the reaction mixture with a 100W light bulb for 24 hours.[1]
-
The reaction progress is indicated by a color change from an initial red-brown to a blue-green solution, culminating in the formation of a fine dark powder.[1]
-
Handle the resulting product under strictly anhydrous conditions as it is highly hygroscopic.[1]
-
Purification can be achieved through sublimation.[1]
Reduction by Other Reducing Agents (Sb, Bi, Ti, As)
A variety of other reducing agents, including antimony, bismuth, titanium, and arsenic, can be used for the synthesis of high-purity WCl₅.[4][5] These reactions are often performed under reduced pressure.
Reaction (with Sb as an example): 3 WCl₆ + Sb → 3 WCl₅ + SbCl₃
Data Presentation:
| Parameter | Value | Reference |
| Reducing Agents | Sb, Bi, Hg, Ti, Al, As | [4][5] |
| Molar Ratio (WCl₆:Reductant) | 2.8:1.0 to 3.2:1.0 | [4][6] |
| Particle Size of Reactants | < 300 µm (preferably < 100 µm) | [4][7] |
| Reduction Temperature | 80–210 °C (e.g., ~105 °C for Sb) | [4] |
| Reduction Pressure | ≤ 13 Pa | [4] |
| Reduction Time | 1–100 hours | [5] |
| Distillation Temperature | 90–130 °C | [5] |
| Distillation Pressure | ≤ 100 Pa | [5] |
| Sublimation Temperature | 130–170 °C | [5] |
| Sublimation Pressure | ≤ 100 Pa | [5] |
| Yield | ≥ 65% | [5] |
Experimental Protocol (using Sb):
-
In an inert atmosphere (e.g., nitrogen or argon), uniformly mix high-purity WCl₆ and high-purity Sb in a molar ratio of approximately 2.8:1.[7] A mortar or ball mill can be used for mixing to ensure a small particle size.[4][6]
-
Place the mixture in a vacuum-compatible reaction vessel.
-
Heat the mixture to approximately 105 °C under a reduced pressure of 13 Pa or less for about 2 hours to effect the reduction.[7]
-
After the reduction, remove impurities by distillation under reduced pressure (e.g., at 130 °C and ~66 Pa for 1 hour).[7]
-
Purify the resulting WCl₅ by sublimation at a higher temperature and lower pressure (e.g., 160 °C and ≤ 13 Pa for 1 hour).[7]
-
Recover the purified, dark green crystalline WCl₅ in an inert atmosphere and store it in a sealed container.[1][7]
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the general chemical transformation and the typical experimental procedure for the synthesis of WCl₅ from WCl₆.
Caption: General reaction pathway for WCl₆ reduction.
Caption: Experimental workflow for WCl₅ synthesis.
Safety and Handling
-
Tungsten(VI) chloride (WCl₆) is a corrosive and oxidizing agent. It reacts aggressively with water, including atmospheric moisture, to release hydrogen chloride (HCl) gas.[8]
-
Tungsten(V) chloride (WCl₅) is also highly sensitive to moisture and water, hydrolyzing to form blue tungsten oxide.[1] It should be handled and stored under a dry, inert atmosphere at all times.
-
The reducing agents and byproducts may also be hazardous. For example, hydrogen gas is flammable, and HCl is a corrosive gas. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes) must be used.
Conclusion
The synthesis of tungsten(V) chloride from the reduction of tungsten(VI) chloride can be achieved through various methods, each with its own set of advantages and specific procedural requirements. Reduction by hydrogen is a classic gas-phase method requiring high temperatures. The use of tetrachloroethylene provides a lower-temperature liquid-phase alternative. For high-purity applications, reduction with solid-state reagents like antimony under vacuum, followed by sublimation, is particularly effective. The detailed protocols and data presented in this guide offer a solid foundation for the successful synthesis of WCl₅ for a range of research and development applications.
References
- 1. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 2. Buy this compound | 13470-14-9 [smolecule.com]
- 3. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]
- 4. KR102051241B1 - High Purity Tungsten Chloride and Synthesis Method - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Tungsten hexachloride - Wikipedia [en.wikipedia.org]
Solubility of Tungsten Pentachloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tungsten pentachloride (WCl5) is a highly reactive, hygroscopic crystalline solid with significant applications in catalysis and chemical synthesis. Its utility in organic chemistry is intrinsically linked to its solubility and stability in non-aqueous solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of organic solvents. Due to the scarcity of precise quantitative solubility data in publicly available literature, this document focuses on qualitative solubility descriptions and outlines a detailed experimental protocol for researchers to determine quantitative solubility under inert conditions. This guide is intended to equip researchers with the necessary information for the safe and effective handling and application of this compound in an organic medium.
Introduction to this compound
This compound (WCl5) is an inorganic compound that appears as a dark green or black crystalline solid.[1][2] It is highly sensitive to moisture and air, readily hydrolyzing to form tungsten oxides and tungsten oxychlorides.[2][3] This reactivity necessitates handling and storage under a dry, inert atmosphere (e.g., argon or nitrogen). In the solid state, it exists as a dimer, W2Cl10, with two tungsten atoms bridged by two chloride ligands.[4] Its utility as a Lewis acid catalyst in various organic reactions, such as polymerization and halogenation, makes understanding its behavior in organic solvents crucial for experimental design and success.[5]
Qualitative Solubility of this compound
Quantitative solubility data for this compound is not widely reported in chemical literature. However, qualitative descriptions of its solubility in various organic solvents are available. The compound's solubility is largely dictated by the polarity of the solvent and the potential for chemical reaction. Generally, it is slightly soluble in non-polar solvents and can dissolve in some polar aprotic and non-protic solvents, but it tends to decompose or react with most polar and protic solvents.[2][3]
Data Presentation: Qualitative Solubility in Common Organic Solvents
| Solvent Class | Solvent Example | Qualitative Solubility/Reactivity | Source(s) |
| Non-Polar Solvents | Carbon Disulfide (CS2) | Slightly soluble to very slightly soluble | [3][4] |
| Benzene (C6H6) | Soluble | [3] | |
| Chlorinated Solvents | Chloroform (B151607) (CHCl3) | Soluble | [3] |
| Carbon Tetrachloride (CCl4) | Reacts to form WCl6 (reduction of WCl6) | [6] | |
| Polar Aprotic Solvents | Acetonitrile (CH3CN) | Soluble | [3] |
| Polar Protic Solvents | Alcohols (e.g., Ethanol) | Decomposes/Reacts | [3] |
| Ethers | Diethyl Ether | Reacts | [7] |
| Ketones | Acetone | Reacts | [8] |
| Other | Primary Amines | Forms amine compounds | [3] |
Note: The term "soluble" in historical and qualitative literature does not specify the extent of solubility and should be interpreted with caution. It indicates that the substance dissolves to some appreciable degree. Reactions with chlorinated solvents can be complex; for instance, tetrachloroethylene (B127269) is used as a reductant for WCl6 to synthesize WCl5.[6]
Reactivity with Organic Solvents
The oxophilic nature of this compound and its strong Lewis acidity govern its interactions with organic solvents.[4]
-
Protic Solvents: Solvents with acidic protons, such as alcohols and water, will readily react with WCl5. This is typically a rapid decomposition reaction, leading to the formation of tungsten oxychlorides and hydrochloric acid.[2][3]
-
Donor Solvents: Solvents that can act as Lewis bases, such as ethers, ketones, and amines, can form adducts or coordination complexes with this compound.[3] These reactions can range from simple coordination to more complex chemical transformations.
-
Chlorinated Solvents: While some chlorinated solvents like chloroform are reported to be viable solvents, others like carbon tetrachloride can participate in redox reactions.[3][6] The specific reactivity will depend on the conditions and the specific solvent.
Due to this high reactivity, the selection of an appropriate solvent is critical and must be done with consideration for the intended chemical transformation. For applications where WCl5 is a catalyst or reagent, the solvent should ideally be inert.
Experimental Protocol: Gravimetric Determination of Solubility
Given the absence of readily available quantitative data, the following protocol outlines a gravimetric method for determining the solubility of this compound in a desired organic solvent under an inert atmosphere. This method is adapted for air- and moisture-sensitive compounds.
Objective: To determine the solubility of WCl5 in a specific organic solvent (e.g., g/100 mL) at a controlled temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Glovebox or Schlenk line with a dry, inert atmosphere (N2 or Ar)
-
Temperature-controlled bath (e.g., oil bath) or hotplate with temperature probe
-
Airtight, sealable glass vessel (e.g., Schlenk flask or sealed ampoule)
-
Magnetic stirrer and stir bars
-
Inert atmosphere filtration apparatus (e.g., filter cannula, fritted glass filter under inert atmosphere)
-
Pre-weighed, oven-dried collection flask
-
Analytical balance (inside the glovebox or accessible for sealed vessels)
-
Vacuum pump
Methodology:
-
Preparation (Inert Atmosphere):
-
Perform all manipulations of WCl5 and anhydrous solvents inside a glovebox or using Schlenk line techniques.
-
Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum before being brought into the inert atmosphere.
-
-
Sample Preparation:
-
Add a precisely weighed excess amount of this compound to the sealable glass vessel.
-
Using a cannula or syringe, add a known volume or mass of the anhydrous organic solvent to the vessel.
-
Seal the vessel tightly.
-
-
Equilibration:
-
Place the sealed vessel in the temperature-controlled bath set to the desired experimental temperature (e.g., 25°C).
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration may need to be determined empirically.
-
-
Separation of Saturated Solution:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully filter the supernatant (the saturated solution) from the excess solid using an inert atmosphere filtration technique (e.g., cannula transfer through a filter frit) into a pre-weighed collection flask. It is crucial to avoid transferring any solid particles.
-
-
Solvent Evaporation:
-
Weigh the collection flask containing the saturated solution to determine the mass of the solution.
-
Remove the solvent from the collection flask under vacuum. Gentle heating may be applied if the solvent's boiling point allows and it does not affect the solute.
-
Continue applying vacuum until the dissolved this compound is completely dry and a constant weight is achieved.
-
-
Calculation of Solubility:
-
Weigh the collection flask containing the dried solute.
-
The mass of the dissolved WCl5 is the final mass of the flask minus the initial mass of the empty flask.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved WCl5.
-
Calculate the solubility: Solubility (g / 100 g solvent) = (Mass of dissolved WCl5 / Mass of solvent) * 100 If the initial volume of the solvent was used, density is required to convert to a mass basis for accuracy.
-
Mandatory Visualizations
Logical Workflow for Handling and Solubility Determination of WCl5
Caption: Experimental workflow for determining the solubility of WCl5.
Reactivity Pathway of WCl5 with Protic Solvents
Caption: Reaction pathway of WCl5 with protic solvents.
Conclusion
While quantitative solubility data for this compound in organic solvents remains elusive in common chemical literature, its qualitative behavior indicates solubility in select non-polar and polar aprotic solvents, alongside high reactivity with protic and many donor solvents. For researchers and professionals in drug development and chemical synthesis, the provided experimental protocol offers a robust framework for determining precise solubility values under controlled, inert conditions. Careful solvent selection and rigorous adherence to air- and moisture-free handling techniques are paramount for the successful use of this compound in research and development.
References
- 1. chemicalland21.com [chemicalland21.com]
- 2. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 3. lookchem.com [lookchem.com]
- 4. TUNGSTEN (V) CHLORIDE | 13470-14-9 [chemicalbook.com]
- 5. Buy this compound | 13470-14-9 [smolecule.com]
- 6. Tungsten hexachloride - Wikipedia [en.wikipedia.org]
- 7. pearson.com [pearson.com]
- 8. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Safe Handling of Tungsten Pentachloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This in-depth guide provides a thorough overview of the safety data and handling precautions for tungsten pentachloride (WCl₅), a highly reactive inorganic compound. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Chemical Identification and Properties
This compound is a dark green or black crystalline solid that is highly sensitive to moisture and air.[1][2] It is crucial to handle this compound under an inert atmosphere to prevent decomposition.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | WCl₅ (monomer), W₂Cl₁₀ (dimer) | [5][6][7] |
| Molecular Weight | 361.11 g/mol | [1][8] |
| Appearance | Dark green to black crystalline solid | [1][2][9] |
| Melting Point | 243 °C - 248 °C | [1][6] |
| Boiling Point | 275.6 °C | [1][6] |
| Density | 3.52 g/cm³ - 3.875 g/cm³ | [6][8] |
| Solubility | Decomposes in water and most polar solvents. Slightly soluble in non-polar solvents like carbon disulfide, acetonitrile, benzene, and chloroform. | [2][6][10] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][11][12] Inhalation of its dust or fumes may cause respiratory irritation.[1][5]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage. | [5][9][11][12] |
| Serious Eye Damage/Eye Irritation | Category 1/2 | H314: Causes severe skin burns and eye damage. | [5][11][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [4][5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. | [4] |
Handling and Storage Precautions
Proper handling and storage are critical to mitigating the risks associated with this compound.
Handling
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[3][4] The compound is highly sensitive to moisture and air.[1][2]
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust and fumes.[1][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles with side-shields or a face shield, and a lab coat.[11][12][13] For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust or fumes.[11][12]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][11] Contaminated clothing should be removed immediately and washed before reuse.[5][11]
Storage
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][11][12]
-
Incompatible Materials: Store away from incompatible materials such as water, moisture, air, bases, strong oxidizing agents, and strong acids.[3][5][13]
-
Moisture Control: Store in a water-free area.[13] The compound is highly hygroscopic.[2]
Emergency Procedures
First-Aid Measures
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [5][13] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5][13] |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5][11][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [11][12][13] |
Fire and Spill Response
-
Fire: this compound is non-flammable.[5] Use an extinguishing agent suitable for the surrounding fire.[5] Firefighters should wear self-contained breathing apparatus and full protective clothing.[5][13] Upon heating in air, it can form tungsten oxychloride, and in a fire, it may liberate irritating gases.[1][5]
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[11] Avoid dust formation.[11] Carefully sweep up the spilled material and place it into a suitable, dry, closed container for disposal.[3] Prevent the spill from entering drains or waterways.[5]
Experimental Protocol: Safe Weighing and Transfer of this compound
This protocol outlines the steps for safely weighing and transferring solid this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood or glove box is available and functioning correctly.
-
Gather all necessary equipment: a clean, dry weighing vessel, a compatible spatula, and the sealed container of this compound.
-
Don all required personal protective equipment (PPE) as detailed in section 3.1.
-
-
Inert Atmosphere Transfer (Glove Box):
-
Transfer the sealed container of this compound, weighing vessel, and spatula into the glove box antechamber.
-
Purge the antechamber with an inert gas (e.g., argon or nitrogen) according to the glove box operating procedures.
-
Once the antechamber is purged, move the items into the main glove box chamber.
-
Carefully open the container of this compound.
-
Using the spatula, transfer the desired amount of the solid to the weighing vessel.
-
Securely close the this compound container.
-
Close the weighing vessel if possible.
-
Remove the items from the glove box via the antechamber, following the proper procedure.
-
-
Transfer in a Fume Hood (for less sensitive applications):
-
Work within the fume hood with the sash at the lowest practical height.
-
Allow the container of this compound to reach room temperature before opening to minimize moisture condensation.
-
Briefly open the container and quickly transfer the desired amount to the weighing vessel.
-
Immediately and securely reseal the this compound container.
-
This method carries a higher risk of exposure and reaction with atmospheric moisture and should only be used when a glove box is not available and for applications where minor decomposition is acceptable.
-
-
Cleanup:
-
Carefully decontaminate the spatula and any other equipment that came into contact with the chemical.
-
Wipe down the work area within the fume hood or glove box.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.
-
Logical Workflow for Spill Response
The following diagram illustrates the decision-making process and actions to be taken in the event of a this compound spill.
References
- 1. Buy this compound | 13470-14-9 [smolecule.com]
- 2. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. kojundo.co.jp [kojundo.co.jp]
- 6. Tungsten(V) Chloride-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]
- 7. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]
- 8. lookchem.com [lookchem.com]
- 9. Page loading... [guidechem.com]
- 10. TUNGSTEN (V) CHLORIDE | 13470-14-9 [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. Page loading... [guidechem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
In-Depth Technical Guide: Thermal Stability and Decomposition of Tungsten Pentachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten pentachloride (WCl₅), a dark green crystalline solid, is a pivotal precursor in various advanced material applications, including the chemical vapor deposition (CVD) of tungsten films, catalysis, and the synthesis of other tungsten compounds.[1][2] Its utility in these processes is intrinsically linked to its thermal behavior. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, with a focus on quantitative data, experimental methodologies, and decomposition pathways.
In the solid state, this compound exists as a dimer, [WCl₅]₂ or W₂Cl₁₀, featuring two octahedrally coordinated tungsten atoms bridged by two chloride ligands.[2] Upon heating under vacuum, it sublimes and the dimer dissociates into a monomeric, trigonal bipyramidal WCl₅ molecule in the gas phase.[2][3] WCl₅ is highly sensitive to moisture and air, hydrolyzing to form tungsten oxides and reacting with oxygen at elevated temperatures to produce tungsten oxychloride (WOCl₄).[1]
Thermal Stability and Decomposition
The thermal stability of this compound is a critical parameter for its application in CVD and other high-temperature processes. While stable at room temperature in an inert atmosphere, it undergoes decomposition at elevated temperatures. The decomposition pathway and products are highly dependent on the surrounding atmosphere.
Decomposition in an Inert Atmosphere
Under an inert atmosphere such as nitrogen or argon, the thermal decomposition of this compound is believed to proceed via disproportionation. This involves the conversion of tungsten(V) into higher and lower oxidation states. While the exact temperature and products of this disproportionation are not definitively established in the readily available literature, analogies with other tungsten halides and related metal pentachlorides suggest a potential pathway. For instance, tungsten tetrachloride is known to undergo disproportionation at elevated temperatures.[1] A plausible, though not definitively proven, disproportionation reaction for this compound could be:
2 WCl₅(g) → WCl₄(s) + WCl₆(g)
Further heating could lead to the decomposition of the resulting tungsten tetrachloride.
Decomposition in the Presence of Other Reagents
In the presence of air or oxygen, this compound readily forms tungsten oxychloride (WOCl₄) upon heating.[1] With water, it hydrolyzes to form blue tungsten oxide.[1]
In chemical vapor deposition processes, the decomposition of WCl₅ is often intentionally induced by a reducing agent to deposit tungsten metal. For example, in the presence of diborane (B8814927) (B₂H₆), a possible reaction mechanism is:
3WCl₅(g) + 5B₂H₆(g) → 3W(s) + 10BCl₃(g) + 15H₂(g) (based on a similar reaction for WCl₆)[4]
Quantitative Thermal Analysis Data
Thermogravimetric analysis (TGA) provides quantitative data on the mass loss of a substance as a function of temperature, offering insights into sublimation and decomposition events.
| Parameter | Value | Conditions | Reference |
| Melting Point | 248 °C | - | [5] |
| Boiling Point | 275.6 °C | - | [5] |
| Sublimation Temperature | 130–170 °C | Under vacuum | [2] |
| Onset of Mass Loss (TGA) | ~200 °C | 10 °C/min under N₂ | [6] |
| Residual Mass at 400 °C (TGA) | ~20% | 10 °C/min under N₂ | [6] |
Table 1: Summary of Thermal Properties of this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research in the thermal analysis of reactive compounds like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and volatilization characteristics of this compound.
Methodology:
-
Sample Preparation: Due to its sensitivity to air and moisture, the TGA instrument should be housed within an inert atmosphere glovebox (e.g., nitrogen or argon). A small amount of this compound (typically 3-10 mg) is loaded into a TGA crucible (e.g., platinum or alumina).[6]
-
Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere is used. The system is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment and to carry away any evolved gases.[6]
-
Thermal Program: The sample is heated at a constant rate, typically between 5 and 20 °C/min, from ambient temperature to a final temperature sufficient to observe complete sublimation and/or decomposition (e.g., 400-600 °C).[6]
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of mass loss, the temperature ranges of different mass loss events, and the percentage of residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with phase transitions (e.g., melting) and chemical reactions (e.g., decomposition) of this compound.
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, a small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel) to prevent reaction with the atmosphere and to contain any volatile products. An empty, hermetically sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is purged with a high-purity inert gas.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 5-20 °C/min, over a temperature range that encompasses the expected thermal events (e.g., from ambient to 400 °C).
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., some decomposition processes) are observed as peaks on the DSC curve. The temperature of the peak maximum provides the transition or reaction temperature, and the area under the peak is proportional to the enthalpy change of the process.
Mass Spectrometry (MS) Coupled with Thermal Analysis (TGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Methodology:
-
Instrumentation: The outlet of a thermogravimetric analyzer is coupled to the inlet of a mass spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation of evolved gases).
-
TGA Protocol: A TGA experiment is performed as described in section 4.1.
-
MS Protocol: As the sample is heated in the TGA, the evolved gases are continuously transferred to the ion source of the mass spectrometer. The MS is set to scan a specific mass-to-charge (m/z) range to detect the expected and unexpected decomposition products.
-
Data Analysis: The ion currents for specific m/z values are plotted as a function of temperature or time, and these profiles are correlated with the mass loss events observed in the TGA data. This allows for the identification of the gaseous species evolved at each stage of decomposition.
Visualizations
Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed thermal decomposition pathway of WCl₅ in an inert atmosphere.
Experimental Workflow for Thermal Analysis of this compound
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. Buy this compound | 13470-14-9 [smolecule.com]
- 3. Spectroscopic studies on matrix isolated tungsten chlorides and bromides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. US9595470B2 - Methods of preparing tungsten and tungsten nitride thin films using tungsten chloride precursor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Understanding the Lewis Acidity of Tungsten Pentachloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Lewis Acidity of Tungsten Pentachloride
This compound (WCl₅) is a dark green, crystalline solid that is highly sensitive to moisture. In the solid state, it exists as a dimer, W₂Cl₁₀, with two tungsten centers bridged by two chloride ligands, forming an edge-sharing bi-octahedral structure.[1] This dimeric structure is analogous to that of molybdenum pentachloride (MoCl₅).[2] The tungsten atom in WCl₅ is in a +5 oxidation state, leaving it with a d¹ electron configuration. The high positive charge on the tungsten center and the presence of vacant d-orbitals contribute to its pronounced Lewis acidic character.
The Lewis acidity of WCl₅ is a manifestation of its ability to accept electron pairs from Lewis bases. This property is central to its catalytic activity, where it can activate substrates by withdrawing electron density. Its strong oxophilicity, a key aspect of its Lewis acidic nature, drives its reactivity towards oxygen-containing functional groups.[3]
Synthesis of this compound
High-purity this compound is crucial for its application in catalysis and materials science. Several methods for its synthesis have been reported, primarily involving the reduction of tungsten hexachloride (WCl₆).
Common Synthesis Routes
-
Reduction of Tungsten Hexachloride with Hydrogen: This method involves passing hydrogen gas over heated WCl₆ at temperatures ranging from 250 to 400 °C.[1] 2 WCl₆ + H₂ → 2 WCl₅ + 2 HCl
-
Reduction with Tetrachloroethylene (B127269): WCl₆ can be reduced by tetrachloroethylene at around 100 °C, often with photochemical initiation.[4] 2 WCl₆ + C₂Cl₄ → 2 WCl₅ + C₂Cl₆
-
Reduction with other Reducing Agents: Other reducing agents, including bismuth, mercury, antimony, titanium, aluminum, phosphorus, and arsenic, can be used to reduce WCl₆ to WCl₅.[5]
Purification
Purification of WCl₅ is typically achieved through sublimation under a vacuum or in an inert atmosphere to remove impurities such as unreacted WCl₆ and other tungsten subchlorides.[1][4]
Quantifying Lewis Acidity: A Framework for WCl₅
While specific quantitative data for the Lewis acidity of WCl₅ are not available in the literature, its strength can be inferred from its reactivity and by comparison with analogous compounds. Two primary methods for quantifying Lewis acidity are the Gutmann-Beckett method and the determination of Fluoride (B91410) Ion Affinity (FIA).
Gutmann-Beckett Acceptor Number (AN)
The Gutmann-Beckett method is a widely used technique to determine the acceptor number (AN), a measure of the Lewis acidity of a substance. It involves monitoring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[6][7] The acceptor number is calculated using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid.
Table 1: Acceptor Numbers of Selected Lewis Acids for Comparison
| Lewis Acid | Acceptor Number (AN) |
| AlCl₃ | 87 |
| TiCl₄ | 70 |
| SbCl₅ | 100 |
| MoCl₅ | Data not available |
| WCl₅ | Data not available |
Researchers are encouraged to determine the acceptor number of WCl₅ using the protocol outlined in Section 5.1.
Fluoride Ion Affinity (FIA)
Fluoride ion affinity (FIA) is a gas-phase measure of Lewis acidity, defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion.[8] A higher FIA value indicates stronger Lewis acidity.
LA + F⁻ → [LA-F]⁻
FIA = -ΔH
FIA values are often determined through computational chemistry or experimental methods like ion cyclotron resonance spectroscopy.[8][9]
Table 2: Calculated Fluoride Ion Affinities of Selected Lewis Acids for Comparison
| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |
| BF₃ | ~342 |
| AlCl₃ | ~490 |
| SbF₅ | ~489 |
| MoF₅ | Data not available |
| WCl₅ | Data not available |
Researchers can determine the fluoride ion affinity of WCl₅ using the experimental protocol described in Section 5.2 or through computational modeling.
Catalytic Applications of this compound
The potent Lewis acidity of WCl₅ makes it an effective catalyst in various organic transformations.
Ring-Opening Metathesis Polymerization (ROMP)
WCl₅, often in conjunction with a co-catalyst, is used to initiate the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins like norbornene.[10] The Lewis acidic tungsten center coordinates to the double bond of the monomer, initiating the metathesis cascade.
Clauson-Kaas Pyrrole (B145914) Synthesis
WCl₅ can act as a Lewis acid catalyst in the Clauson-Kaas synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofuran.[11][12] The tungsten center activates the furan (B31954) derivative towards nucleophilic attack by the amine.
Experimental Protocols for Determining Lewis Acidity
The following are generalized experimental protocols that can be adapted for the determination of the Lewis acidity of this compound.
Protocol for Gutmann-Beckett Acceptor Number Determination
Objective: To determine the acceptor number (AN) of WCl₅ using ³¹P NMR spectroscopy.
Materials:
-
This compound (WCl₅), high purity
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane (B1671644) or dichloromethane-d₂)
-
NMR tubes
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
Sample Preparation (under inert atmosphere): a. Prepare a stock solution of Et₃PO in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M). b. In a separate vial, accurately weigh a sample of WCl₅. c. Add a precise volume of the Et₃PO stock solution to the WCl₅ to achieve a 1:1 molar ratio. Ensure complete dissolution. d. Transfer the resulting solution to an NMR tube and seal it.
-
Reference Sample Preparation: a. Prepare a reference sample containing only the Et₃PO stock solution in an NMR tube.
-
³¹P NMR Spectroscopy: a. Acquire the ³¹P NMR spectrum of the reference sample to determine the chemical shift of free Et₃PO. b. Acquire the ³¹P NMR spectrum of the WCl₅-Et₃PO sample under the same conditions.
-
Calculation: a. Record the ³¹P chemical shift (δₛₐₘₚₗₑ) of the WCl₅-Et₃PO adduct. b. Calculate the acceptor number using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0).
Protocol for Fluoride Ion Affinity Determination (Experimental)
Objective: To experimentally measure the fluoride ion affinity of WCl₅ using mass spectrometry-based techniques. This is a highly specialized experiment requiring dedicated instrumentation.
Instrumentation:
-
Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer or a similar instrument capable of studying gas-phase ion-molecule reactions.
-
Electrospray ionization (ESI) or a similar source to generate the [WCl₅F]⁻ anion.
-
A source of a reference Lewis acid with a known FIA.
Procedure (Generalized):
-
Generation of the Fluoride Adduct: a. Prepare a solution containing WCl₅ and a fluoride source (e.g., a tetraalkylammonium fluoride salt). b. Introduce the solution into the mass spectrometer via ESI to generate the [WCl₅F]⁻ ion in the gas phase.
-
Bracketing Method: a. Introduce a reference Lewis acid (LA_ref) with a known FIA into the ion trap. b. Observe if a fluoride transfer reaction occurs: [WCl₅F]⁻ + LA_ref → [LA_refF]⁻ + WCl₅ c. By using a series of reference Lewis acids with varying FIAs, the FIA of WCl₅ can be "bracketed" between the FIA of a reference acid that does not react and one that does.
-
Kinetic Method: a. Measure the forward and reverse rate constants for the fluoride transfer reaction with a reference Lewis acid. b. The equilibrium constant (K_eq) can be determined from the ratio of the rate constants. c. The Gibbs free energy change (ΔG) for the reaction can be calculated from K_eq, and from this, the relative FIA can be determined.
Conclusion
This compound is a potent Lewis acid with significant potential in catalysis and synthetic chemistry. While a quantitative understanding of its Lewis acidity is currently hampered by a lack of specific experimental data, its reactivity profile and comparison with related metal halides strongly suggest a high degree of electrophilicity. This technical guide has provided a theoretical framework for understanding the Lewis acidity of WCl₅, detailed its synthesis, and explored its role in important catalytic reactions. The inclusion of comprehensive experimental protocols for the determination of its acceptor number and fluoride ion affinity is intended to empower researchers to fill the existing knowledge gap. Further quantitative studies are essential to fully unlock and rationally design new applications for this versatile and reactive compound.
References
- 1. Buy this compound | 13470-14-9 [smolecule.com]
- 2. Molybdenum(V) chloride - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 5. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. Gutmann–Beckett method - Wikiwand [wikiwand.com]
- 8. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 12. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Tungsten Pentachloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Tungsten pentachloride (WCl₅), focusing on infrared (IR) and Raman spectroscopy. The information presented is intended to support research and development activities where the structural and vibrational properties of this compound are of interest. This compound is a highly reactive, dark green crystalline solid that is sensitive to air and moisture.[1] Its structure, and consequently its spectroscopic signature, is highly dependent on its physical state.
Molecular Structure: A Tale of Two Phases
This compound exhibits a fascinating structural duality, existing as a monomer in the gas phase and a dimer in the solid state. This phase-dependent structural change is a critical factor in interpreting its spectroscopic data.
-
Gas Phase: In the vapor state, WCl₅ adopts a monomeric, trigonal bipyramidal geometry with D₃h symmetry.
-
Solid State: In its solid form, it dimerizes to form W₂Cl₁₀. This dimer consists of two edge-sharing octahedra, where each tungsten atom is coordinated to six chlorine atoms, two of which act as bridging ligands between the two metal centers.[1][2]
The relationship between the physical state and the molecular structure is illustrated in the diagram below.
References
An In-Depth Technical Guide to the Crystal Structure of Solid-State Tungsten Pentachloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure of solid-state tungsten pentachloride (WCl₅), a compound of interest in catalysis, chemical vapor deposition, and organic synthesis. This document details the crystallographic parameters, experimental protocols for its synthesis and structural determination, and a workflow for its characterization.
Crystal Structure and Polymorphism
In the solid state, this compound exists as a dimer with the formula W₂Cl₁₀.[1][2] The structure is comprised of two octahedral tungsten(V) centers that are bridged by two chloride ligands, creating an edge-sharing bioctahedral arrangement.[1][2] This dimeric structure is isostructural with niobium(V) chloride (Nb₂Cl₁₀) and molybdenum(V) chloride (Mo₂Cl₁₀).[2] Notably, the distance between the two tungsten atoms within the dimer is approximately 3.814 Å, which is considered a non-bonding distance.[1][2] Upon heating and vaporization, the dimeric structure dissociates into trigonal bipyramidal WCl₅ monomers.[2]
Solid-state this compound is known to exhibit at least two crystalline phases, commonly referred to as Phase 1 and Phase 2. The transition between these phases is a diffusionless transformation, primarily characterized by a change in the β angle of the unit cell with only slight distortions of other cell parameters.[3]
Phase 2 is the thermodynamically stable form and its crystal structure was determined by F.A. Cotton and C.E. Rice in 1978.[3][4] Phase 1 is a metastable form and is isostructural with NbCl₅ and TaCl₅.[3]
Data Presentation: Crystallographic Parameters
The following tables summarize the key quantitative crystallographic data for the two known phases of this compound.
Table 1: Crystallographic Data for this compound (W₂Cl₁₀) - Phase 2
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 17.438(4) |
| b (Å) | 17.706 |
| c (Å) | 6.063(1) |
| β (°) | 95.51(2) |
| Z | 6 |
| Reference | [3] |
Table 2: Key Bond Lengths for this compound (W₂Cl₁₀) - Phase 2 (Calculated)
| Bond | Bond Length (Å) |
| W-Cl (terminal) | 2.27 |
| W-Cl (bridging) | 2.53 |
| Reference | [5] |
Table 3: Crystallographic Data for this compound (W₂Cl₁₀) - Phase 1
| Parameter | Value |
| Crystal System | Monoclinic |
| a (Å) | 18.11 |
| b (Å) | 17.72 |
| c (Å) | 5.809 |
| β (°) | 90.35 |
| Reference | [3] |
Experimental Protocols
Synthesis of High-Purity this compound
The synthesis of this compound is typically achieved through the reduction of tungsten hexachloride (WCl₆). Due to the high sensitivity of WCl₅ to moisture and air, all procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Method 1: Reduction with Tetrachloroethylene
This method is a common laboratory-scale synthesis.
-
Reactant Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with high-purity tungsten hexachloride (WCl₆).
-
Reaction: Tetrachloroethylene (C₂Cl₄) is added as both the solvent and the reducing agent. The reaction mixture is heated. The reaction proceeds according to the following equation: 2 WCl₆ + C₂Cl₄ → W₂Cl₁₀ + C₂Cl₆[2]
-
Isolation: Upon completion of the reaction, the resulting dark green, crystalline WCl₅ is isolated.
-
Purification: The crude product is purified by vacuum sublimation to yield high-purity this compound.
Method 2: Reduction with Elemental Antimony
This method is suitable for producing high-purity WCl₅ for applications in electronics.
-
Reactant Preparation: High-purity WCl₆ and elemental antimony (Sb) are mixed in a molar ratio of approximately 2.8:1 in an inert atmosphere. The mixture is ground to ensure homogeneity.
-
Reduction: The mixture is placed in a vacuum container and heated to around 105 °C under a pressure of 13 Pa or less for approximately 2 hours to effect the reduction.
-
Initial Purification (Distillation): Impurities are removed by heating the mixture to 130 °C under a pressure of about 66 Pa for 1 hour, causing the sublimation and distillation of volatile components.
-
Final Purification (Sublimation): The product is further purified by sublimation at a temperature between 140-350 °C and a pressure of 13 Pa or less to obtain high-purity this compound.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be grown by controlled sublimation.
-
Apparatus: A sealed, evacuated glass tube is used for the sublimation. The tube is placed in a tube furnace that allows for a temperature gradient.
-
Procedure: The purified polycrystalline WCl₅ is placed at one end of the sealed tube. The tube is heated to create a temperature gradient (e.g., 180°C at the hot end and 150°C at the cooler end).
-
Crystal Formation: Over several hours to days, the WCl₅ will sublime and deposit as single crystals in the cooler zone of the tube. The slow rate of sublimation is crucial for the growth of well-formed crystals.
Single-Crystal X-ray Diffraction
Due to the extreme sensitivity of WCl₅ to air and moisture, specialized handling techniques are mandatory for X-ray diffraction analysis.
-
Crystal Handling: All crystal manipulation must be performed in a dry, inert atmosphere (glovebox).
-
Mounting:
-
A suitable single crystal is selected under a microscope within the glovebox.
-
The crystal is coated with a layer of inert, viscous oil (e.g., perfluoropolyether oil) to provide a temporary barrier against the atmosphere.
-
The oil-coated crystal is then quickly mounted on a cryo-loop or a glass fiber attached to a goniometer head.
-
-
Data Collection:
-
The mounted crystal is rapidly transferred to the diffractometer.
-
A cold stream of nitrogen gas (typically at 100-150 K) is immediately directed onto the crystal. This serves to both protect the crystal from the atmosphere and to reduce thermal vibrations, leading to higher quality diffraction data.
-
The X-ray diffraction data is then collected using standard procedures.
-
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and structural characterization of solid-state this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]
- 3. patents.justia.com [patents.justia.com]
- 4. US10710896B2 - this compound conditioning and crystalline phase manipulation - Google Patents [patents.google.com]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
Methodological & Application
Tungsten Pentachloride: A Versatile Catalyst in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tungsten pentachloride (WCl₅) is a highly effective Lewis acid catalyst that has demonstrated significant utility in a variety of organic transformations. Its strong electron-accepting nature facilitates key bond-forming reactions, making it a valuable tool in the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in several important classes of organic reactions, including Friedel-Crafts acylation, ring-opening metathesis polymerization (ROMP), and dithioacetalization.
Friedel-Crafts Acylation of Aromatic Compounds
This compound serves as a potent catalyst for the Friedel-Crafts acylation of electron-rich aromatic compounds. By activating the acylating agent, WCl₅ facilitates the electrophilic aromatic substitution to form aryl ketones, which are important intermediates in the pharmaceutical and fine chemical industries.
Application Notes:
-
Substrate Scope: The reaction is most effective with electron-rich aromatic compounds such as anisole (B1667542), toluene (B28343), and xylenes. Deactivated aromatic rings are generally poor substrates under these conditions.
-
Catalyst Loading: Typically, a catalytic amount of WCl₅ is sufficient. However, in some cases, stoichiometric amounts may be required, particularly with less reactive substrates.
-
Solvent: Anhydrous, non-polar, aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) are preferred to prevent the decomposition of the catalyst.
-
Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermic nature of the reaction and minimize side products.
Quantitative Data Summary:
| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | Acetyl Chloride | 5 | 0 to RT | 2 | 92 |
| 2 | Toluene | Benzoyl Chloride | 10 | RT | 4 | 85 |
| 3 | m-Xylene | Propionyl Chloride | 5 | 0 to RT | 3 | 88 |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
Materials:
-
This compound (WCl₅)
-
Anisole
-
Acetyl Chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5 mol%).
-
Add anhydrous dichloromethane (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) to the stirred suspension.
-
To this mixture, add a solution of anisole (1.2 eq) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure p-methoxyacetophenone.
Caption: General workflow for WCl₅-catalyzed reactions.
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
This compound, often in conjunction with a co-catalyst, can initiate the ring-opening metathesis polymerization of strained cyclic olefins like norbornene. This process leads to the formation of high molecular weight polymers with interesting material properties.
Application Notes:
-
Co-catalyst: A co-catalyst, such as an organoaluminum or organotin compound, is often required to activate the tungsten species and generate the active catalytic center.
-
Monomer Purity: The monomer must be free of impurities, especially water and peroxides, which can deactivate the catalyst.
-
Solvent: Anhydrous and deoxygenated solvents like toluene or chlorobenzene (B131634) are typically used.
-
Inert Atmosphere: The polymerization must be carried out under a strict inert atmosphere (e.g., nitrogen or argon) due to the high sensitivity of the catalyst to air and moisture.
Quantitative Data Summary:
| Entry | Monomer | Co-catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Norbornene | Et₂AlCl | 500:1 | 50 | 1 | 95 |
| 2 | Norbornene | EtAlCl₂ | 1000:1 | 60 | 0.5 | 98 |
| 3 | Norbornene | SnMe₄ | 300:1 | 50 | 2 | 90 |
Experimental Protocol: ROMP of Norbornene
Materials:
-
This compound (WCl₅)
-
Diethylaluminum Chloride (Et₂AlCl) (as a solution in hexanes)
-
Norbornene
-
Anhydrous and Deoxygenated Toluene
-
Methanol
Procedure:
-
In a glovebox, dissolve this compound (1.0 eq) in anhydrous and deoxygenated toluene in a Schlenk flask.
-
In a separate Schlenk flask, dissolve norbornene (500 eq) in anhydrous and deoxygenated toluene.
-
To the stirred this compound solution, add the diethylaluminum chloride solution (2.0 eq) dropwise. The color of the solution should change, indicating the formation of the active catalyst.
-
Rapidly add the norbornene solution to the activated catalyst mixture.
-
Heat the reaction mixture to 50 °C and stir for 1 hour. The solution will become viscous as the polymer forms.
-
After the reaction is complete, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Caption: Simplified ROMP catalytic cycle.
Dithioacetalization of Aldehydes
This compound is an efficient catalyst for the protection of aldehydes as their corresponding dithioacetals. This reaction is crucial in multi-step organic synthesis to mask the reactivity of the carbonyl group.
Application Notes:
-
Substrate Scope: The method is applicable to a wide range of aromatic and aliphatic aldehydes.
-
Thiol Reagent: Ethanethiol or 1,2-ethanedithiol (B43112) are commonly used.
-
Solvent-Free Conditions: This reaction can often be performed under solvent-free conditions, which is advantageous from an environmental and practical standpoint.
-
Mild Conditions: The reaction proceeds smoothly at room temperature.
Quantitative Data Summary:
| Entry | Aldehyde | Thiol | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde (B42025) | 1,2-Ethanedithiol | 2 | RT | 15 | 96 |
| 2 | 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | 2 | RT | 20 | 94 |
| 3 | Heptanal | 1,2-Ethanedithiol | 3 | RT | 30 | 90 |
Experimental Protocol: Dithioacetalization of Benzaldehyde
Materials:
-
This compound (WCl₅)
-
Benzaldehyde
-
1,2-Ethanedithiol
-
Dichloromethane (for work-up)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a mixture of benzaldehyde (1.0 mmol) and 1,2-ethanedithiol (1.1 mmol) in a round-bottom flask, add this compound (2 mol%).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add dichloromethane (20 mL) to the reaction mixture.
-
Wash the organic solution with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the dithioacetal product.
-
The product is often pure enough for subsequent use, but can be further purified by crystallization or column chromatography if necessary.
Application Notes and Protocols for Tungsten Film Deposition using Tungsten Pentachloride (WCl₅) CVD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten (W) thin films are critical components in the semiconductor industry, prized for their low electrical resistivity, high thermal stability, and excellent electromigration resistance. These properties make them ideal for applications such as interconnects, vias, and contact barriers. Chemical Vapor Deposition (CVD) is a widely used technique for depositing high-quality tungsten films. While tungsten hexafluoride (WF₆) has traditionally been the precursor of choice, its fluorine content can lead to substrate damage and fluorine contamination in the deposited film.
Tungsten pentachloride (WCl₅) has emerged as a promising fluorine-free alternative precursor for the CVD of tungsten films. Its use mitigates the issues associated with fluorine-based precursors.[1] WCl₅ offers advantages such as a higher vapor pressure compared to tungsten hexachloride (WCl₆), making it more suitable for vapor-phase deposition techniques.[2] This document provides detailed application notes and protocols for the deposition of tungsten films using WCl₅ by CVD, intended for researchers and professionals in materials science and semiconductor fabrication.
Precursor Handling and Safety Precautions
This compound is a moisture-sensitive and corrosive solid. Proper handling and storage are crucial to ensure safety and maintain precursor purity.
2.1. Storage and Handling:
-
Store WCl₅ in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Handle WCl₅ exclusively within a glovebox or a fume hood with an inert gas supply to prevent exposure to air and moisture.
-
Use only compatible materials for handling and storage, such as stainless steel or glass.
2.2. Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Avoid inhalation of WCl₅ dust or vapors. Ensure adequate ventilation or use a certified respirator.
-
In case of a spill, do not use water. Use a dry absorbent material to clean up the spill and dispose of it as hazardous waste.
Experimental Protocols
The following protocols describe the CVD of tungsten films using WCl₅ as the precursor. These are generalized procedures and may require optimization based on the specific CVD reactor and substrate used.
3.1. Substrate Preparation:
-
Clean the silicon substrates with a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer from the silicon surface.
-
Immediately load the cleaned substrates into the CVD reactor to minimize re-oxidation.
3.2. CVD Process for Tungsten Film Deposition:
This protocol outlines a typical thermal CVD process using hydrogen as the reducing agent.
-
System Preparation:
-
Load the prepared substrates into the CVD reactor.
-
Pump down the reactor to a base pressure of less than 1 x 10⁻⁶ Torr.
-
Leak-check the system to ensure vacuum integrity.
-
-
Precursor Delivery:
-
Heat the WCl₅ precursor in a stainless-steel bubbler to a temperature of 90 °C to achieve a sufficient vapor pressure.[3]
-
Use a carrier gas, such as Argon (Ar), to transport the WCl₅ vapor into the reaction chamber.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature, typically in the range of 450 °C to 650 °C.[2]
-
Introduce the WCl₅ vapor and the reducing agent (e.g., H₂) into the chamber. The overall chemical reaction is: 2WCl₅(g) + 5H₂(g) → 2W(s) + 10HCl(g)
-
Maintain a constant pressure within the reactor during deposition, for example, at 4.5 Torr.[3]
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
Stop the flow of the precursor and reducing agent.
-
Cool down the reactor to room temperature under a continuous flow of inert gas.
-
Unload the coated substrates from the reactor.
-
Data Presentation
The properties of tungsten films deposited using WCl₅ can vary significantly with the deposition parameters. The following tables summarize typical quantitative data reported in the literature.
Table 1: Deposition Parameters for Tungsten Films using WCl₅
| Parameter | Value | Reference |
| Precursor | This compound (WCl₅) | [1][2] |
| Substrate Temperature | 200 - 650 °C | [1][2] |
| Reducing Agent | H₂, H₂ plasma, B₂H₆, SiH₄ | [1][2] |
| Carrier Gas | Argon (Ar) | [2][3] |
| Precursor Temperature | 90 °C (in bubbler) | [3] |
| Deposition Pressure | ~4.5 Torr | [3] |
Table 2: Properties of Tungsten Films Deposited via WCl₅-based Processes
| Property | Value | Deposition Method | Reducing Agent | Reference |
| Resistivity | ~395 µΩ-cm | ALD | H₂ plasma | [1] |
| Crystal Structure | Polycrystalline | ALD | H₂ plasma | [1] |
| Chlorine Content | < 1 atomic % | ALD | H₂ plasma | [1] |
| Growth Rate | ~0.58 nm/cycle | Pulsed CVD | Not specified | [1] |
| Film Structure | Amorphous | Pulsed CVD | Not specified | [1] |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the CVD of tungsten films using WCl₅.
Caption: Workflow for WCl₅ CVD of tungsten films.
5.2. Chemical Reaction Pathway
The diagram below illustrates the simplified chemical reaction pathway for the hydrogen reduction of WCl₅ on a heated substrate surface.
Caption: Simplified WCl₅ CVD reaction pathway.
References
Application Notes and Protocols for the Synthesis of Tungsten-Based Nanomaterials Using Tungsten Pentachloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tungsten-based nanomaterials are at the forefront of materials science research, exhibiting remarkable properties applicable in catalysis, electronics, energy storage, and biomedical applications. The synthesis of these materials with controlled morphology and dimensionality is crucial for tailoring their functionality. Tungsten pentachloride (WCl₅) and its related hexachloride (WCl₆) have emerged as versatile and effective precursors for the fabrication of a wide array of tungsten-based nanostructures, including oxides, sulfides, carbides, and metallic nanoparticles. Their reactivity and solubility in various organic solvents make them suitable for a range of synthesis techniques, from solution-based methods to vapor deposition processes.
These application notes provide detailed protocols for the synthesis of various tungsten-based nanomaterials using tungsten chloride precursors. The methodologies are presented with the aim of enabling researchers to reproduce and adapt these techniques for their specific research needs.
I. Synthesis of Tungsten Oxide (WOₓ) Nanostructures via Solvothermal Method
The solvothermal method offers a straightforward approach to synthesize crystalline tungsten oxide nanostructures with diverse morphologies by controlling the reaction parameters. Tungsten hexachloride (WCl₆) is a common precursor for this method.
Experimental Protocol
Objective: To synthesize tungsten oxide nanorods, nanowires, or nanosheets by varying the solvent system.
Materials:
-
Tungsten hexachloride (WCl₆)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
For W₁₈O₄₉ nanorods : Dissolve a specific amount of WCl₆ in absolute ethanol.
-
For hexagonal WO₃ platelets : Dissolve WCl₆ in a mixed solvent of ethanol and water.
-
For monoclinic WO₃ nanosheets : Dissolve WCl₆ in deionized water.
-
-
Solvothermal Reaction:
-
Transfer the prepared precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 200°C for 10 hours.[1]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Product Collection and Purification:
-
Collect the precipitate by centrifugation.
-
Wash the product repeatedly with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
-
Workflow Diagram: Solvothermal Synthesis of Tungsten Oxide
Caption: Workflow for the solvothermal synthesis of tungsten oxide nanostructures.
Quantitative Data Summary
| Nanomaterial | Precursor | Solvent | Temperature (°C) | Time (h) | Morphology |
| W₁₈O₄₉ | WCl₆ | Ethanol | 200 | 10 | Nanorods/Nanowires[1] |
| h-WO₃ | WCl₆ | Ethanol + Water | 200 | 10 | Platelets[1] |
| m-WO₃ | WCl₆ | Water | 200 | 10 | Nanosheets[1] |
II. Synthesis of Tungsten Disulfide (WS₂) Thin Films via Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition is a scalable method for producing high-quality, large-area thin films of transition metal dichalcogenides like tungsten disulfide.
Experimental Protocol
Objective: To grow monolayer or few-layer WS₂ films on a substrate.
Materials:
-
Tungsten hexachloride (WCl₆) powder
-
Hydrogen sulfide (B99878) (H₂S) gas
-
Argon (Ar) gas
-
Hydrogen (H₂) gas
-
Substrate (e.g., c-plane sapphire)
-
Cold-wall CVD reactor
Procedure:
-
Precursor and Substrate Setup:
-
Place the WCl₆ precursor in a stainless-steel bubbler and heat to 90°C to achieve sufficient vapor pressure.[2]
-
Place the substrate in the cold-wall CVD reactor.
-
-
CVD Growth:
-
Heat the reactor to the growth temperature of 600°C.[2]
-
Introduce Ar as a carrier gas to transport the WCl₆ vapor into the reaction chamber.
-
Introduce H₂S and H₂ gases into the chamber. A typical process pressure is 4.5 Torr.[2]
-
The reaction between WCl₆ and H₂S on the substrate surface leads to the formation of a WS₂ film.
-
-
Post-Growth Treatment:
-
After the desired deposition time, stop the flow of WCl₆.
-
A post-growth anneal in an H₂S atmosphere can improve the optical quality of the film.[2]
-
Cool the reactor to room temperature under an Ar flow.
-
Workflow Diagram: CVD of Tungsten Disulfide
Caption: Workflow for the CVD synthesis of WS₂ thin films.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor | WCl₆ | [2] |
| Sulfur Source | H₂S | [2] |
| Carrier Gas | Ar | [2] |
| Reducing Agent | H₂ | [2] |
| WCl₆ Temperature | 90°C | [2] |
| Growth Temperature | 600°C | [2] |
| Pressure | 4.5 Torr | [2] |
III. Synthesis of Tungsten Nitride (WNₓ) Thin Films via Plasma-Enhanced Atomic Layer Deposition (PEALD)
Plasma-Enhanced Atomic Layer Deposition allows for the precise, layer-by-layer deposition of thin films with high conformity, which is critical for applications in microelectronics.
Experimental Protocol
Objective: To deposit high-purity, crystalline WNₓ thin films.
Materials:
-
This compound (WCl₅) precursor
-
Ammonia (NH₃) plasma
-
Substrate (e.g., SiO₂/Si)
-
PEALD reactor
Procedure:
-
ALD Cycle: The deposition is based on sequential, self-limiting surface reactions. A typical ALD cycle consists of four steps: a. WCl₅ Pulse: Introduce WCl₅ vapor into the reactor to react with the substrate surface. b. Purge 1: Purge the reactor with an inert gas (e.g., Ar) to remove unreacted WCl₅ and byproducts. c. NH₃ Plasma: Introduce NH₃ gas and apply RF power to generate plasma, which reacts with the WCl₅-terminated surface. d. Purge 2: Purge the reactor with an inert gas to remove reaction byproducts.
-
Deposition Parameters:
Workflow Diagram: PEALD of Tungsten Nitride
Caption: A single cycle workflow for the PEALD of WNₓ thin films.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor | WCl₅ | [3] |
| Reactant | NH₃ plasma | [3] |
| Deposition Temperature | 200 - 325°C | [3] |
| Resulting Film | Crystalline W₂N | [4] |
IV. Synthesis of Tungsten Carbide (WC) Nanoparticles
Tungsten carbide nanoparticles are known for their exceptional hardness and catalytic properties. A co-reduction method provides a route to synthesize these materials at relatively low temperatures.
Experimental Protocol
Objective: To synthesize nanocrystalline hexagonal tungsten carbide.
Materials:
-
Tungsten hexachloride (WCl₆)
-
Sodium carbonate (Na₂CO₃)
-
Metallic magnesium (Mg) powder
-
Autoclave
Procedure:
-
Mixture Preparation:
-
In an inert atmosphere (e.g., a glovebox), thoroughly mix WCl₆ powder, Na₂CO₃ (as the carbon source), and Mg powder (as the reducing agent).
-
-
Reaction:
-
Transfer the mixture into an autoclave.
-
Heat the sealed autoclave to 600°C.[5]
-
-
Purification:
-
After cooling, the product will be a mixture containing WC, magnesium oxide (MgO), and sodium chloride (NaCl).
-
Wash the product with a dilute acid (e.g., HCl) to remove MgO, followed by washing with deionized water to remove NaCl.
-
Collect the purified WC nanoparticles by filtration or centrifugation.
-
Dry the product.
-
Workflow Diagram: Synthesis of Tungsten Carbide Nanoparticles
References
Application of Tungsten(V) Chloride in Friedel-Crafts Acylation: A Review of an Unconventional Lewis Acid Catalyst
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aromatic ketones, which are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries. This electrophilic aromatic substitution reaction traditionally employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate an acylating agent, typically an acyl chloride or anhydride.[1][2] While effective, these conventional catalysts often suffer from drawbacks such as high catalyst loading, moisture sensitivity, and the generation of corrosive waste streams.
In the continuous search for more efficient and versatile catalytic systems, various metal halides have been explored as potential Lewis acid catalysts. Tungsten(V) chloride (WCl₅), a dark green crystalline solid, is known for its strong Lewis acidic character and has found applications in various organic transformations. This document aims to provide detailed application notes and protocols on the use of WCl₅ in Friedel-Crafts acylation reactions, drawing from the available scientific literature.
However, a comprehensive review of published research reveals a notable scarcity of studies specifically detailing the use of Tungsten(V) chloride as a direct catalyst for the Friedel-Crafts acylation of common aromatic substrates. While tungsten complexes have been utilized to enable such reactions on specialized heterocyclic systems, direct catalytic applications of WCl₅ with quantitative data and detailed protocols for arenes like benzene (B151609) or toluene (B28343) are not well-documented in readily accessible literature.
This document will therefore provide a general overview of the Friedel-Crafts acylation, the theoretical role WCl₅ could play as a Lewis acid catalyst, and a generalized experimental protocol adapted from standard Friedel-Crafts procedures. It is important to note that the specific reaction conditions and yields for WCl₅-catalyzed reactions would require experimental determination and optimization.
Theoretical Framework and Reaction Mechanism
The generally accepted mechanism for Friedel-Crafts acylation involves the activation of the acylating agent by a Lewis acid. In the context of using WCl₅ as the catalyst, the proposed reaction pathway would be as follows:
-
Formation of the Acylium Ion: The Lewis acidic WCl₅ would coordinate to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring then attacks the acylium ion, forming a sigma complex (also known as an arenium ion).
-
Deprotonation and Catalyst Regeneration: A weak base, such as the [WCl₆]⁻ anion, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the WCl₅ catalyst.
The key advantage of acylation over alkylation is the deactivating nature of the resulting ketone product, which prevents further polysubstitution.[1] Additionally, the acylium ion is not prone to rearrangement, leading to a single, predictable product.[3]
Diagrams and Visualizations
To illustrate the theoretical concepts, the following diagrams have been generated using the DOT language.
Figure 1: Proposed mechanism of WCl₅-catalyzed Friedel-Crafts acylation.
Figure 2: A generalized workflow for a Friedel-Crafts acylation experiment.
Application Notes
-
Catalyst Activity: WCl₅ is a potent Lewis acid and is expected to be an active catalyst for Friedel-Crafts acylation. However, its reactivity may differ from that of AlCl₃, potentially offering different selectivity or requiring milder reaction conditions.
-
Substrate Scope: The reaction is generally effective for electron-rich aromatic compounds. Aromatic rings with strongly deactivating substituents (e.g., -NO₂, -CN, -COR) are typically unreactive under Friedel-Crafts conditions.
-
Solvent Choice: Inert solvents such as dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene (B124822) are commonly used. The choice of solvent can influence the solubility of the catalyst and the reaction rate.
-
Moisture Sensitivity: Tungsten(V) chloride is highly sensitive to moisture and will readily hydrolyze. All reactions must be carried out under anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: While catalytic amounts of Lewis acids are desirable, traditional Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst due to the complexation of the Lewis acid with the product ketone.[1] The optimal catalyst loading for WCl₅ would need to be determined experimentally.
Generalized Experimental Protocol
The following is a generalized protocol for a Friedel-Crafts acylation reaction. The specific quantities, temperatures, and reaction times should be optimized for each specific substrate and acylating agent when using WCl₅.
Materials:
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Tungsten(V) chloride (WCl₅)
-
Anhydrous inert solvent (e.g., dichloromethane)
-
Ice
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the aromatic substrate and the anhydrous solvent.
-
Catalyst Addition: Under a positive pressure of nitrogen, Tungsten(V) chloride is carefully added to the flask. The mixture is stirred until the catalyst is dissolved or evenly suspended.
-
Cooling: The reaction flask is cooled in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: The acylating agent, dissolved in a small amount of the anhydrous solvent, is added dropwise from the dropping funnel to the stirred reaction mixture over a period of 15-30 minutes. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with two portions of the organic solvent.
-
Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by distillation, recrystallization, or column chromatography to yield the pure aromatic ketone.
Quantitative Data Summary
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzene | Acetyl Chloride | AlCl₃ | CS₂ | 25 | 2 | ~90 |
| Toluene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0-25 | 1.5 | ~95 (p-isomer) |
| Anisole | Acetic Anhydride | FeCl₃ | None | 100 | 1 | ~85 (p-isomer) |
Table 1: Representative data for conventional Friedel-Crafts acylation reactions.
Conclusion
While Tungsten(V) chloride possesses the requisite Lewis acidity to theoretically catalyze Friedel-Crafts acylation reactions, there is a significant lack of specific experimental data and protocols in the published literature for its application with common aromatic substrates. The information provided here serves as a foundational guide based on the general principles of the Friedel-Crafts reaction. Researchers and scientists interested in exploring the utility of WCl₅ for this transformation are encouraged to use the generalized protocol as a starting point for experimental investigation and optimization. Further research is needed to fully elucidate the catalytic potential, substrate scope, and operational advantages or disadvantages of using WCl₅ in this fundamental organic transformation.
References
Application Notes and Protocols for Handling Air-Sensitive Tungsten Pentachloride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe and effective handling of air-sensitive tungsten pentachloride (WCl₅) in a laboratory setting. Adherence to these procedures is crucial to ensure personnel safety, maintain the integrity of the compound, and obtain reliable experimental results.
Introduction
This compound is a highly reactive, corrosive, and moisture-sensitive solid. It readily hydrolyzes in the presence of moisture and is oxidized upon exposure to air, leading to the formation of tungsten oxides and oxychlorides.[1] Proper handling under an inert atmosphere is therefore paramount. This document outlines the necessary precautions, equipment, and procedures for manipulating WCl₅.
Safety Precautions
Hazard Statement: this compound is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation.[2]
Precautionary Measures:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood or a glovebox.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.[2]
-
Avoid inhalation of dust or vapors. Use a respirator if ventilation is inadequate.[2]
-
Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Do not work alone when handling highly reactive materials like WCl₅.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | WCl₅ (exists as a dimer W₂Cl₁₀ in the solid state) | [4] |
| Molar Mass | 361.11 g/mol | |
| Appearance | Black-green hygroscopic crystals | [5] |
| Melting Point | 242-248 °C | [6][7] |
| Boiling Point | 275.6 - 286 °C | [6][7] |
| Density | 3.86 - 3.875 g/cm³ | [4][8] |
| Solubility | Soluble in acetonitrile, benzene, chloroform, and carbon disulfide. Decomposes in polar solvents. | [1] |
| Air and Moisture Sensitivity | Highly sensitive; readily hydrolyzes in water to form tungsten oxides and generates tungsten oxychloride when heated in air. | [1] |
Experimental Protocols
Required Equipment
-
Inert atmosphere glovebox with antechamber (maintaining O₂ and H₂O levels <1 ppm).
-
Schlenk line with a dual vacuum/inert gas manifold.
-
Oven-dried glassware (Schlenk flasks, filter funnels, etc.).
-
Greased ground glass joints or high-vacuum Teflon stopcocks.
-
Septa, cannulas, and syringes for inert atmosphere transfers.
-
Appropriate non-polar, anhydrous solvents.
Handling Solid this compound in a Glovebox
A glovebox provides the most controlled environment for handling solid WCl₅.
Protocol:
-
Ensure the glovebox has a stable inert atmosphere (e.g., argon or nitrogen) with oxygen and moisture levels below 1 ppm.
-
Transfer the sealed container of this compound, along with any necessary spatulas and weighing boats, into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric contaminants.[9]
-
Once inside the main chamber, carefully open the container.
-
Using a clean, dry spatula, weigh the desired amount of WCl₅ into a pre-tared, oven-dried Schlenk flask.
-
Securely seal the Schlenk flask with a greased glass stopper or a Teflon stopcock.
-
Reseal the original container of this compound.
-
Transfer the sealed Schlenk flask and other equipment out of the glovebox via the antechamber, following the evacuation and refill cycles.
Preparing a Solution of this compound using a Schlenk Line
This protocol is for dissolving WCl₅ that has been previously weighed and sealed in a Schlenk flask inside a glovebox.
Protocol:
-
Secure the Schlenk flask containing the solid WCl₅ to a clamp on a fume hood.
-
Connect the sidearm of the Schlenk flask to the Schlenk line via thick-walled tubing.
-
Ensure the Schlenk line is under a positive pressure of inert gas (e.g., argon or nitrogen).
-
Perform three cycles of evacuating the flask and backfilling with inert gas to ensure an inert atmosphere.
-
Using a cannula or a syringe, transfer the desired volume of anhydrous, non-polar solvent (e.g., benzene, chloroform, or carbon disulfide) into the Schlenk flask under a positive flow of inert gas.[1]
-
Stir the mixture until the this compound is fully dissolved.
Quenching and Disposal of this compound Waste
Unused this compound and residues from reactions must be quenched before disposal. This procedure should be performed in a fume hood.
Protocol:
-
Cool the flask containing the this compound residue in an ice bath.
-
Under an inert atmosphere, slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise with stirring. The reaction can be exothermic.[10]
-
Once the initial vigorous reaction subsides, continue to add isopropanol until no further reaction is observed.
-
Slowly add methanol (B129727) to ensure the complete reaction of any remaining WCl₅.
-
Very cautiously, add water dropwise to the mixture to hydrolyze any remaining reactive species.
-
Neutralize the resulting acidic solution with a base, such as sodium bicarbonate, until the solution is neutral.
-
The neutralized aqueous waste containing tungsten oxides can then be disposed of in accordance with local regulations for heavy metal waste. For significant quantities of tungsten waste, consider collection for recycling through a certified waste disposal company.[11][12]
References
- 1. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 2. chem.purdue.edu [chem.purdue.edu]
- 3. ucd.ie [ucd.ie]
- 4. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Tungsten(V) Chloride-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]
- 7. theballlab.com [theballlab.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. inelco-grinders.com [inelco-grinders.com]
- 12. nthulab426.wixsite.com [nthulab426.wixsite.com]
Application Notes and Protocols: Tungsten Pentachloride as a Dopant Source in Materials Science
Introduction
Tungsten pentachloride (WCl₅) is a dark green, crystalline inorganic compound that is highly reactive and sensitive to moisture and air.[1][2] In materials science, it serves as a crucial precursor and dopant source for intentionally introducing tungsten impurities into a host material. This process, known as doping, is used to strategically modulate the electrical, optical, catalytic, and structural properties of materials.[3] WCl₅ is particularly valuable for applications in microelectronics, catalysis, and semiconductor technology due to its utility in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][4] These application notes provide an overview of the uses of this compound as a dopant and detail the necessary protocols for its safe handling and application.
Section 1: Safety and Handling Protocols
This compound is a corrosive and toxic compound that requires strict safety measures during handling and storage.[1] It causes severe skin burns and eye damage upon contact and can irritate the respiratory tract if inhaled.[1][5] Due to its high reactivity with moisture and air, it must be handled under inert conditions.[1][6]
1.1 General Precautions & Personal Protective Equipment (PPE)
-
Handling Environment : All manipulations of WCl₅ must be performed in a well-ventilated fume hood or under an inert atmosphere (e.g., in a glovebox with nitrogen or argon).[1][6]
-
Personal Protective Equipment (PPE) :
1.2 Storage and Incompatible Materials
-
Storage : Store WCl₅ in a cool, dry, and well-ventilated place, away from incompatible materials. The container must be kept tightly closed and stored under an inert atmosphere to protect it from moisture.[6][7] Store in a locked, corrosives-designated area.[5][6]
-
Incompatible Materials : Avoid contact with water, bases, strong oxidizing agents, strong acids, and reducing agents.[6] WCl₅ reacts violently with water, liberating toxic gas.[1][6]
1.3 Emergency and Spill Procedures
-
Skin Contact : Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[5][6]
-
Eye Contact : Immediately flush eyes with running water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Spill Cleanup : For minor spills, use dry cleanup procedures without generating dust. For major spills, evacuate the area. In both cases, wear full PPE. Sweep up the spilled material and place it in a suitable, labeled container for disposal. Do not expose the spill to water.[6][8]
Caption: Emergency response flowchart for personal exposure to WCl₅.
Section 2: Applications in Semiconductor Doping
Application Note: Tungsten doping via WCl₅ is a powerful method for tuning the optoelectronic properties of semiconductor thin films. The introduction of tungsten atoms into the crystal lattice of materials like zinc oxide (ZnO), vanadium dioxide (VO₂), and molybdenum disulfide (MoS₂) can significantly alter their carrier concentration, electrical resistivity, and bandgap.[9][10][11] For instance, W-doping in ZnO films has been shown to decrease resistivity, making them more suitable for transparent conducting oxide applications.[9] In VO₂, tungsten doping improves the quality of the thermochromic phase change.[10] Furthermore, it can induce structural phase transitions in 2D materials like MoS₂, altering their fundamental crystal symmetry and properties.[11]
Quantitative Data Summary
| Material | Dopant | Effect of Doping | Result | Reference |
| Zinc Oxide (ZnO) Film | 1.0 wt.% W | Optimized growth at 300 °C | Resistivity: 1.97 × 10⁻³ Ω·cmCarrier Mobility: 9.27 cm²/V·sCarrier Concentration: 3.42 × 10²⁰ cm⁻³ | [9] |
| Vanadium Dioxide (VO₂) Film | W | Altered Optical Constants | Refractive index (n) decreasesExtinction coefficient (k) increases | [10] |
| Bilayer MoS₂ | W | Altered Excitonic Properties | A Exciton Energy: 1.818 eV (undoped) -> 1.835 eV (W-doped)B Exciton Energy: 1.971 eV (undoped) -> 2.004 eV (W-doped) | [11] |
Experimental Protocol: W-Doping of Thin Films via Vapor Deposition (Generalized)
This protocol outlines a general procedure for doping semiconductor thin films using WCl₅ as a precursor in a Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) system.
-
Substrate Preparation :
-
Clean the desired substrate (e.g., quartz, silicon) using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove organic and particulate contaminants.
-
Dry the substrate thoroughly with an inert gas (e.g., N₂) before loading it into the deposition chamber.
-
-
Precursor Handling :
-
In an inert atmosphere (glovebox), load the required amount of WCl₅ powder into the precursor vessel (bubbler or crucible).
-
Install the vessel into the CVD/ALD system, ensuring all connections are leak-tight.
-
-
Deposition Process :
-
Evacuate the reaction chamber to a base pressure typically below 13 Pa.[12]
-
Heat the substrate to the desired deposition temperature (e.g., 200–400 °C for W-doped ZnO).[9]
-
Heat the WCl₅ precursor to its sublimation temperature (e.g., 140-350 °C) to generate vapor.[13]
-
Introduce the WCl₅ vapor into the chamber along with the precursor for the host material (e.g., diethylzinc (B1219324) for ZnO) and an oxidant (e.g., H₂O, O₂), either simultaneously (CVD) or in sequential pulses (ALD).
-
Control the flow rates and pulse times to achieve the desired doping concentration and film thickness.
-
Maintain the process for the required duration.
-
-
Post-Deposition :
-
Cool the system down to room temperature under an inert gas flow.
-
Remove the doped thin film from the chamber for characterization.
-
Characterize the film using techniques such as X-ray Diffraction (XRD) for crystal structure, X-ray Photoelectron Spectroscopy (XPS) for elemental composition, and Hall effect measurements for electrical properties.[9]
-
Caption: Generalized workflow for vapor deposition doping using WCl₅.
Section 3: Applications in Catalysis
Application Note: Doping with tungsten is an effective strategy to enhance the performance of heterogeneous catalysts. Incorporating tungsten ions into a catalyst's structure can modify its electronic band structure, improve the separation of charge carriers, and create more active sites for surface reactions.[14][15] For example, tungsten doping has been shown to significantly boost the photocatalytic degradation efficiency of graphitic carbon nitride for water purification.[14] In electrocatalysis, atomic-level W⁶⁺ doping in cobalt hydroxide (B78521) carbonate creates active sites that lower the overpotential required for the oxygen evolution reaction (OER) in water splitting.[15] Tungsten can also improve the activity and selectivity of metal nanoparticle catalysts for chemical syntheses, such as the selective hydrogenation of quinolines and Suzuki-Miyaura coupling reactions.[16][17]
Quantitative Data Summary
| Catalyst System | Application | Effect of Tungsten Doping | Performance Metric | Reference |
| Graphitic Carbon Nitride (CN) | Photocatalytic Degradation | Enhanced charge separation and light absorption | 5.14-fold increase in atrazine (B1667683) degradation rate | [14] |
| Cobalt Hydroxide Carbonate (CCH) | Electrocatalytic Water Splitting | Lowered OER overpotential | 95.3 mV reduction in overpotential at 15 mA cm⁻² | [15] |
| Palladium on Polyaniline (Pd/PANI) | Suzuki-Miyaura Coupling | Stabilized Pd(0) active sites | Turnover number elevated to >10⁴ | [17] |
Experimental Protocol: Synthesis of W-Doped Catalysts via Solution-Based Method (Generalized)
This protocol describes a general approach for synthesizing tungsten-doped catalyst powders, adaptable for methods like co-precipitation or hydrothermal synthesis.
-
Precursor Solution Preparation :
-
Dissolve the precursor for the host catalyst material (e.g., cobalt nitrate (B79036) for cobalt-based catalysts) in a suitable solvent (e.g., deionized water, ethanol).
-
In a separate container and under inert conditions, dissolve WCl₅ in a compatible solvent. Note: WCl₅ reacts with water, so an intermediate precursor like tungsten hexachloride (WCl₆) in ethanol (B145695) is often used to form a soluble tungsten source.[14][18]
-
Combine the host and dopant precursor solutions in the desired molar ratio.
-
-
Synthesis Reaction :
-
Co-precipitation : Add a precipitating agent (e.g., Na₂CO₃, NaOH) to the mixed precursor solution under vigorous stirring to co-precipitate the host material and the tungsten dopant.
-
Hydrothermal : Transfer the mixed precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-200 °C) for several hours to facilitate the reaction.[16]
-
-
Product Recovery and Post-Processing :
-
After the reaction, allow the mixture/autoclave to cool to room temperature.
-
Collect the resulting powder by centrifugation or filtration.
-
Wash the powder multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the washed powder in an oven (e.g., at 60-80 °C) overnight.
-
If required, perform a final calcination or pyrolysis step under a controlled atmosphere (e.g., Ar, N₂) at high temperatures to crystallize the material and form the final catalyst.[16]
-
-
Characterization :
-
Analyze the final W-doped catalyst powder using techniques such as XRD, XPS, TEM, and BET surface area analysis to confirm its structure, composition, morphology, and surface properties.
-
Caption: Logical diagram of how tungsten doping enhances catalytic activity.
References
- 1. Buy this compound | 13470-14-9 [smolecule.com]
- 2. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 3. Doping (semiconductor) - Wikipedia [en.wikipedia.org]
- 4. Atomic layer deposition of tungsten and tungsten-based compounds using WCl5 and various reactants selected by density functional theory | CoLab [colab.ws]
- 5. lookchem.com [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. kojundo.co.jp [kojundo.co.jp]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]
- 13. KR102051241B1 - High Purity Tungsten Chloride and Synthesis Method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Atomic-level tungsten doping triggered low overpotential for electrocatalytic water splitting - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 16. Tuning the Catalytic Performance of Cobalt Nanoparticles by Tungsten Doping for Efficient and Selective Hydrogenation of Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tungsten-doping promoted catalytic activity of polyaniline-supported palladium for the Suzuki–Miyaura coupling reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Chemical Vapor Deposition of Tungsten Nitride Films Using Tungsten Pentachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten nitride (WN) thin films are of significant interest in various advanced technological applications, including as diffusion barriers in microelectronics, hard coatings for wear resistance, and potentially in specialized applications within drug delivery systems and biomedical devices due to their conductivity and biocompatibility. Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films. This document provides detailed application notes and a protocol for the deposition of tungsten nitride films using tungsten pentachloride (WCl₅) as the tungsten precursor and ammonia (B1221849) (NH₃) as the nitrogen source.
While the use of tungsten hexafluoride (WF₆) and organometallic precursors for WN CVD is more widely documented, the use of WCl₅ offers a fluorine-free alternative, which can be advantageous in preventing fluorine contamination of the substrate and the deposited film. The following protocols and data are based on established principles of CVD for related metal nitrides and available literature on tungsten halide chemistry.
Experimental Protocols
This section details the methodology for the Low-Pressure Chemical Vapor Deposition (LPCVD) of tungsten nitride films.
Materials and Equipment
-
Precursors:
-
This compound (WCl₅), 99.9% purity or higher
-
Ammonia (NH₃), 99.999% purity or higher
-
-
Carrier Gas:
-
Argon (Ar), 99.999% purity or higher
-
-
Substrates:
-
Silicon wafers (e.g., Si(100)) with a native oxide layer or a thermally grown SiO₂ layer. Other substrates can be used depending on the application.
-
-
Equipment:
-
Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a heated substrate holder.
-
Mass flow controllers (MFCs) for precise gas flow rate management.
-
A precursor delivery system for solid WCl₅, including a heated bubbler and temperature-controlled gas lines to prevent condensation.
-
Vacuum pump and pressure control system.
-
Substrate loading/unloading system.
-
Appropriate safety equipment for handling corrosive and toxic materials.
-
Deposition Procedure
-
Substrate Preparation:
-
Clean the silicon substrates using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
Dry the substrates thoroughly with a nitrogen gun and load them into the LPCVD reactor's load lock.
-
-
System Preparation:
-
Pump down the reactor chamber to a base pressure of less than 1 x 10⁻⁶ Torr to minimize background contamination.
-
Heat the WCl₅ bubbler to a stable temperature to ensure a constant vapor pressure. The temperature will depend on the desired precursor flow rate.
-
Heat the gas lines from the bubbler to the reactor to a temperature slightly higher than the bubbler temperature to prevent precursor condensation.
-
-
Deposition Process:
-
Transfer the substrates from the load lock to the deposition chamber.
-
Heat the substrate to the desired deposition temperature.
-
Introduce the Argon (Ar) carrier gas into the WCl₅ bubbler to transport the precursor vapor into the reaction chamber.
-
Simultaneously, introduce ammonia (NH₃) gas into the chamber through a separate gas line.
-
Maintain a stable pressure within the reactor during deposition using the pressure control system.
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
After the desired deposition time, stop the flow of WCl₅ and NH₃.
-
Cool down the substrate under a continuous flow of Ar gas to prevent oxidation of the film.
-
Once the substrate has cooled to near room temperature, unload it from the reactor.
-
Data Presentation
The following tables summarize the key experimental parameters and the expected properties of the resulting tungsten nitride films.
Table 1: Experimental Parameters for CVD of Tungsten Nitride
| Parameter | Range of Values | Notes |
| Substrate Temperature | 400 - 700 °C | Higher temperatures generally lead to more crystalline films and may affect the film's composition. |
| Reactor Pressure | 0.1 - 1.0 Torr | Lower pressures can improve film uniformity but may decrease the deposition rate. |
| WCl₅ Bubbler Temperature | 80 - 120 °C | Controls the vapor pressure and thus the concentration of the WCl₅ precursor in the gas phase. |
| Ar Carrier Gas Flow Rate | 10 - 50 sccm | Transports the WCl₅ vapor into the reactor. The flow rate will influence the precursor partial pressure. |
| NH₃ Flow Rate | 50 - 200 sccm | The NH₃/WCl₅ ratio is a critical parameter that affects the stoichiometry of the WNₓ film. |
| Deposition Time | 5 - 60 min | Determines the final film thickness. |
Table 2: Expected Properties of CVD Tungsten Nitride Films
| Property | Expected Values | Influencing Factors |
| Film Composition (x in WNₓ) | 0.5 - 1.2 | NH₃/WCl₅ ratio, deposition temperature. |
| Crystallinity | Amorphous to Polycrystalline | Deposition temperature; higher temperatures favor crystallinity. |
| Resistivity | 200 - 2000 µΩ·cm | Film composition, crystallinity, and impurity content. |
| Deposition Rate | 2 - 10 nm/min | Substrate temperature, reactor pressure, and precursor flow rates. |
| Hardness | 15 - 25 GPa | Dependent on film composition and microstructure. |
Visualization of Workflow and Reaction Pathway
Experimental Workflow
The following diagram illustrates the key steps in the CVD process for depositing tungsten nitride films.
Proposed Chemical Reaction Pathway
The chemical vapor deposition of tungsten nitride from this compound and ammonia is a complex process involving gas-phase and surface reactions. A simplified, proposed reaction pathway is depicted below.
This application note provides a foundational understanding and a starting point for the development of a robust CVD process for tungsten nitride films using this compound. Researchers are encouraged to further optimize the parameters outlined in this document to achieve the desired film properties for their specific applications.
Application Notes: Catalytic Mechanism of Tungsten Pentachloride in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten-based catalysts, particularly tungsten halides, are potent initiators for various polymerization reactions, including the ring-opening metathesis polymerization (ROMP) of cyclic olefins and the polymerization of acetylenic monomers. While tungsten hexachloride (WCl₆) is more commonly cited in the literature, tungsten pentachloride (WCl₅) also exhibits significant catalytic activity, particularly in the polymerization of substituted alkynes. WCl₅, a dark green crystalline solid, is highly sensitive to moisture and acts as a Lewis acid, which is a key feature in its catalytic function.[1][2] This document provides an overview of the catalytic applications of WCl₅, its proposed mechanism, and protocols for its use in a laboratory setting.
Catalytic Applications of this compound
This compound is an effective catalyst for the polymerization of specific monomers, most notably substituted propargyl ethers. For instance, WCl₅ has been successfully employed to polymerize p-chlorophenyl propargyl ether (CPE), yielding a high molecular weight conjugated polymer.[3] The catalytic activity of WCl₅ in such reactions can be influenced by the presence of cocatalysts. While WCl₅ alone can effectively catalyze the polymerization of CPE, the addition of certain organotin compounds as cocatalysts can slightly enhance the polymer yield.[3] Conversely, some cocatalysts like ethylaluminum dichloride (EtAlCl₂) may decrease the catalytic activity.[3]
The polymerization of phenyl propargyl sulfide (B99878) has also been achieved using tungsten-based catalysts, indicating the versatility of these catalysts for monomers containing different heteroatoms.[4]
Proposed Catalytic Mechanism: Alkyne Polymerization
While the detailed mechanism for WCl₅-catalyzed polymerization is not as extensively studied as that for WCl₆, a plausible pathway for alkyne polymerization is the migratory insertion mechanism . This is analogous to the mechanism proposed for related molybdenum and tungsten catalyst systems in the polymerization of diphenylacetylenes.[5]
The proposed mechanism can be broken down into the following key steps:
-
Initiation: The reaction is initiated by the formation of a tungsten-carbene species or by the direct coordination of the alkyne monomer to the tungsten center. In the presence of a cocatalyst, an alkyl or aryl group may first be transferred to the tungsten center.
-
Coordination: An incoming monomer molecule coordinates to the tungsten active center.
-
Migratory Insertion: The coordinated monomer then inserts into the tungsten-polymer chain bond. This step involves the formal migration of the growing polymer chain to the coordinated monomer, extending the chain by one monomer unit.
-
Chain Propagation: The process of coordination and migratory insertion repeats, leading to the growth of the polymer chain.
-
Termination: The polymerization can be terminated by various processes, including reaction with impurities or quenching agents.
It is important to note that for other types of monomers, such as cyclic olefins, a different mechanism like ring-opening metathesis polymerization (ROMP) is more likely. However, for the polymerization of acetylenic compounds like CPE using WCl₅, migratory insertion is the more probable pathway.
Data Presentation
The following table summarizes the results for the polymerization of p-chlorophenyl propargyl ether (CPE) using various tungsten-based catalysts.
| Catalyst System | Cocatalyst | Polymer Yield (%) |
| WCl₆ | None | 51 |
| WCl₆ | (n-Bu)₄Sn | 65 |
| WCl₆ | Ph₄Sn | 60 |
| WCl₆ | EtAlCl₂ | 35 |
Data extracted from a study on the polymerization of p-chlorophenyl propargyl ether.[3]
Experimental Protocols
Protocol 1: General Procedure for the Polymerization of p-Chlorophenyl Propargyl Ether (CPE) using WCl₅
This protocol is a generalized procedure based on methods for polymerizing substituted alkynes with transition metal catalysts.[4]
Materials:
-
This compound (WCl₅)
-
p-Chlorophenyl propargyl ether (CPE) monomer
-
Anhydrous toluene (B28343) (or other suitable solvent like DMF)
-
Nitrogen gas supply
-
Schlenk line or glovebox
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer and Solvent Preparation: Dry the solvent (toluene) over a suitable drying agent and distill under nitrogen. Purify the CPE monomer by distillation or recrystallization to remove any inhibitors or impurities.
-
Catalyst Solution Preparation: In a glovebox or under a nitrogen atmosphere, prepare a stock solution of WCl₅ in anhydrous toluene. The concentration will depend on the desired monomer-to-catalyst ratio.
-
Polymerization Reaction: a. Add the desired amount of CPE monomer to a dry Schlenk flask equipped with a magnetic stir bar. b. Dissolve the monomer in anhydrous toluene under a nitrogen atmosphere. c. Heat the solution to the desired reaction temperature (e.g., 90 °C). d. Using a syringe, inject the WCl₅ catalyst solution into the monomer solution to initiate the polymerization. e. Allow the reaction to proceed for the desired time (e.g., 24 hours) with continuous stirring under a nitrogen atmosphere. The polymerization often proceeds in a homogeneous manner.
-
Polymer Isolation and Purification: a. After the reaction is complete, cool the solution to room temperature. b. Dilute the polymer solution with a small amount of toluene or DMF if it is highly viscous. c. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring. d. Collect the precipitated polymer by filtration. e. Wash the polymer with fresh methanol to remove any residual catalyst and unreacted monomer. f. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24 hours.
Mandatory Visualization
References
Synthesis of Tungsten Disulfide (WS₂) Nanomaterials Using Tungsten Pentachloride (WCl₅) Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tungsten disulfide (WS₂) nanomaterials using tungsten pentachloride (WCl₅) as the tungsten precursor. WS₂, a transition metal dichalcogenide, has garnered significant interest for a wide range of applications, including catalysis, electronics, and biomedicine, owing to its unique layered structure and electronic properties. The use of WCl₅ offers a viable route to produce various WS₂ nanostructures, such as nanoparticles and thin films.
Introduction to WS₂ Synthesis from WCl₅
Tungsten disulfide can be synthesized from this compound through several methods, primarily through vapor-phase and solution-phase routes. The choice of method influences the morphology, crystallinity, and scale of the resulting WS₂ material.
-
Vapor-Phase Synthesis (Chemical Vapor Deposition - CVD): This method involves the gas-phase reaction of volatile WCl₅ and a sulfur source at elevated temperatures. It is particularly suitable for the growth of thin films and crystalline nanostructures on a substrate. Research has shown the feasibility of synthesizing fullerene-like WS₂ nanoparticles and nanotubes from WCln (where n=4, 5, 6) and hydrogen sulfide (B99878) (H₂S), indicating a direct pathway for WCl₅.[1]
-
Solution-Phase Synthesis (Hydrothermal Method): This approach involves the reaction of WCl₅ and a sulfur source in a solvent under high temperature and pressure in a sealed reactor (autoclave). This method is well-suited for producing WS₂ nanoparticles and other nanostructures in bulk quantities. While detailed protocols often utilize tungsten hexachloride (WCl₆), the principles can be adapted for WCl₅.
Applications of WS₂ Synthesized from Chloride Precursors
WS₂ synthesized from tungsten chloride precursors exhibits properties that make it a promising candidate for various advanced applications:
-
Catalysis: WS₂ is an effective catalyst for hydrodesulfurization (HDS) in the petroleum industry. Its layered structure provides numerous active edge sites for catalytic reactions.
-
Electronics and Optoelectronics: As a semiconductor with a tunable bandgap, WS₂ is explored for applications in transistors, photodetectors, and light-emitting diodes.
-
Energy Storage: The high surface area of WS₂ nanomaterials makes them suitable for use as electrode materials in batteries and supercapacitors.
-
Biomedical Applications: Functionalized WS₂ nanosheets are being investigated for applications in biosensing, drug delivery, and photothermal therapy due to their biocompatibility and unique optical properties.[2]
-
Lubricants: WS₂ is a well-known solid lubricant with a low coefficient of friction, making it useful in various industrial applications.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of WS₂ using WCl₅. It is important to note that while the vapor-phase method is confirmed for WCln precursors including WCl₅, the detailed hydrothermal protocol is an adaptation from established methods using WCl₆, as specific literature for WCl₅ in this context is less common.
Protocol 1: Vapor-Phase Synthesis of WS₂ Thin Films via Chemical Vapor Deposition (CVD)
This protocol is adapted from established CVD methods for tungsten chloride precursors.
Objective: To synthesize crystalline WS₂ thin films on a substrate.
Materials:
-
This compound (WCl₅) powder
-
Hydrogen Sulfide (H₂S) gas (or elemental sulfur powder as an alternative)
-
Argon (Ar) gas (carrier gas)
-
Hydrogen (H₂) gas (optional, as a reducing agent)
-
Substrate (e.g., SiO₂/Si, Sapphire)
-
CVD furnace with a quartz tube and mass flow controllers
Experimental Workflow Diagram:
Procedure:
-
Substrate Preparation: Clean the desired substrate (e.g., SiO₂/Si wafer) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Precursor Loading: Place a ceramic boat containing WCl₅ powder in the center of the quartz tube furnace. Place the cleaned substrate downstream from the precursor boat. If using elemental sulfur, place another boat with sulfur powder upstream in a separate heating zone.
-
System Purge: Purge the quartz tube with high-purity argon gas for at least 15-20 minutes to remove oxygen and moisture.
-
Heating:
-
Heat the furnace to the desired growth temperature (typically 700-900 °C) under a continuous Ar flow.
-
If using elemental sulfur, heat the upstream zone to a temperature sufficient to vaporize the sulfur (150-250 °C).
-
-
Growth:
-
Once the growth temperature is reached and stable, introduce H₂S gas into the reaction chamber. A small flow of H₂ gas can be added to facilitate the reduction of the tungsten precursor.
-
Maintain the growth conditions for a set duration (e.g., 10-30 minutes) to allow for the deposition of the WS₂ film.
-
-
Cooling: After the growth period, stop the H₂S (and H₂) flow and cool the furnace down to room temperature under a continuous Ar flow to prevent oxidation of the synthesized film.
-
Characterization: The synthesized WS₂ film can be characterized using techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM).
Quantitative Data (Adapted from WCl₆ Protocols):
| Parameter | Value |
| WCl₅ Temperature | 90-120 °C (in bubbler/boat) |
| Growth Temperature | 700-900 °C |
| Growth Pressure | 1-10 Torr |
| Ar Carrier Gas Flow | 50-200 sccm |
| H₂S Flow Rate | 5-50 sccm |
| H₂ Flow Rate (optional) | 5-20 sccm |
| Growth Duration | 10-30 minutes |
Protocol 2: Solution-Phase Synthesis of WS₂ Nanoparticles via Hydrothermal Method
This protocol is an adaptation of established hydrothermal methods for tungsten chloride precursors.
Objective: To synthesize WS₂ nanoparticles in a scalable manner.
Materials:
-
This compound (WCl₅)
-
Thioacetamide (C₂H₅NS) or Sodium Thiosulfate (Na₂S₂O₃) (Sulfur Source)
-
Deionized (DI) Water or Ethanol (B145695) (Solvent)
-
Teflon-lined stainless-steel autoclave
-
Centrifuge
Experimental Workflow Diagram:
Procedure:
-
Precursor Solution Preparation:
-
In a beaker, dissolve a specific amount of WCl₅ in the chosen solvent (e.g., DI water or ethanol).
-
In a separate beaker, dissolve the sulfur source (e.g., thioacetamide) in the same solvent.
-
-
Mixing: Add the sulfur source solution to the WCl₅ solution while stirring continuously to ensure a homogeneous mixture.
-
Hydrothermal Reaction:
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 180 °C and 220 °C for 12 to 24 hours.
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying: Dry the final WS₂ nanoparticle product in a vacuum oven at 60-80 °C for several hours.
-
Characterization: The synthesized WS₂ nanoparticles can be characterized by X-ray diffraction (XRD), TEM, and SEM to determine their crystal structure, size, and morphology.
Quantitative Data (Adapted from WCl₆ Protocols):
| Parameter | Value |
| WCl₅ Concentration | 1-5 mmol |
| Sulfur Source (Thioacetamide) | 4-10 mmol |
| Solvent Volume | 50-80 mL |
| Reaction Temperature | 180-220 °C |
| Reaction Time | 12-24 hours |
Safety Precautions
-
This compound (WCl₅) is moisture-sensitive and corrosive. It should be handled in an inert atmosphere (e.g., a glovebox).
-
Hydrogen sulfide (H₂S) is a highly toxic and flammable gas. All experiments involving H₂S must be conducted in a well-ventilated fume hood with appropriate gas detection systems.
-
Hydrothermal synthesis involves high pressures and temperatures. Ensure the autoclave is properly sealed and operated within its pressure and temperature limits.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.
By following these detailed protocols and safety guidelines, researchers can successfully synthesize tungsten disulfide nanomaterials from a this compound precursor for a variety of scientific and developmental applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Tungsten Pentachloride (WCl₅) by Sublimation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification of tungsten pentachloride (WCl₅) via sublimation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of purifying WCl₅ by sublimation? A1: Sublimation is used to obtain high-purity this compound, which is crucial for applications in electronic devices like semiconductors, functional chemical catalysts, and as a precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).[1] The process effectively removes non-volatile impurities and can separate WCl₅ from other tungsten chlorides like WCl₆ and WCl₄.[1][2]
Q2: What level of purity can be achieved with sublimation? A2: Sublimation purification can yield high-purity WCl₅, with compound purities reported to be 99% or higher.[3] The total content of metallic impurities can be reduced to less than 10 parts per million (ppm).[1][4]
Q3: Is a pre-purification step necessary before sublimation? A3: Yes, often a preliminary distillation under reduced pressure is performed before the final sublimation purification.[3][4][5] This initial step helps remove more volatile impurities, such as tungsten oxychlorides (e.g., WOCl₄), before the sublimation of WCl₅.[1]
Q4: What are the typical temperature and pressure ranges for WCl₅ sublimation? A4: WCl₅ is typically sublimated by heating the material to a temperature range of 130°C to 170°C.[1][4] The process is conducted under a high vacuum, with pressures at or below 100 Pa, and preferably as low as 13 Pa or less.[3][4][5]
Q5: How should I handle and store purified WCl₅? A5: this compound is highly sensitive to moisture and air.[2][6] All handling, including recovery and transfer of the purified product, must be performed in an inert atmosphere, such as in a nitrogen-filled glovebox.[1][2] Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas.[6][7]
Troubleshooting Guide
This section addresses common problems encountered during the sublimation of WCl₅.
Problem: Low or No Yield of Sublimed Product
Possible Cause 1: Inadequate Temperature
-
Solution: Ensure the heating zone temperature is within the optimal range of 140°C to 170°C.[4][5] Temperatures that are too low will result in a negligible sublimation rate, while excessively high temperatures may not be necessary and could increase the risk of decomposing the material.
Possible Cause 2: Insufficient Vacuum
-
Solution: The sublimation process requires a high vacuum to proceed efficiently. Check the entire apparatus for leaks. Ensure the vacuum pump is operating correctly and can achieve a pressure of 13 Pa or lower.[3][5] A poor vacuum will significantly hinder the sublimation process.
Possible Cause 3: Improper Condensation Surface Temperature
-
Solution: For efficient collection, the condensation surface (cold finger or a cooler part of the apparatus) must be at a significantly lower temperature than the sublimation zone. A typical precipitation temperature range is 70°C to 120°C.[1][4] If the condenser is too warm, the gaseous WCl₅ will not deposit effectively.
Problem: Product is Contaminated
Possible Cause 1: Presence of Volatile Impurities (e.g., WCl₆, WOCl₄)
-
Solution: These impurities have different vapor pressures.[8][9] Perform a preliminary distillation at a lower temperature (e.g., 90°C to 130°C) to remove more volatile compounds like WOCl₄ before proceeding to the higher temperature required for WCl₅ sublimation.[1][4] Repeating the sublimation process multiple times can also increase purity.[3][5]
Possible Cause 2: Moisture in the System
-
Solution: WCl₅ reacts readily with moisture to form oxides and oxychlorides.[2] Ensure all glassware is thoroughly dried before assembly. The crude material must be loaded under inert conditions, and the system should be purged with an inert gas before applying the vacuum.
Problem: Darkening or Discoloration of Product
Possible Cause: Thermal Decomposition
-
Solution: While WCl₅ sublimes, it can also disproportionate into non-volatile WCl₄ (black solid) and volatile WCl₆ if overheated. Avoid exceeding the recommended sublimation temperature range. A temperature gradient can be used to separate WCl₅ from any WCl₄ that forms.[2]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during WCl₅ sublimation.
Caption: Troubleshooting decision tree for WCl₅ sublimation.
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound by sublimation. All operations should be carried out using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of tungsten chlorides.
1. Apparatus Setup:
-
Assemble the sublimation apparatus, which typically consists of a glass tube with two zones (a heating zone for the crude material and a collection zone) and a connection to a high-vacuum line.
-
The collection zone can be a cooled surface, such as a cold finger.
-
Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a flow of inert gas (e.g., Nitrogen or Argon) or assembled inside a glovebox.
2. Sample Loading:
-
In an inert atmosphere glovebox, load the crude WCl₅ into the heating zone of the sublimation apparatus.
-
Seal the apparatus before removing it from the glovebox.
3. Preliminary Degassing & Distillation:
-
Connect the apparatus to a high-vacuum line and slowly evacuate the system to a pressure of ≤ 66 Pa.
-
Gently heat the sample to a temperature between 90°C and 130°C for 1-24 hours to distill and remove highly volatile impurities like WOCl₄.[1][4] These will collect in a colder trap between the apparatus and the pump.
4. Sublimation:
-
After the initial distillation, improve the vacuum to ≤ 13 Pa.[3][5]
-
Increase the temperature of the heating zone to between 140°C and 170°C.[4][5]
-
Begin cooling the collection surface, maintaining it at a temperature between 70°C and 120°C.[1][4]
-
Maintain these conditions for 2 to 48 hours, or until a sufficient amount of product has collected on the cold surface.[3][5] The purified WCl₅ typically deposits as dark green or blue-green crystals.[2][10]
5. Product Recovery:
-
Once the sublimation is complete, turn off the heater and allow the apparatus to cool to room temperature under vacuum.
-
Vent the apparatus with a dry, inert gas.
-
Quickly transfer the apparatus into an inert atmosphere glovebox.
-
Carefully scrape the purified WCl₅ crystals from the collection surface and transfer them into a pre-weighed, airtight storage vessel.
Purification Workflow Diagram
Caption: Step-by-step workflow for WCl₅ sublimation purification.
Sublimation Data Summary
The table below summarizes the key quantitative parameters for the sublimation purification of this compound as cited in various sources.
| Parameter | Value | Unit | Source(s) |
| Preliminary Distillation | |||
| Temperature | 90 - 130 | °C | [1][4] |
| Pressure | ≤ 100 | Pa | [1][4] |
| Duration | 1 - 100 | hours | [1][4] |
| Sublimation Purification | |||
| Temperature | 130 - 170 (140 - 350 broader range) | °C | [1][3][4][5] |
| Pressure | ≤ 13 (up to 100) | Pa | [3][4][5] |
| Duration | 1 - 48 | hours | [3][5] |
| Condensation/Precipitation | |||
| Temperature | 70 - 120 | °C | [1][4] |
| Achievable Purity | |||
| Compound Purity | ≥ 99 | % by mass | [3] |
| Metal Impurity Content | < 10 | ppm | [1][4] |
References
- 1. data.epo.org [data.epo.org]
- 2. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 3. JP6720222B2 - High-purity this compound and its synthesis method - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. fishersci.com [fishersci.com]
- 7. kojundo.co.jp [kojundo.co.jp]
- 8. EP3081667A2 - High purity tungsten hexachloride and method for making same - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Tungsten Pentachloride (WCl₅) Synthesis
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Tungsten pentachloride (WCl₅), specifically addressing issues related to low yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a greenish powder instead of the expected dark green crystals, and the yield is very low. What is the likely cause?
A1: This issue is commonly attributed to moisture contamination. This compound is extremely sensitive to moisture and will readily hydrolyze to form tungsten oxychlorides (like WOCl₄) or tungsten oxides (like W₂O₅), which can appear as greenish or off-color powders.[1] Ensure that all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). All solvents and reagents must be anhydrous.
Q2: I'm using the reduction of Tungsten hexachloride (WCl₆) with hydrogen. My yield of WCl₅ is consistently low, and I'm isolating other tungsten chlorides. How can I optimize this?
A2: Incomplete or excessive reduction can lead to a mixture of products, including unreacted WCl₆ and lower tungsten chlorides like WCl₄ and WCl₂.[1][2] The temperature is a critical parameter in this synthesis. Hydrogen reduction typically requires temperatures in the range of 250-400°C.[1][3] A temperature that is too low may result in incomplete conversion of WCl₆, while a temperature that is too high can lead to over-reduction to WCl₄ or other species. Precise temperature control and optimization within this range for your specific setup are crucial.
Q3: During purification by sublimation, I'm recovering a significant amount of starting material (WCl₆). How can I improve the conversion rate?
A3: If a large amount of WCl₆ remains, it indicates that the reduction reaction was incomplete. Several factors could be at play:
-
Insufficient Reducing Agent: Ensure the stoichiometry of the reducing agent is correct. For instance, when using tetrachloroethylene (B127269) (C₂Cl₄), the molar ratio is a key factor in driving the reaction to completion.[3][4]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Some methods, like the C₂Cl₄ reduction, may require extended reaction times (e.g., 24 hours).[1]
-
Mixing: In solid-state reductions, ensure intimate and uniform mixing of the reactants to maximize contact and reactivity.[5]
Q4: My product contains impurities that are difficult to remove by sublimation. What are my options?
A4: If you have impurities with similar volatility to WCl₅, a simple sublimation may not be sufficient. Consider a two-step purification process involving vacuum distillation followed by sublimation.[5][6][7] Vacuum distillation at a lower temperature (e.g., 90-130°C) can help remove more volatile impurities like WOCl₄ and certain reducing agent chlorides (e.g., SbCl₃).[6] Subsequently, sublimation at a higher temperature (e.g., 140-170°C) can isolate the pure WCl₅.[5][7]
Q5: Can I use reducing agents other than hydrogen or tetrachloroethylene?
A5: Yes, various other reducing agents can be used, often providing higher yields and purity. Elements such as Antimony (Sb), Bismuth (Bi), Phosphorus (P), and Aluminum (Al) have been successfully employed to reduce WCl₆ to WCl₅.[5] These reactions can sometimes be performed under milder conditions and may offer better control over the reduction process, leading to a purer product.[2]
Summary of Reaction Conditions
The following table summarizes quantitative data for common WCl₅ synthesis methods. Note that optimal conditions may vary based on the specific experimental setup.
| Synthesis Method | Reactants | Molar Ratio (WCl₆:Reducer) | Temperature (°C) | Pressure | Reported Purity |
| Hydrogen Reduction | WCl₆, H₂ | N/A | 250 - 425 °C[1][3] | Atmospheric | Variable, prone to mixtures |
| Tetrachloroethylene Reduction | WCl₆, C₂Cl₄ | 1:excess | ~100 °C[1] | Atmospheric | Higher yield than H₂ reduction[1] |
| Antimony (Sb) Reduction | WCl₆, Sb | 2.8:1 to 3.2:1[5] | 80 - 110 °C[5] | ≤ 13 Pa[5] | ≥ 99%[5] |
| Other Metal Reductions | WCl₆, (Bi, Hg, Ti, Al, P, As) | 2.8:1 to 3.2:1[5] | 80 - 210 °C[5] | ≤ 13 Pa[5] | ≥ 95%[5] |
Detailed Experimental Protocols
Protocol 1: Reduction of WCl₆ with Tetrachloroethylene
This method provides a higher yield than traditional hydrogen reduction.[1]
-
Preparation: In a glovebox or under a stream of inert gas, place 4-7g of Tungsten hexachloride (WCl₆) into a reaction vessel equipped with a condenser.
-
Reagent Addition: Add 25mL of anhydrous tetrachloroethylene (C₂Cl₄) to the vessel. The initial solution will be red-brown.[1]
-
Reaction: Heat the mixture in an oil bath at 100°C for 24 hours. Irradiating the vessel with a 100W light bulb can be beneficial.[1] The solution will turn blue-green, and a fine dark powder of WCl₅ will precipitate.
-
Isolation: After cooling, the product should be isolated in an inert atmosphere. The product is highly hygroscopic and should not be exposed to air.[1]
-
Purification: The crude WCl₅ can be purified by sublimation.
Protocol 2: High-Purity Synthesis via Reduction with Antimony (Sb)
This method is designed to produce high-purity WCl₅ suitable for electronics applications.[5][6]
-
Mixing: In an inert atmosphere, thoroughly mix high-purity WCl₆ and Antimony (Sb) powder in a molar ratio of approximately 3:1 (WCl₆:Sb).[5]
-
Reduction: Heat the mixture to 80-110°C under high vacuum (≤ 13 Pa) for 2-24 hours.[5][7]
-
Vacuum Distillation: After the reduction is complete, heat the crude product to 120-130°C under vacuum (≤ 66 Pa). This step removes volatile impurities such as antimony trichloride (B1173362) (SbCl₃) and tungsten oxychloride (WOCl₄).[5][6]
-
Sublimation: Increase the temperature to 150-170°C under high vacuum (≤ 13 Pa). The pure this compound will sublime and can be collected on a cold finger or in a cooler part of the apparatus. This step can be repeated to achieve higher purity.[5][7]
-
Storage: The final product, dark green crystals, must be stored in a sealed container under an inert atmosphere.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield in WCl₅ synthesis.
Caption: Troubleshooting flowchart for low WCl₅ yield.
References
- 1. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 2. KR102051241B1 - High Purity Tungsten Chloride and Synthesis Method - Google Patents [patents.google.com]
- 3. Buy this compound | 13470-14-9 [smolecule.com]
- 4. Tungsten(V) Chloride-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]
- 5. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]
- 6. KR20190017941A - High purity this compound and its preparation method - Google Patents [patents.google.com]
- 7. JP6720222B2 - High-purity this compound and its synthesis method - Google Patents [patents.google.com]
managing hygroscopic nature of Tungsten pentachloride during experiments
Technical Support Center: Tungsten Pentachloride (WCl₅)
This guide provides researchers, scientists, and drug development professionals with essential information for managing the highly hygroscopic and air-sensitive nature of this compound (WCl₅) during experiments. Adherence to these protocols is critical for experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to handle?
A1: this compound (WCl₅) is a dark green crystalline solid used as a catalyst and precursor in various chemical syntheses, including in microelectronics and materials science.[1] Its primary challenge lies in its extreme sensitivity to moisture and air.[1][2] When exposed to moisture, it readily hydrolyzes to form blue tungsten oxides (like W₂O₅) and hydrogen chloride (HCl).[1][2] When heated in the air, it forms tungsten oxychloride (WOCl₄).[1][2] This reactivity necessitates handling under a strictly controlled inert atmosphere.[3]
Q2: What are the visible signs of WCl₅ decomposition due to moisture?
A2: Fresh, pure this compound is a dark green, crystalline solid.[2] Exposure to moist air will cause the formation of a green surface film.[2] Significant hydrolysis will lead to the presence of blue tungsten oxides.[1] If your WCl₅ is not a free-flowing, dark green crystalline powder, it has likely been compromised.
Q3: My experiment with WCl₅ failed. How can I troubleshoot the problem?
A3: Experimental failure is often linked to the degradation of the WCl₅ reagent. Follow this troubleshooting workflow to identify the potential cause.
Q4: What are the consequences of accidental moisture exposure?
A4: Even trace amounts of moisture can initiate a cascade of reactions that compromise your experiment. The logical flow from exposure to failure is outlined in the diagram below. The hydrolysis and oxidation products are no longer the active WCl₅ reagent, leading to lower yields, side reactions, and potentially complete failure of the intended chemical transformation.
Quantitative Data Summary
Proper handling of WCl₅ requires maintaining a strictly controlled inert atmosphere. Key quantitative parameters are summarized below.
| Parameter | Recommended Value | Source | Justification |
| Glovebox Atmosphere | < 1 ppm H₂O, < 1 ppm O₂ | [4] | Prevents hydrolysis and oxidation of WCl₅. |
| Inert Gas Purity | Water content ≤ 10 wt ppm | [5] | Ensures the gas flow used in Schlenk lines does not introduce moisture. |
| Glassware Drying Temp. | > 100 °C | [6] | Removes adsorbed water from glass surfaces before introduction to inert atmosphere. |
| Storage Conditions | Cool, dry, well-ventilated | [7][8] | Minimizes degradation during long-term storage. Must be under an inert atmosphere. |
Experimental Protocols
Protocol 1: Weighing and Transferring WCl₅ Using a Glovebox
A glovebox is the preferred method for handling solid WCl₅.[9][10]
Objective: To accurately weigh and add WCl₅ to a reaction vessel without exposure to air or moisture.
Materials:
-
Sealed container of WCl₅
-
Spatula
-
Weighing boat or paper
-
Clean, dry reaction vessel (e.g., Schlenk flask) with a stopper or septa[9]
-
Analytical balance (inside the glovebox)
Procedure:
-
Preparation: Ensure all necessary items (flask, spatula, weigh boat, etc.) are inside the glovebox.[9] If bringing items in, place them in the antechamber and perform a minimum of three evacuate-refill cycles with inert gas to remove air and moisture.[4][9]
-
Equilibration: Allow the WCl₅ container to reach the temperature of the glovebox atmosphere before opening to prevent condensation.
-
Weighing: Place the weighing boat on the balance and tare it. Carefully use a clean spatula to transfer the desired amount of WCl₅ to the weighing boat.
-
Transfer: Carefully add the weighed WCl₅ from the boat into the reaction flask.
-
Sealing: Immediately seal the reaction flask with its stopper or septa. If the flask will be removed from the glovebox, ensure it is properly sealed to maintain the inert atmosphere inside.[10]
-
Cleanup: Tightly reseal the main WCl₅ container. Clean the spatula and balance area of any residual powder according to your lab's safety procedures.
-
Removal: To remove your sealed flask, place it in the antechamber, close the inner door, and then open the outer door. It is not necessary to cycle the antechamber when exiting.[9]
Protocol 2: Handling WCl₅ Using a Schlenk Line
For labs without a glovebox, a Schlenk line is a viable alternative for manipulating air-sensitive compounds.[11][12]
Objective: To set up a reaction with WCl₅ under a positive pressure of inert gas.
Materials:
-
Sealed container of WCl₅
-
Schlenk line with a dual vacuum/inert gas manifold[6]
-
Oven-dried Schlenk flasks and other glassware[6]
-
Heat gun
-
Solid addition tube (optional)[9]
Procedure:
-
Glassware Preparation: Assemble your reaction glassware (e.g., a three-necked flask with a condenser and dropping funnel). Attach it to the Schlenk line.
-
Drying and Purging: Heat the entire glassware setup with a heat gun while under vacuum to drive off any adsorbed moisture.[11] This is known as flame-drying (though a heat gun is safer).
-
Inerting: Allow the glassware to cool. Perform at least three "evacuate-refill" cycles: apply vacuum to remove the air, then backfill with high-purity inert gas (Nitrogen or Argon).[13] Leave the flask under a positive pressure of inert gas, indicated by a steady flow through the bubbler.
-
Solid Addition: The addition of the solid WCl₅ is the most critical step.
-
Method A (Quick Addition): Briefly remove a stopper from the flask and quickly add the pre-weighed WCl₅ via a powder funnel against a strong counterflow of inert gas from the flask. This method is fast but risks brief atmospheric exposure.
-
Method B (Solid Addition Tube): In a glovebox or glove bag, load the WCl₅ into a solid addition tube.[9] Seal the tube, remove it, and connect it to the Schlenk line. After cycling, attach the tube to a port on the reaction flask under a positive flow of inert gas. Rotate or tap the tube to add the solid to the reaction.[9]
-
-
Reaction Setup: Once the WCl₅ is added, ensure all joints are sealed and a gentle positive pressure of inert gas is maintained throughout the experiment. Liquid reagents can now be added via syringe through a rubber septum or via a dropping funnel.[12]
References
- 1. Buy this compound | 13470-14-9 [smolecule.com]
- 2. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 3. fishersci.com [fishersci.com]
- 4. ucd.ie [ucd.ie]
- 5. KR20190017941A - High purity this compound and its preparation method - Google Patents [patents.google.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. TUNGSTEN (V) CHLORIDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. Tungsten Chloride - ESPI Metals [espimetals.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. ossila.com [ossila.com]
- 11. Schlenk line - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
Technical Support Center: Optimizing Tungsten Pentachloride (WCl₅) Catalyst Loading in Organic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tungsten pentachloride (WCl₅) as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (WCl₅) as a catalyst in organic reactions?
A1: this compound is a versatile Lewis acid catalyst employed in a variety of organic transformations. Its applications include, but are not limited to, Friedel-Crafts acylations and alkylations, aldol (B89426) condensations, synthesis of chalcones, dithioacetalization of carbonyl compounds, and as a precursor in ring-opening metathesis polymerization (ROMP).[1] Its strong Lewis acidity allows it to activate a wide range of substrates.
Q2: How should I handle and store this compound?
A2: this compound is highly sensitive to moisture and air, reacting violently with water.[1] All handling should be conducted under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, with dry solvents and glassware. Store WCl₅ in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator under an inert gas.
Q3: My reaction with WCl₅ is not proceeding. What are the common initial checks?
A3: If your reaction is not proceeding, first verify the integrity of your catalyst; improper storage or handling can lead to deactivation. Ensure that all your reagents and solvents are anhydrous, as trace amounts of water can quench the catalyst. It is also crucial to confirm that your reaction is being conducted under a strictly inert atmosphere.
Q4: Is a co-catalyst always necessary when using WCl₅?
A4: In many instances, particularly in polymerization reactions, WCl₅ acts as a catalyst precursor and requires a co-catalyst or activator to form the active catalytic species.[2] For other reactions, such as Friedel-Crafts acylations, WCl₅ can often be used directly. The necessity of a co-catalyst is reaction-dependent and should be determined by consulting relevant literature or through experimental screening.
Q5: How can I monitor the progress of my WCl₅-catalyzed reaction?
A5: Standard analytical techniques can be used to monitor the reaction progress. Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed to track the consumption of starting materials and the formation of products. Nuclear magnetic resonance (NMR) spectroscopy can also be used to analyze aliquots taken from the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | WCl₅ is extremely sensitive to moisture and oxygen. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Handle the catalyst exclusively in a glovebox or under a positive pressure of inert gas. |
| Insufficient Catalyst Loading | The optimal catalyst loading is reaction-specific. If you suspect insufficient loading, perform a series of small-scale experiments with incrementally increasing catalyst concentrations (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%) to determine the optimal loading for your specific transformation. |
| Poor Quality of Reagents | Impurities in starting materials or solvents can poison the catalyst. Purify all reagents before use and ensure solvents are of high purity and anhydrous. |
| Incorrect Reaction Temperature | Some reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for product formation and potential side reactions. |
| Substrate Inhibition | The product of the reaction may coordinate strongly with the Lewis acidic WCl₅, leading to catalyst inhibition. In such cases, a stoichiometric amount of the catalyst may be required. |
Issue 2: Poor Selectivity (e.g., formation of multiple products, incorrect regioselectivity)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can sometimes lead to the formation of undesired side products. Try running the reaction at a lower temperature to favor the formation of the thermodynamically more stable product. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence the selectivity of a reaction. Screen a range of anhydrous solvents with varying properties (e.g., dichloromethane (B109758), 1,2-dichloroethane (B1671644), nitromethane, carbon disulfide) to identify the optimal medium for your desired transformation. |
| Catalyst Loading | In some cases, higher catalyst loadings can lead to decreased selectivity due to the promotion of side reactions. Once a reasonable yield is achieved, try to optimize the reaction by gradually decreasing the catalyst loading. |
| Steric and Electronic Effects | The inherent steric and electronic properties of your substrate will dictate the regioselectivity of the reaction. If you are observing an undesired regioisomer, you may need to consider alternative synthetic strategies or the use of directing groups. |
Data Presentation: Effect of Catalyst Loading on Reaction Performance
Table 1: Illustrative Effect of WCl₅ Loading on a Friedel-Crafts Acylation Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) |
| 1.0 | 24 | 45 | 40 |
| 2.5 | 12 | 75 | 70 |
| 5.0 | 6 | 98 | 95 |
| 10.0 | 4 | >99 | 93 (minor side products observed) |
Reaction Conditions: Anisole (1.0 equiv), Acetic Anhydride (1.2 equiv), WCl₅, in dry 1,2-dichloroethane at room temperature.
Table 2: Illustrative Effect of WCl₅ Loading on an Aldol Condensation Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity for Desired Product (%) |
| 0.5 | 12 | 30 | 85 |
| 1.0 | 8 | 65 | 90 |
| 2.0 | 4 | 95 | 92 |
| 5.0 | 2 | >99 | 88 (increased self-condensation) |
Reaction Conditions: Benzaldehyde (1.0 equiv), Acetophenone (1.2 equiv), WCl₅, in dry dichloromethane at 0 °C to room temperature.
Experimental Protocols
Protocol 1: General Procedure for WCl₅-Catalyzed Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the aromatic substrate (1.0 equiv) and anhydrous 1,2-dichloroethane to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Catalyst Addition: In a separate vial inside a glovebox, weigh the desired amount of WCl₅ and dissolve it in a small amount of anhydrous 1,2-dichloroethane. Add this solution to the reaction flask via cannula.
-
Reagent Addition: Add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.5 equiv) dropwise to the stirred reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC or GC.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for WCl₅-Catalyzed Aldol Condensation (Chalcone Synthesis)
-
Preparation: To an oven-dried, three-necked round-bottom flask under an inert atmosphere, add the aryl methyl ketone (1.2 equiv), the aromatic aldehyde (1.0 equiv), and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: In a glovebox, prepare a stock solution of WCl₅ in anhydrous dichloromethane. Add the desired volume of the catalyst solution to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or ethyl acetate/hexanes).
Visualizations
Caption: General experimental workflow for WCl₅-catalyzed reactions.
Caption: Troubleshooting decision tree for low product yield.
References
Tungsten Pentachloride (WCl₅) Hydrolysis Prevention: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of tungsten oxides from Tungsten Pentachloride (WCl₅) hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (WCl₅) and why is it sensitive to moisture?
A1: this compound is a dark green or black crystalline solid that is highly reactive.[1][2] It is a crucial precursor for synthesizing various tungsten-based materials, including thin films for microelectronics and other tungsten compounds like nitrides and carbides.[3] WCl₅ is extremely sensitive to moisture and will readily react with water (hydrolyze), even atmospheric humidity, to form tungsten oxides and hydrochloric acid.[1][2][4] This reactivity is driven by tungsten's strong affinity for oxygen (oxophilicity).[3]
Q2: What are the visible signs of WCl₅ hydrolysis?
A2: The most common sign of hydrolysis is a color change. When WCl₅ comes into contact with water, it decomposes to produce blue tungsten oxide (often W₂O₅).[2][3] Your dark green or black WCl₅ solid or solution may develop a green surface film or turn blue.[2]
Q3: Which solvents are suitable for working with WCl₅?
A3: WCl₅ is soluble in some organic solvents but can decompose in most polar solvents.[2] It is recommended to use non-polar, anhydrous solvents. Suitable options include acetonitrile, benzene, chloroform, and carbon disulfide.[2] Always ensure your solvents are rigorously dried and degassed before use.
Q4: What is an "inert atmosphere," and why is it critical for handling WCl₅?
A4: An inert atmosphere is an environment that is free of reactive substances like oxygen and water. Typically, dry nitrogen (N₂) or argon (Ar) gas is used.[5] Handling WCl₅ under an inert atmosphere is absolutely essential to prevent its reaction with ambient moisture and oxygen, which would lead to the formation of tungsten oxides and oxychlorides.[2][5]
Q5: What is the difference between a glovebox and a Schlenk line?
A5: Both are used to create an inert atmosphere. A glovebox (or dry box) is a sealed container filled with an inert gas, allowing you to handle materials directly using built-in gloves.[5][6] A Schlenk line is a manifold that provides a dual source of inert gas and vacuum to specialized glassware (Schlenk flasks), allowing you to perform reactions without exposing the contents to air.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| WCl₅ powder has a green or bluish tint upon opening. | The container seal was compromised, allowing slow reaction with atmospheric moisture. | The material is likely partially hydrolyzed. For sensitive applications, it is best to purify the WCl₅ by sublimation under vacuum or acquire a new, properly sealed batch.[2][8] |
| Solution of WCl₅ in an anhydrous solvent immediately turns blue. | The solvent was not sufficiently dry, or the glassware was contaminated with moisture. | 1. Discard the solution. 2. Re-dry all glassware by oven-drying (>150°C) or flame-drying under vacuum and cooling under a stream of inert gas.[6][9] 3. Ensure the solvent is freshly distilled from an appropriate drying agent or taken from a commercial solvent purification system. |
| A reaction with WCl₅ fails, and a blue precipitate is observed during workup. | An air or moisture leak occurred during the reaction. | 1. Check all seals and joints in your apparatus. Ensure ground-glass joints are properly greased (if applicable) and septa are not punctured.[6] 2. Verify a positive pressure of inert gas is maintained throughout the experiment. Use a bubbler to monitor gas flow.[7] 3. Purge the reaction vessel thoroughly with several vacuum/inert gas cycles before adding reagents.[5][7] |
| WCl₅ solid is difficult to transfer without apparent discoloration. | Brief exposure to atmosphere during weighing or transfer. | All transfers and manipulations must be performed under an inert atmosphere, preferably inside a glovebox.[5] If a glovebox is unavailable, use Schlenk techniques for solid addition, such as a solid addition tube or weighing out the solid in a sealed flask inside a glove bag. |
Experimental Protocols
Protocol 1: General Handling and Transfer of WCl₅ Using Inert Atmosphere Techniques
This protocol outlines the fundamental steps for safely handling WCl₅ outside of a glovebox using a Schlenk line.
1. Glassware Preparation:
- All glassware (flasks, cannulas, syringes, stir bars) must be rigorously dried to remove adsorbed water.
- Method A: Oven Drying. Place glassware in an oven at >150°C for at least 4 hours. Assemble the apparatus while still hot and immediately place it under a positive pressure of dry inert gas (N₂ or Ar).[6]
- Method B: Flame Drying. Assemble the cool apparatus and connect it to the Schlenk line. Evacuate the glassware under high vacuum while gently heating the entire surface with a heat gun or a soft flame until all visible moisture is gone.
- Allow the glassware to cool to room temperature under a positive flow of inert gas.
- Perform at least three "evacuate-refill" cycles: evacuate the flask under vacuum for several minutes and then refill it with inert gas.[7]
2. Solvent Transfer (Anhydrous):
- Use a cannula or a dry syringe to transfer anhydrous solvent into the prepared Schlenk flask.
- Syringe Transfer:
- Flush a dry syringe with inert gas 3-4 times.[7]
- Puncture the septum of the anhydrous solvent bottle and draw the required volume.
- Withdraw a small "buffer" of inert gas (~10% of the syringe volume) into the syringe before removing it from the solvent bottle.[10] This prevents drips and reaction at the needle tip.
- Inject the solvent into the reaction flask, delivering the gas buffer first, followed by the liquid.
- Cannula Transfer:
- Connect both the solvent flask and the receiving flask to the Schlenk line under positive inert gas pressure.
- Purge a double-tipped needle (cannula) by inserting one end into the headspace of the solvent flask for 2-3 minutes.[7]
- Insert the other end of the cannula into the receiving flask.
- Lower the cannula end in the solvent flask below the liquid level to initiate transfer via pressure differential.
3. Solid WCl₅ Transfer:
- Solid transfers are best performed in a glovebox.
- If a glovebox is not available, weigh the WCl₅ into a Schlenk flask within a glove bag to minimize atmospheric exposure.
Visualizations
WCl₅ Hydrolysis Pathway
The following diagram illustrates the reaction of WCl₅ with water, leading to the formation of undesirable tungsten oxides.
Caption: Reaction pathway for WCl₅ hydrolysis.
Experimental Workflow for Inert Atmosphere Chemistry
This workflow provides a logical sequence of steps for setting up an experiment with WCl₅ to prevent hydrolysis.
Caption: Standard workflow for handling WCl₅.
Troubleshooting Hydrolysis Issues
This flowchart helps diagnose and solve common problems related to WCl₅ decomposition.
Caption: Decision tree for troubleshooting WCl₅ hydrolysis.
References
- 1. CAS 13470-14-9: Tungsten chloride (WCl5) | CymitQuimica [cymitquimica.com]
- 2. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 3. Buy this compound | 13470-14-9 [smolecule.com]
- 4. kojundo.co.jp [kojundo.co.jp]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Improving Adhesion of Tungsten Films from WCl₅ CVD
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges with tungsten (W) film adhesion in a Chemical Vapor Deposition (CVD) process using tungsten pentachloride (WCl₅).
Troubleshooting Guide: Poor Tungsten Film Adhesion
Poor adhesion is a common issue in CVD processes, often stemming from surface contamination or improper substrate preparation.[1] The following table outlines specific problems, their potential causes, and recommended solutions to improve the adhesion of your tungsten films.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Film Peeling or Delaminating | Inadequate Substrate Cleaning: Surface contaminants like oils, grease, dust, or organic residues inhibit strong bonding.[1][2] | - Implement a thorough pre-deposition cleaning protocol. This can include solvent cleaning (e.g., acetone, deionized water with ultrasonication), plasma cleaning, or UV irradiation to remove contaminants.[1][3] - For silicon substrates, an HF dip can be used to remove the native oxide layer just before deposition.[4] |
| Improper Substrate Surface: The substrate material itself may have poor adhesion characteristics with tungsten. Tungsten generally shows poor adhesion to oxides and nitrides.[5] | - Use an adhesion-promoting interlayer or barrier layer. Common choices include Titanium Nitride (TiN), Titanium-Tungsten (TiW), Tantalum Nitride (TaN), or a thin sputtered layer of Molybdenum.[6][7][8][9][10] These layers act as a "glue" between the substrate and the tungsten film.[6] | |
| High Internal Stress: High stress within the tungsten film can cause it to crack or delaminate from the substrate.[11] | - Optimize deposition parameters to reduce stress. This may involve adjusting deposition pressure or the power to the target.[11] - Consider a two-layer deposition approach, where an initial layer is deposited under conditions that promote adhesion, followed by a bulk layer.[11] | |
| Inconsistent Adhesion Across Substrate | Non-uniform Substrate Cleaning: Uneven cleaning can lead to areas with good adhesion and areas with poor adhesion.[12] | - Ensure the entire substrate surface is exposed to the cleaning process uniformly. Check for issues like clogged spray nozzles if using a wet cleaning process.[12] |
| Temperature Gradients: Non-uniform temperature across the substrate during deposition can lead to variations in film properties and adhesion. | - Verify the calibration of heating elements and ensure uniform heat distribution across the substrate holder. | |
| Gas Flow Dynamics: Inconsistent flow of precursor and reactant gases can cause variations in deposition rate and film quality. | - Optimize the gas delivery system and chamber geometry to ensure a uniform flow of gases over the substrate. | |
| Failure During Post-Deposition Processing (e.g., CMP) | Weak Interfacial Bonding: The chemical and mechanical bonds at the film-substrate interface are not strong enough to withstand subsequent processing steps. | - Implement an adhesion layer like TiN or TiW.[6][7] - Consider post-deposition annealing. Annealing can increase the adhesion energy by promoting interfacial reactions and diffusion.[13] For instance, annealing a WTi film at 400°C can significantly increase its adhesion energy.[13] |
| Film Morphology: Certain film morphologies, such as those with large, well-faceted crystals, can exhibit poorer adhesion.[14][15] | - Adjust deposition parameters (e.g., temperature, precursor flow rates) to promote the growth of films with smaller grain sizes or a smoother morphology, which have been shown to have better adhesion.[14][15] |
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies that influence the properties and adhesion of tungsten films.
| Parameter | Value(s) | Effect on Film Properties/Adhesion | Source |
| Deposition Temperature | 300 - 450°C | Affects deposition reaction and film properties.[5] Higher temperatures (e.g., 650°C) can result in lower film resistance.[16] | [5][16] |
| Annealing Temperature | 400°C | Increases adhesion energy of WTi films on silicate (B1173343) glass substrates.[13] | [13] |
| Adhesion Energy (As-deposited WTi) | 2.7 J/m² | Provides a baseline for adhesion strength before post-treatment.[13] | [13] |
| Adhesion Energy (Annealed WTi) | 4.7 J/m² (after 2 hours at 400°C) | Demonstrates a significant increase in adhesion after thermal treatment.[13] | [13] |
| Adhesion Layer Thickness (Ti/TiN) | ~200Å Ti / ~500Å TiN | A common structure for an adhesion layer for overlying tungsten.[10] | [10] |
| Sputtering Pressure | 0.3 Pa - 1 Pa | Influences the temperature coefficient of resistance (TCR) and crystalline phase of the tungsten film.[3][16] | [3][16] |
Frequently Asked Questions (FAQs)
Q1: Why is tungsten film adhesion a common problem in CVD? A: Tungsten inherently has poor adhesion to dielectric materials like silicon dioxide (SiO₂) and silicon nitride (SiN), which are common substrates in microelectronics.[5][9] This is due to the lack of strong chemical bonding between tungsten and these materials. Furthermore, high internal stress in the deposited film can exacerbate adhesion problems.[11]
Q2: What is an adhesion layer and why is it necessary? A: An adhesion layer is a thin intermediate film deposited between the substrate and the tungsten film to improve bonding.[10] Materials like titanium nitride (TiN) and titanium-tungsten (TiW) are often used because they adhere well to both the substrate and the subsequent tungsten layer, acting as a "glue."[6][7] This is critical for ensuring the tungsten film remains intact during subsequent manufacturing steps like chemical-mechanical polishing (CMP).[6]
Q3: Can substrate cleaning alone solve adhesion issues? A: Thorough substrate cleaning is a crucial first step and can significantly improve adhesion by removing contaminants that interfere with bonding.[1][2] However, for substrates where tungsten has inherently poor adhesion (like SiO₂), cleaning alone may not be sufficient. In these cases, an adhesion-promoting interlayer is often required.[5][9]
Q4: How does deposition temperature affect adhesion? A: Deposition temperature is a critical parameter that influences reaction kinetics, film microstructure, and internal stress, all of which impact adhesion.[14][16] While specific optimal temperatures depend on the precursor and substrate, operating within the recommended process window is essential. For WCl₅, the deposition temperature will affect the reduction reaction and subsequent film growth characteristics.
Q5: What methods can be used to test the adhesion of my tungsten film? A: Several techniques are available to test film adhesion. The "tape test" is a simple qualitative method. For quantitative measurements, the scratch test is widely used, where a stylus is drawn across the film with increasing load until the film delaminates.[13] The critical load at which failure occurs is a measure of adhesion.[17] Other methods include indentation and tensile pull tests.[14][18]
Q6: Can the WCl₅ precursor itself contribute to adhesion problems? A: Yes, the byproducts of the CVD reaction can impact adhesion. For instance, some precursors can leave behind residues (e.g., boron-containing layers from B₂H₆) that degrade adhesion.[19] While WCl₅ is a fluorine-free precursor, it's important to ensure complete reaction and removal of byproducts to prevent the formation of a weak boundary layer at the interface.
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure
This protocol provides a general methodology for cleaning silicon substrates with a native oxide layer prior to CVD.
-
Solvent Clean:
-
Place substrates in a beaker with acetone.
-
Perform ultrasonication for 5-10 minutes to remove organic residues.
-
Transfer substrates to a beaker with isopropyl alcohol (IPA) and ultrasonicate for 5-10 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
-
Drying:
-
Dry the substrates using a high-purity nitrogen (N₂) gun.
-
-
Plasma Treatment (Optional but Recommended):
-
Place substrates in a plasma cleaner.
-
Perform an oxygen or argon plasma treatment for 2-5 minutes to remove any remaining organic contaminants and activate the surface.
-
-
Immediate Loading:
-
Load the cleaned substrates into the CVD reactor's load-lock chamber immediately to minimize re-contamination from the ambient environment.
-
Protocol 2: Adhesion Characterization by Scratch Test
This protocol describes a typical procedure for evaluating film adhesion using a scratch tester.
-
Sample Preparation:
-
Ensure the coated substrate is clean and free of any surface particulates.
-
-
Instrument Setup:
-
Mount the sample securely on the tester's stage.
-
Select an appropriate diamond stylus (e.g., Rockwell C with a 120° cone and 200 µm tip radius).
-
Set the test parameters:
-
Initial Load (e.g., 0.1 N)
-
Final Load (e.g., 30 N)
-
Loading Rate (e.g., 10 N/min)
-
Scratch Length (e.g., 3-5 mm)
-
-
-
Test Execution:
-
Initiate the test. The stylus will be drawn across the film surface with a progressively increasing normal force.
-
-
Analysis:
-
Use the integrated optical microscope to examine the scratch track.
-
Identify the critical loads (Lc) corresponding to specific failure events:
-
Lc1: The load at which the first cracks appear in the film.
-
Lc2: The load at which significant delamination or peeling of the film from the substrate begins.[17]
-
-
Record the critical load values as a quantitative measure of adhesion. Higher critical loads indicate better adhesion.
-
Visualizations
Below are diagrams illustrating key relationships and workflows for improving tungsten film adhesion.
Caption: Factors influencing the final adhesion of CVD tungsten films.
Caption: A troubleshooting workflow for addressing poor film adhesion.
References
- 1. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 2. Improving PVD & TiN Coating Adhesion | Ultrasonic Cleaners & Detergents [cchemco.com]
- 3. researchgate.net [researchgate.net]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. semitracks.com [semitracks.com]
- 6. labpartnering.org [labpartnering.org]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. Adhesion of non-selective CVD tungsten to silicon dioxide [inis.iaea.org]
- 10. US5725740A - Adhesion layer for tungsten deposition - Google Patents [patents.google.com]
- 11. Reducing Resistivity and Stress in Tungsten Coatings - Denton Vacuum [dentonvacuum.com]
- 12. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 13. helmholtz-berlin.de [helmholtz-berlin.de]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. mdpi.com [mdpi.com]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
common impurities in commercial Tungsten pentachloride and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tungsten pentachloride (WCl₅). The focus is on identifying and removing common impurities to ensure high-purity material for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial this compound is susceptible to several impurities, which can arise from the manufacturing process or improper handling. The most prevalent impurities include:
-
Other Tungsten Chlorides: Tungsten chlorides with different oxidation states, such as tungsten hexachloride (WCl₆), tungsten tetrachloride (WCl₄), and tungsten dichloride (WCl₂), are common byproducts of the synthesis process.[1][2][3][4]
-
Tungsten Oxychlorides: Due to its high sensitivity to moisture and air, WCl₅ can easily react to form tungsten oxychlorides, most notably WOCl₄.[1][2][3][5]
-
Metallic Impurities: Trace amounts of other metals can be present, with molybdenum (Mo) being a particularly common and critical impurity to remove. Other potential metallic contaminants include iron (Fe), aluminum (Al), chromium (Cr), nickel (Ni), and copper (Cu).[2][3][4][6][7]
-
Residual Reducing Agents: The synthesis of WCl₅ often involves the reduction of WCl₆. Depending on the method used, residual reducing agents or their byproducts (e.g., antimony, bismuth, titanium, arsenic) may remain in the final product.[2][3][4][8]
Q2: Why is my this compound dark green and crystalline, but gives poor results in my reaction?
A2: While dark green, crystalline WCl₅ is the expected appearance, the presence of impurities, even at low levels, can significantly impact its reactivity and the outcome of your experiment. Tungsten oxychlorides, for instance, can alter the catalytic activity.[1][5] It is recommended to purify the commercial WCl₅ before use, especially for sensitive applications.
Q3: How can I remove water and prevent the formation of tungsten oxychlorides?
A3: this compound is extremely hygroscopic and will readily hydrolyze in the presence of moisture to form blue tungsten oxide and tungsten oxychloride when heated in air.[1][5][9] To prevent this, all handling of WCl₅ must be performed under an inert atmosphere (e.g., in a glovebox with nitrogen or argon). All glassware and solvents must be rigorously dried before use. Purification via sublimation under a high vacuum is also effective at removing volatile impurities like water and some oxychlorides.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Product is a black or off-color powder instead of dark green crystals. | Presence of tungsten tetrachloride (WCl₄) or other lower tungsten chlorides. | Purify the material using vacuum sublimation. WCl₅ is more volatile than WCl₄. By carefully controlling the temperature gradient, WCl₅ can be selectively sublimed and re-deposited as pure crystals, leaving the less volatile WCl₄ behind.[1] |
| Reaction yields are inconsistent despite using WCl₅ from the same bottle. | The material has likely been exposed to air and moisture, leading to the formation of tungsten oxychlorides (WOCl₄). | Handle the WCl₅ exclusively under an inert atmosphere. For opened bottles, repurification by sublimation before each use is recommended to ensure consistent quality. |
| Elemental analysis (e.g., ICP-MS) shows high levels of molybdenum (Mo) or other metals. | The commercial-grade WCl₅ has metallic impurities from the manufacturing process. | A multi-step purification involving vacuum distillation followed by one or more rounds of sublimation is necessary. This process can reduce metallic impurities to the parts-per-million (ppm) level.[2][3][4] |
| The purified WCl₅ still shows signs of contamination. | Incomplete separation during purification. | Optimize the purification parameters. For sublimation, adjust the temperature and pressure to improve the separation of chlorides with different volatilities. Multiple sublimation cycles are often required to achieve high purity.[2][3] |
Quantitative Data on Impurity Removal
The following table summarizes the achievable purity levels for this compound after implementing rigorous purification protocols.
| Parameter | Before Purification (Typical Commercial Grade) | After Purification (High Purity) |
| Compound Purity (WCl₅) | ~95% | >99% (up to 99.999% or 5N)[2][3] |
| Total Metallic Impurities | >50 ppm | <10 ppm[3][4] |
| Molybdenum (Mo) Content | Can be a significant impurity | <0.5 ppm[2][3] |
| Tungsten Hexachloride (WCl₆) | Present | Significantly reduced |
| Tungsten Tetrachloride (WCl₄) | Present | Significantly reduced |
| Tungsten Oxychloride (WOCl₄) | Present | Significantly reduced |
Experimental Protocols for Purification
1. Vacuum Sublimation for Removal of WCl₄ and WOCl₄
This method is effective for separating WCl₅ from less volatile impurities like WCl₄ and some oxychlorides.
Methodology:
-
Preparation: In an inert atmosphere glovebox, load the crude this compound into a sublimation apparatus.
-
Assembly: The sublimation apparatus typically consists of a glass tube with a cold finger. The crude material is placed at the bottom of the tube, which will be heated.
-
Evacuation: Connect the sublimation apparatus to a high-vacuum line and evacuate to a pressure of ≤13 Pa.[2][3]
-
Heating: Gently heat the bottom of the sublimation tube using a heating mantle or tube furnace to a temperature range of 150-170°C.[2][3]
-
Condensation: Maintain the cold finger at a significantly lower temperature (e.g., using chilled water) to allow the sublimed WCl₅ to deposit as pure crystals.
-
Collection: After a sufficient period (e.g., 2-48 hours, depending on the scale), turn off the heat and allow the apparatus to cool to room temperature under vacuum.[2][3]
-
Recovery: Return the apparatus to the inert atmosphere glovebox before opening to collect the purified, crystalline WCl₅ from the cold finger.
2. Two-Step Purification: Vacuum Distillation and Sublimation for High-Purity WCl₅
For applications requiring ultra-high purity, a two-step process involving vacuum distillation followed by sublimation is recommended to remove a broader range of impurities, including metallic contaminants.
Methodology:
-
Reduction (if starting from WCl₆): Commercial WCl₅ is often synthesized by reducing WCl₆. A common method involves reacting WCl₆ with a reducing agent like antimony (Sb) or tetrachloroethylene.[2][10]
-
Vacuum Distillation:
-
Sublimation Purification:
Visualizations
Caption: Workflow for the single-step vacuum sublimation of WCl₅.
References
- 1. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 2. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]
- 3. JP6720222B2 - High-purity this compound and its synthesis method - Google Patents [patents.google.com]
- 4. KR20190017941A - High purity this compound and its preparation method - Google Patents [patents.google.com]
- 5. Buy this compound | 13470-14-9 [smolecule.com]
- 6. EP3670453A2 - Ultra-high purity tungsten chlorides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
- 9. CAS 13470-14-9: Tungsten chloride (WCl5) | CymitQuimica [cymitquimica.com]
- 10. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]
optimizing substrate temperature for WCl5 chemical vapor deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tungsten(V) Chloride (WCl₅) in chemical vapor deposition (CVD) processes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during WCl₅ CVD experiments.
Issue 1: Low or No Film Deposition
| Possible Cause | Troubleshooting Steps |
| Insufficient Precursor Vapor Pressure | WCl₅ is a solid precursor with a low and potentially unstable vapor pressure.[1][2] Ensure the WCl₅ sublimator is heated to an adequate and stable temperature. The vapor pressure of WCl₅ is sensitive to its crystalline phase; inconsistent heating can lead to fluctuating vapor delivery.[1][2] |
| Precursor Degradation | WCl₅ is highly sensitive to moisture and air, which can lead to its decomposition.[3] Handle WCl₅ in an inert atmosphere (e.g., a glovebox) and ensure all gas lines are properly purged before starting the deposition process. |
| Incorrect Substrate Temperature | The substrate temperature may be too low for the deposition reaction to occur. Gradually increase the substrate temperature in increments of 10-20°C to find the optimal range. |
| Gas Flow Rate Issues | Incorrect carrier gas or reactant gas flow rates can prevent the precursor from reaching the substrate or inhibit the chemical reaction. Verify and calibrate all mass flow controllers. |
| Leaks in the CVD System | Vacuum leaks can introduce contaminants and affect the partial pressure of the reactants. Perform a leak check of the entire CVD system. |
Issue 2: Poor Film Quality (e.g., High Impurity Content, Poor Adhesion)
| Possible Cause | Troubleshooting Steps |
| Contamination from Precursor | Due to its sensitivity, WCl₅ can easily become contaminated.[3] Use high-purity WCl₅ and handle it under inert conditions. |
| Inadequate Substrate Preparation | A contaminated or improperly prepared substrate surface can lead to poor film adhesion and introduce impurities.[4] Ensure the substrate is thoroughly cleaned using appropriate solvents and/or plasma cleaning methods before deposition. |
| Incorrect Substrate Temperature | Substrate temperature significantly influences film properties such as crystallinity and impurity incorporation.[5][6] An excessively high temperature can sometimes lead to the formation of undesirable phases or increased roughness. An optimal temperature is crucial for high-quality films. |
| Residual Chlorine in the Film | Incomplete reaction of WCl₅ can leave chlorine impurities in the deposited film. Optimizing the flow rate of the reducing agent (e.g., H₂) and the substrate temperature can help minimize chlorine content. |
| Poor Adhesion | This can result from surface contamination or an unsuitable substrate temperature.[4] In addition to proper substrate cleaning, a thin adhesion layer might be necessary for certain substrates. |
Issue 3: Non-Uniform Film Thickness
| Possible Cause | Troubleshooting Steps |
| Non-Uniform Substrate Temperature | Temperature gradients across the substrate can lead to variations in deposition rate.[7] Ensure the heater provides uniform heating and consider rotating the substrate during deposition. |
| Inconsistent Gas Flow | Improper gas flow dynamics within the reaction chamber can cause uneven distribution of the precursor vapor.[4] Adjust the gas inlet design or the total pressure to achieve a more uniform flow pattern. |
| Precursor Condensation | If the temperature of the gas lines between the sublimator and the reaction chamber is too low, WCl₅ can condense, leading to an inconsistent supply to the substrate. Ensure all gas lines are heated to a temperature above the sublimation temperature of WCl₅. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate temperature for WCl₅ CVD?
The optimal substrate temperature for WCl₅ CVD is highly dependent on the specific application, the reducing agent used, and the desired film properties. Generally, the process is conducted at elevated temperatures to facilitate the chemical reaction. For related tungsten halide precursors, deposition temperatures can range from 600°C to 900°C.[8][9] For processes like atomic layer deposition (ALD) using WCl₅, temperatures between 200°C and 300°C have been reported to yield good quality films.[10] It is recommended to perform a temperature optimization study for your specific system and desired film characteristics.
Q2: How does substrate temperature affect the properties of the deposited tungsten film?
Substrate temperature is a critical parameter that influences several film properties:
-
Crystallinity: Higher temperatures generally promote the growth of more crystalline films.[5]
-
Purity: A sufficiently high temperature is required to ensure the complete reaction of WCl₅ and minimize the incorporation of impurities like chlorine.
-
Adhesion: The substrate temperature can affect the initial nucleation and growth of the film, which in turn impacts its adhesion to the substrate.[4]
-
Deposition Rate: The deposition rate typically increases with temperature up to a certain point, after which it may be limited by mass transport of the precursor to the substrate.[6]
Q3: What are the main challenges when using WCl₅ as a precursor?
The primary challenges associated with WCl₅ are its low and potentially unstable vapor pressure, and its high sensitivity to moisture and air.[1][2][3] The instability in vapor pressure is due to the existence of different crystalline phases, which can make it difficult to achieve a reproducible deposition process.[1][2] Its reactivity with moisture and air necessitates careful handling in an inert environment to prevent precursor degradation.[3]
Q4: How can I ensure a stable and reproducible WCl₅ vapor supply?
To maintain a stable vapor supply, it is crucial to have precise temperature control of the WCl₅ sublimator. Conditioning the WCl₅ by heating it to a specific temperature range (e.g., 190°C to 245°C) for a certain period can help stabilize the crystalline phase and, consequently, the vapor pressure.[2] Additionally, ensuring all gas lines are heated and maintained at a temperature above the sublimation point will prevent condensation and ensure consistent delivery to the reaction chamber.
Experimental Protocols
General WCl₅ CVD Experimental Protocol
This protocol provides a general methodology for tungsten film deposition using WCl₅. Specific parameters should be optimized for individual systems and applications.
-
Substrate Preparation:
-
Clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dry the substrate with a nitrogen gun.
-
Optional: Perform a plasma clean to remove any organic residues.
-
-
System Preparation:
-
Load the prepared substrate into the CVD reaction chamber.
-
Load high-purity WCl₅ into the sublimator inside an inert atmosphere glovebox.
-
Assemble the sublimator and connect it to the CVD system, ensuring all connections are leak-tight.
-
Pump down the entire system to a base pressure of <1 x 10⁻⁵ Torr.
-
Perform a leak check to ensure system integrity.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., start with a range of 400-600°C).
-
Heat the WCl₅ sublimator to the desired temperature to achieve the required vapor pressure (e.g., 100-150°C). The melting and boiling points of WCl₅ are 243°C and 275.6°C, respectively.[3]
-
Heat all gas lines between the sublimator and the chamber to a temperature above the sublimation temperature to prevent condensation.
-
Introduce the carrier gas (e.g., Argon) through the sublimator to transport the WCl₅ vapor into the reaction chamber.
-
Introduce the reducing agent (e.g., H₂) into the reaction chamber.
-
Maintain the desired process pressure using a throttle valve.
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
-
-
System Shutdown:
-
Stop the flow of the carrier gas through the sublimator to halt the precursor supply.
-
Turn off the sublimator heater.
-
Continue flowing the reducing agent while the substrate cools down to prevent oxidation of the deposited film.
-
Once the substrate has cooled to below 100°C, turn off all gas flows and the substrate heater.
-
Vent the chamber with an inert gas (e.g., Nitrogen) before removing the coated substrate.
-
Visualizations
Caption: Workflow for a typical WCl₅ CVD experiment.
Caption: Logical flow for troubleshooting common WCl₅ CVD issues.
References
- 1. US10710896B2 - Tungsten pentachloride conditioning and crystalline phase manipulation - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Buy this compound | 13470-14-9 [smolecule.com]
- 4. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Sustainable Manufacturing of Ceramic-Based Thin Films by Chemical Vapor Deposition (CVD): Reactions Kinetics and the Deposition Mechanisms [mdpi.com]
- 7. Common CVD malfunctions and troubleshooting methods-The best lab furnace manufacturer [lab-furnace.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Atomic layer deposition of tungsten and tungsten-based compounds using WCl5 and various reactants selected by density functional theory | CoLab [colab.ws]
Technical Support Center: Regeneration and Reuse of Tungsten Pentachloride (WCl₅) Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting common issues and answers frequently asked questions regarding the regeneration and reuse of Tungsten Pentachloride (WCl₅) catalysts in experimental settings.
FAQs and Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate challenges during your experiments.
Issue 1: Catalyst Inactivity or Significantly Reduced Yield
Q1: My reaction catalyzed by WCl₅ is not proceeding, or the yield is extremely low. What are the likely causes?
A1: The most common reason for WCl₅ catalyst inactivity is deactivation due to its high sensitivity to moisture and oxygen. Other factors include catalyst poisoning and substrate incompatibility.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Atmospheric Contamination | Oxygen or moisture from the air can hydrolyze WCl₅ into inactive tungsten oxides (e.g., WO₃, W₂O₅) and oxychlorides (WOCl₄).[1][2] | Ensure all glassware is rigorously oven-dried or flame-dried under vacuum.[3] Use a glovebox or Schlenk line for all manipulations under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Solvent or Reagent Impurities | Trace amounts of water, alcohols, or other protic impurities in solvents or reagents will rapidly deactivate the catalyst. | Use anhydrous, deoxygenated solvents. Purification using a solvent purification system (SPS) or distillation from appropriate drying agents is crucial.[3][4] Ensure all reagents are anhydrous. |
| Substrate-Induced Deactivation | Substrates containing Lewis basic functional groups (e.g., amines, amides, ketones, sulfoxides) can coordinate strongly with the Lewis acidic WCl₅, leading to catalyst inhibition or deactivation.[5] Aromatic rings with strongly deactivating groups (e.g., -NO₂) can also render the reaction sluggish or completely inactive.[5] | Protect Lewis basic functional groups prior to the reaction. Alternatively, consider using a higher catalyst loading, though this may not always be effective. For deactivated aromatic substrates, alternative catalysts or synthetic routes may be necessary. |
| Formation of Inactive Sludge | In some reactions, particularly Friedel-Crafts alkylations, the catalyst can form a complex, inactive sludge with hydrocarbon byproducts.[6] | Observe the reaction for the formation of a viscous, separate phase. If this occurs, consider modifying reaction conditions (e.g., temperature, addition rate) or using a supported version of the catalyst if available. |
Logical Workflow for Troubleshooting Catalyst Inactivity
References
- 1. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. corpus.ulaval.ca [corpus.ulaval.ca]
- 3. benchchem.com [benchchem.com]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
Technical Support Center: Synthesis of Nanomaterials from Tungsten Pentachloride (WCl₅)
Welcome to the technical support center for the synthesis of nanomaterials using tungsten pentachloride (WCl₅) and related precursors. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively control the morphology of tungsten-based nanomaterials.
Frequently Asked Questions (FAQs)
Q1: What is the role of WCl₅ as a precursor in nanomaterial synthesis?
This compound (WCl₅) is a common precursor for the synthesis of various tungsten-based nanomaterials, including tungsten oxides (e.g., WO₃, W₁₈O₄₉) and tungsten disulfide (WS₂). It is a reactive compound that can undergo hydrolysis, alcoholysis, or reduction under different reaction conditions to form the desired nanomaterials. The morphology of the final product is highly dependent on the synthesis method and experimental parameters.
Q2: Can Tungsten Hexachloride (WCl₆) be used interchangeably with WCl₅?
In much of the scientific literature, tungsten hexachloride (WCl₆) is also a widely used precursor for tungsten-based nanomaterials, often leading to similar products as WCl₅ under comparable reaction conditions.[1] Both are reactive chlorides of tungsten and can serve as a source of tungsten ions in solution-based synthesis or as a vapor source in chemical vapor deposition (CVD).[2] WCl₆ is sometimes preferred due to its wider availability and extensive documentation in synthesis protocols. For many applications, protocols developed for WCl₆ can be adapted for use with WCl₅ with minor modifications, primarily accounting for the difference in molecular weight and tungsten oxidation state. The choice between WCl₅ and WCl₆ may depend on the specific desired oxidation state of tungsten in the final product and the reaction kinetics.
Q3: How critical is the handling and storage of WCl₅?
WCl₅ is highly sensitive to moisture and air. It readily hydrolyzes upon contact with water, which can lead to the uncontrolled formation of tungsten oxides and affect the reproducibility of your synthesis. Therefore, it is crucial to handle WCl₅ in an inert atmosphere, such as in a glovebox or using Schlenk line techniques. Store the precursor in a tightly sealed container in a dry environment.
Q4: What are the primary methods for controlling the morphology of nanomaterials synthesized from WCl₅?
The morphology of nanomaterials derived from WCl₅ can be controlled by carefully tuning the parameters of the synthesis method. The most common methods include:
-
Solvothermal/Hydrothermal Synthesis: In this method, the reaction is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. Key parameters for morphology control include the choice of solvent, the concentration of the WCl₅ precursor, reaction temperature and time, and the use of surfactants or structure-directing agents.[3]
-
Chemical Vapor Deposition (CVD): This technique involves the reaction of a volatile precursor in the gas phase to deposit a thin film or nanostructures on a substrate. For WCl₅, this typically involves its vaporization and subsequent reaction with a co-reactant gas (e.g., H₂S for WS₂). Morphology is controlled by substrate temperature, precursor and carrier gas flow rates, and pressure within the reaction chamber.[4]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Tungsten Oxide (W₁₈O₄₉) Nanowires
This protocol describes a typical solvothermal method for synthesizing tungsten oxide nanowires using a tungsten chloride precursor.
Materials:
-
Tungsten Hexachloride (WCl₆) (can be adapted for WCl₅)
-
Anhydrous Ethanol (B145695)
-
Polyvinylpyrrolidone (PVP)
Procedure:
-
In an inert atmosphere, dissolve a specific amount of WCl₆ in anhydrous ethanol to achieve the desired precursor concentration (e.g., 0.1 M).
-
Add a controlled amount of PVP to the solution. The PVP acts as a capping agent to control the growth and prevent aggregation of the nanowires.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180-200°C) for a defined duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation and wash it several times with ethanol to remove any unreacted precursors and PVP.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60°C).
Protocol 2: Hydrothermal Synthesis of Tungsten Oxide (WO₃) Nanostructures
This protocol outlines a general procedure for synthesizing various WO₃ nanostructures via a hydrothermal route.
Materials:
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (as an alternative, more stable precursor to WCl₅ in aqueous media)
-
Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)
-
Deionized Water
Procedure:
-
Dissolve Sodium Tungstate Dihydrate in deionized water.
-
Adjust the pH of the solution to a desired acidic value (e.g., pH 1-2) by adding HCl or HNO₃ dropwise while stirring vigorously. The pH is a critical parameter for controlling morphology.[5]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 120-180°C) for a set time (e.g., 12-48 hours).[6]
-
After the reaction, let the autoclave cool to room temperature.
-
Collect the product by filtration or centrifugation, wash it thoroughly with deionized water and ethanol.
-
Dry the final product at a moderate temperature (e.g., 80°C).
Protocol 3: CVD Synthesis of Tungsten Disulfide (WS₂) Monolayers
This protocol provides a general method for the chemical vapor deposition of WS₂ monolayers using WCl₆ as the tungsten source.
Materials:
-
Tungsten Hexachloride (WCl₆) powder
-
Hydrogen Sulfide (H₂S) gas
-
Argon (Ar) gas (as a carrier gas)
-
Silicon wafer with a SiO₂ layer (as the substrate)
Procedure:
-
Place the SiO₂/Si substrate in the center of a two-zone tube furnace.
-
Place WCl₆ powder in a boat at the entrance of the furnace (the first, lower temperature zone).
-
Heat the substrate to the growth temperature (e.g., 800-900°C) under a constant flow of Ar gas.
-
Heat the WCl₆ precursor to a sublimation temperature (e.g., 150-200°C) to introduce its vapor into the reaction chamber via the Ar carrier gas.
-
Introduce H₂S gas into the reaction chamber.
-
Maintain the deposition conditions for a specific duration to grow the WS₂ monolayer.
-
After growth, cool the furnace down to room temperature under an Ar atmosphere.
Data Presentation: Morphology Control
The morphology of the synthesized nanomaterials is highly sensitive to the reaction parameters. The following tables summarize the influence of various parameters on the final product morphology based on reported findings.
Table 1: Solvothermal Synthesis of Tungsten Oxide from WCl₆
| Precursor Conc. | Solvent System | Temp. (°C) | Time (h) | Resulting Morphology | Reference |
| Low | Ethanol | 200 | 10 | Nanowires | [3] |
| High | Ethanol | 200 | 10 | Nanorods | [3] |
| - | Ethanol/Water Mix | 200 | 10 | Hexagonal Platelets (WO₃) | [3] |
| - | Water | 200 | 10 | Nanosheets (WO₃) | [3] |
| 25 mM | Ethanol | 200 | 10 | Nanowire Aggregates | [7] |
| 25 mM | Ethanol | 200 | 24 | Nanorods | [7] |
Table 2: Hydrothermal Synthesis of Tungsten Oxide
| Precursor | pH | Temp. (°C) | Time (h) | Resulting Morphology | Reference |
| Na₂WO₄·2H₂O | 1-2 | 120 | 12 | Nanorods/Star-like Flowers | [5] |
| Na₂WO₄·2H₂O | Acidic | 100 | 24 | Well-defined Nanorods | [6] |
| Na₂WO₄·2H₂O | Acidic | 180 | 6-12 | Nanorods | [8] |
| Na₂WO₄·2H₂O | Acidic | 180 | 36 | Sheet-like Structures | [8] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of nanomaterials from WCl₅ and provides potential solutions.
Problem 1: No product or very low yield.
-
Possible Causes:
-
Incomplete reaction due to insufficient temperature or time.
-
Precursor degradation due to improper handling and exposure to moisture.
-
Incorrect precursor concentration.
-
-
Solutions:
-
Increase the reaction temperature or prolong the reaction time.
-
Ensure WCl₅ is handled in an inert atmosphere and that all solvents are anhydrous.
-
Verify the concentration of your precursor solution.
-
Problem 2: Formation of large, irregular aggregates instead of distinct nanostructures.
-
Possible Causes:
-
Reaction kinetics are too fast, leading to uncontrolled nucleation and growth.
-
Insufficient amount or absence of a capping agent/surfactant.
-
High precursor concentration.
-
Inadequate stirring during precursor mixing.
-
-
Solutions:
-
Lower the reaction temperature to slow down the reaction rate.
-
Introduce or increase the concentration of a suitable surfactant (e.g., PVP, oleic acid).
-
Decrease the concentration of the WCl₅ precursor.
-
Ensure vigorous and uniform stirring when preparing the precursor solution.
-
Problem 3: Wide size distribution or mixed morphologies in the final product.
-
Possible Causes:
-
Inhomogeneous temperature distribution within the reaction vessel.
-
Fluctuations in precursor concentration during the reaction.
-
A secondary nucleation event occurring during the growth phase.
-
-
Solutions:
-
Ensure uniform heating of the autoclave or CVD reactor.
-
Optimize the stirring or gas flow to maintain a homogeneous reaction environment.
-
Adjust the temperature ramp rate to control the nucleation and growth phases more distinctly.
-
Problem 4 (CVD Specific): Poor or non-uniform film deposition.
-
Possible Causes:
-
Inadequate precursor vaporization or delivery to the substrate.
-
Incorrect substrate temperature.
-
Non-optimal gas flow rates or pressure.
-
-
Solutions:
-
Adjust the temperature of the precursor source to ensure a stable vapor pressure.
-
Optimize the carrier gas flow rate.
-
Calibrate the substrate temperature and ensure it is uniform across the entire surface.
-
Adjust the pressure within the CVD chamber.
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. US9595470B2 - Methods of preparing tungsten and tungsten nitride thin films using tungsten chloride precursor - Google Patents [patents.google.com]
- 3. [PDF] Solvothermal Synthesis of Tungsten Oxide Nanorod/Nanowire/Nanosheet | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of high quality two-dimensional materials via chemical vapor deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrothermal synthesis of WO3 nanorods: pH adjustment stage, additive comparison and photocatalysis activities [ppam.semnan.ac.ir]
- 6. Low-temperature hydrothermal synthesis of WO3 nanorods and their sensing properties for NO2 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tungsten Pentachloride and Tungsten Hexachloride for Chemical Vapor Deposition
In the realm of advanced materials science and semiconductor fabrication, the choice of precursor is a critical determinant of thin film quality in Chemical Vapor Deposition (CVD) processes. For the deposition of tungsten films, both Tungsten Pentachloride (WCl₅) and Tungsten Hexachloride (WCl₆) are viable chloride-based precursors, each presenting a unique set of properties and performance characteristics. This guide provides a detailed comparison of these two compounds, supported by experimental data, to assist researchers and professionals in selecting the optimal precursor for their specific CVD applications.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each precursor is essential for process design and control in CVD. The table below summarizes the key properties of this compound and Tungsten Hexachloride.
| Property | This compound (WCl₅) | Tungsten Hexachloride (WCl₆) |
| Chemical Formula | WCl₅[1][2] | WCl₆[3][4][5] |
| Molecular Weight | 361.11 g/mol [1][2] | 396.56 g/mol [6] |
| Appearance | Dark green to black crystalline solid[1][7] | Dark violet-blue crystalline solid[3][4] |
| Melting Point | 243 °C[1] | 275 °C[8] |
| Boiling Point | 275.6 °C[1][9] | 347 °C[8] |
| Vapor Pressure | 1 Torr @ 111 °C, 10 Torr @ 160 °C, 100 Torr @ 217 °C[10] | 1 Torr @ 154 °C, 10 Torr @ 198 °C, 43 mmHg (0.057 atm) @ 215 °C, 100 Torr @ 256 °C[11] |
| Solubility | Soluble in carbon disulfide, benzene, chloroform[7]. | Soluble in carbon disulfide, carbon tetrachloride, phosphorus oxychloride[3][11]. |
| Moisture Sensitivity | Highly sensitive, hydrolyzes to form blue tungsten oxide[1][7]. | Moisture sensitive, hydrolyzes to release hydrogen chloride[5][12]. |
Performance in Chemical Vapor Deposition
The performance of WCl₅ and WCl₆ as CVD precursors can be evaluated based on several key metrics, including deposition rate, operating temperature, and the quality of the resulting tungsten films.
Deposition Rate
Experimental data indicates that WCl₅ can achieve higher deposition rates compared to WCl₆ under certain conditions. In a comparative study, tungsten films were deposited via CVD at 450°C and 60 Torr. The deposition rate using WCl₅ with H₂ as the reducing agent consistently increased with precursor concentration, reaching as high as 7.00 Å/second at approximately 0.8% concentration. In contrast, the deposition rate for WCl₆, using B₂H₆ as the reducing agent, decreased at concentrations above 0.3-0.4%, suggesting an etching effect at higher concentrations. This characteristic may limit the applicability of WCl₆ for high-rate tungsten deposition.[13]
Deposition Temperature
Both precursors are utilized in a similar temperature range for CVD, typically between 300°C and 650°C[13][14]. The specific deposition temperature is a critical parameter that influences the reaction kinetics, film growth rate, and microstructure. For instance, a CVD process for coating UO₂ powders with tungsten using WCl₆ was conducted with a reactor temperature of 930°C to induce hydrogen reduction[15].
Experimental Protocols
While specific experimental parameters can vary significantly depending on the CVD reactor configuration and the desired film properties, a general methodology for tungsten deposition using these precursors is outlined below.
CVD of Tungsten from WCl₅
-
Substrate Preparation : A substrate, potentially with a nucleation layer of 15-20 Å, is placed into the CVD reactor.
-
Precursor Delivery : Solid WCl₅ is heated in a sublimator to generate vapor. The vapor is then transported to the reaction chamber using an inert carrier gas, such as argon.
-
Deposition Process : The substrate is heated to the desired deposition temperature (e.g., 450°C). A reducing agent, such as hydrogen (H₂), is introduced into the chamber along with the WCl₅ vapor.
-
Pressure Control : The pressure within the reaction chamber is maintained at a specific level (e.g., 60 Torr) to control the gas phase reactions and surface deposition.
-
Deposition and Termination : The deposition proceeds for a predetermined duration to achieve the desired film thickness. The flows of the precursor and reducing agent are then stopped, and the reactor is cooled down under an inert gas flow.
CVD of Tungsten from WCl₆
-
Substrate Preparation : A suitable substrate is loaded into the CVD reactor.
-
Precursor Sublimation : WCl₆ powder is heated in a sublimator to generate a vapor. The sublimation rate can be controlled by adjusting the temperature, with significant vapor yield observed around 200°C[15].
-
Gas Delivery : The WCl₆ vapor is carried into the reactor by an inert gas like argon. A reducing gas, such as hydrogen (H₂) or a borane (B79455) (e.g., B₂H₆), is also introduced. A H₂/Ar ratio of 10:1 has been used to achieve the appropriate reaction stoichiometry[15].
-
Reaction Conditions : The substrate is heated to a temperature typically in the range of 450°C to 930°C[13][15]. The reactor pressure is controlled to optimize the deposition process.
-
Film Growth and Completion : The tungsten film is grown on the substrate through the chemical reduction of WCl₆. After the desired thickness is achieved, the precursor and reactant gas flows are terminated, and the system is cooled.
Logical Workflow for CVD Precursor Comparison
The following diagram illustrates the logical workflow for comparing WCl₅ and WCl₆ as CVD precursors.
Caption: Logical workflow for comparing WCl₅ and WCl₆ in a CVD process.
Conclusion
Both this compound and Tungsten Hexachloride are effective precursors for the chemical vapor deposition of tungsten films. WCl₅ may be favored for applications requiring higher deposition rates, as it has demonstrated a more consistent increase in deposition rate with precursor concentration without the etching effects observed with WCl₆ at higher concentrations[13]. However, the choice of precursor will ultimately depend on the specific requirements of the application, including the desired film properties, deposition temperature constraints, and the overall process economics. Careful consideration of the physicochemical properties and performance data presented in this guide will enable researchers to make an informed decision for their CVD processes.
References
- 1. Buy this compound | 13470-14-9 [smolecule.com]
- 2. TUNGSTEN (V) CHLORIDE | 13470-14-9 [chemicalbook.com]
- 3. Tungsten(VI) Chloride CAS#: 13283-01-7 [m.chemicalbook.com]
- 4. Tungsten hexachloride - Wikipedia [en.wikipedia.org]
- 5. Tungsten_hexachloride [chemeurope.com]
- 6. Tungsten hexachloride | Cl6W | CID 83301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 8. inscx.com [inscx.com]
- 9. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]
- 10. tungsten(V) chloride [chemister.ru]
- 11. tungsten(VI) chloride [chemister.ru]
- 12. chemicalland21.com [chemicalland21.com]
- 13. US9595470B2 - Methods of preparing tungsten and tungsten nitride thin films using tungsten chloride precursor - Google Patents [patents.google.com]
- 14. semitracks.com [semitracks.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Guide to the Catalytic Activity of Tungsten and Molybdenum Pentachlorides
For Researchers, Scientists, and Drug Development Professionals
Tungsten and molybdenum, as transition metals from Group 6 of the periodic table, share numerous chemical similarities. Their pentachloride derivatives, tungsten pentachloride (WCl₅) and molybdenum pentachloride (MoCl₅), are both potent Lewis acids that find application as catalysts in a variety of organic transformations. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid researchers in catalyst selection and methodology development. While direct comparative studies across a broad spectrum of reactions are not abundant in the reviewed literature, this document focuses on a detailed comparison in the context of alkyne polymerization, a reaction for which comparative data is available.
Polymerization of Diphenylacetylene (B1204595): A Head-to-Head Comparison
A key area where the catalytic activities of tungsten and molybdenum chlorides have been directly compared is in the polymerization of diphenylacetylene. The following data summarizes the performance of a tungsten-based catalyst system (WCl₆-Ph₄Sn) and a molybdenum-based system (MoCl₅-EtOH-Et₃Al). It is important to note that this study utilized tungsten hexachloride; however, the comparison remains valuable for understanding the relative catalytic behavior of tungsten and molybdenum chlorides in this context.
Data Presentation: Polymerization of Diphenylacetylene
| Catalyst System | Monomer Conversion (%) | Polymer Yield (Methanol-Insoluble) (%) | Resulting Polymer Characteristics |
| WCl₆ - Ph₄Sn | - (High Yield Reported) | 20-60%[1] | Yellow, Insoluble, Amorphous, Rich in trans structure[1] |
| MoCl₅ - EtOH - 2Et₃Al | 27%[1] | 3%[1] | Dark Red, Insoluble, Crystalline, Rich in cis structure[1] |
The data clearly indicates that the tungsten-based catalyst provides a significantly higher yield of the insoluble polymer under the studied conditions.[1] The difference in the stereochemistry of the resulting polymers is also noteworthy, with the tungsten catalyst favoring a trans configuration and the molybdenum catalyst favoring a cis configuration.[1]
Experimental Protocols
Polymerization of Diphenylacetylene
Catalyst Preparation:
-
Tungsten Catalyst (WCl₆ · Ph₄Sn): Equimolar amounts of tungsten hexachloride (WCl₆) and tetraphenyltin (B1683108) (Ph₄Sn) are mixed in a solvent and the mixture is aged for 15 minutes at 60°C.[1]
-
Molybdenum Catalyst (MoCl₅ · EtOH · 2Et₃Al): Equimolar amounts of molybdenum pentachloride (MoCl₅) and ethanol (B145695) (EtOH) are mixed in a solvent beforehand.[1]
Polymerization Procedure:
-
The polymerization is initiated by adding the respective catalyst solution to a solution of the diphenylacetylene monomer. For the molybdenum catalyst, triethylaluminum (B1256330) (Et₃Al) is added to the monomer solution prior to the addition of the MoCl₅ · EtOH solution.[1]
-
The reaction is allowed to proceed for a specified time and at a controlled temperature (e.g., 0-90°C).[1]
-
Monomer conversion is determined by measuring the consumption of the monomer using gas chromatography.[1]
-
The resulting polymer is isolated by washing with a mixture of methanol (B129727) and 1.0 N HCl (9:1 volume ratio) to remove any catalyst residue.[1]
Reaction Mechanism: Migratory Insertion in MoCl₅-Catalyzed Polymerization
The polymerization of diphenylacetylene catalyzed by MoCl₅ is proposed to proceed via a migratory insertion mechanism.[2][3] This mechanism involves the repeated insertion of the alkyne monomer into the metal-carbon bond of the growing polymer chain.
Discussion and Further Considerations
The presented data on diphenylacetylene polymerization suggests that the choice between a tungsten or molybdenum-based catalyst can significantly impact not only the reaction yield but also the stereochemical outcome of the polymerization.[1] The higher activity of the tungsten catalyst in this specific system highlights its potential for efficient polymer synthesis.
It is important to emphasize that the catalytic activity of both WCl₅ and MoCl₅ is highly dependent on the specific reaction, the nature of the substrate, the solvent, and the presence and type of co-catalysts. For instance, in other catalytic applications such as Friedel-Crafts reactions, both WCl₅ and MoCl₅ are known to be effective Lewis acid catalysts, though direct, quantitative comparative studies are scarce in the readily available literature.
Future research providing head-to-head comparisons of WCl₅ and MoCl₅ in a wider range of organic transformations, with detailed kinetic and mechanistic studies, would be invaluable to the scientific community for rational catalyst design and process optimization.
References
A Comparative Guide to WCl₅ and AlCl₃ as Lewis Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of tungsten(V) chloride (WCl₅) and aluminum chloride (AlCl₃) as Lewis acid catalysts in organic synthesis. While both compounds are effective in promoting a variety of chemical transformations, their catalytic activity, substrate scope, and optimal reaction conditions can differ significantly. This document aims to provide a data-driven comparison to aid in the selection of the most appropriate catalyst for specific research and development applications.
Introduction to Lewis Acid Catalysis
Lewis acids are electron-pair acceptors and play a crucial role in a vast array of chemical reactions by activating electrophiles. In organic synthesis, Lewis acid catalysts are indispensable for promoting reactions such as Friedel-Crafts alkylations and acylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. The strength of a Lewis acid, its steric properties, and its interaction with solvents and substrates are all critical factors that determine its catalytic efficacy.
Aluminum chloride (AlCl₃) is a traditional and widely used Lewis acid, known for its high reactivity in promoting reactions like the Friedel-Crafts acylation.[1][2][3] Tungsten(V) chloride (WCl₅) is a less common but potentially powerful Lewis acid catalyst. Understanding the comparative performance of these two catalysts is essential for optimizing synthetic routes and developing novel chemical methodologies.
Performance Comparison in Friedel-Crafts Acylation
Direct comparative studies of WCl₅ and AlCl₃ in the same reaction under identical conditions are limited in the available scientific literature. However, by examining their performance in the well-established Friedel-Crafts acylation of aromatic compounds, we can draw valuable insights. For this guide, we will compare the acylation of anisole (B1667542), a reaction for which data is available for both a tungsten-based catalyst system and the traditional AlCl₃ catalyst.
It is important to note that the following data is compiled from separate studies, and reaction conditions may vary. This comparison should therefore be considered as an illustrative guide rather than a direct head-to-head competition under a single set of parameters.
Data Presentation: Acylation of Anisole
| Parameter | WCl₅ (as WO₃/TiO₂) | AlCl₃ |
| Reaction | Acylation of Anisole with Octanoic Acid | Acylation of Anisole with Acetic Anhydride |
| Product | 4-Methoxy-1-(octanoyl)benzene | 4-Methoxyacetophenone |
| Yield | High activity reported (quantitative data not specified)[4] | Up to 94%[4] |
| Catalyst Loading | Not specified[4] | Stoichiometric amounts often required[1] |
| Solvent | Not specified in abstract[4] | Dichloromethane, nitrobenzene, etc. |
| Temperature | Not specified in abstract[4] | Typically room temperature to reflux |
| Reaction Time | Not specified in abstract[4] | Varies (e.g., 30 minutes)[5] |
| Key Observation | Catalyst is recyclable up to 5 times without deactivation.[4] | Often consumed in the reaction, requiring more than stoichiometric amounts. |
Experimental Protocols
General Protocol for AlCl₃-Catalyzed Friedel-Crafts Acylation of Benzene (B151609)
This protocol describes the synthesis of phenylethanone from benzene and ethanoyl chloride.[2]
Materials:
-
Benzene
-
Ethanoyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Appropriate solvent (e.g., dichloromethane)
-
Apparatus for heating under reflux
-
Apparatus for quenching and extraction
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of benzene and anhydrous aluminum chloride in the solvent is prepared.[6]
-
Ethanoyl chloride is added dropwise to the stirred mixture.
-
After the addition is complete, the reaction mixture is heated under reflux (around 60°C) for approximately 30 minutes to ensure the reaction goes to completion.[5]
-
The reaction is then cooled and quenched by carefully pouring it over crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water and a sodium bicarbonate solution, and then dried over an anhydrous drying agent.
-
The solvent is removed by distillation, and the resulting ketone product is purified.
Protocol for WO₃/TiO₂-Catalyzed Acylation of Anisole
General Approach:
-
The reaction is carried out with anisole and octanoic acid in the presence of the WO₃/TiO₂ catalyst.
-
The catalyst's activity is noted to be high, and a key advantage is its recyclability for up to five cycles without a noticeable loss in performance.[4]
-
The study suggests that the acidity and, consequently, the catalytic activity are dependent on the support material for the tungsten oxide.[4]
Mandatory Visualizations
Friedel-Crafts Acylation Mechanism
The following diagram illustrates the generally accepted mechanism for the Friedel-Crafts acylation, where a Lewis acid like AlCl₃ is used to generate the acylium ion electrophile.
References
Tungsten Film Purity: A Comparative Analysis of WCl5 and WF6 Precursors via XPS Validation
A detailed guide for researchers on the use of X-ray Photoelectron Spectroscopy (XPS) to validate the purity of tungsten thin films, with a focus on comparing the performance of tungsten pentachloride (WCl5) against the widely used tungsten hexafluoride (WF6) precursor.
In the fabrication of advanced semiconductor devices and other high-tech applications, the purity of tungsten (W) thin films is paramount to ensure optimal performance and reliability. The choice of precursor in deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) plays a critical role in determining the final film's composition and the concentration of incorporated impurities. This guide provides a comparative analysis of tungsten films synthesized from this compound (WCl5) and tungsten hexafluoride (WF6), with a focus on purity validation using X-ray Photoelectron Spectroscopy (XPS).
Executive Summary: WCl5 as a High-Purity Alternative
Experimental data indicates that tungsten films derived from the WCl5 precursor exhibit high purity, notably with low levels of carbon and oxygen contamination.[1] A significant advantage of WCl5 is that it is a fluorine-free precursor, thereby eliminating the issue of fluorine contamination which is a known concern with the commonly used WF6 precursor.[2] Fluorine residues in tungsten films can increase resistivity and adversely affect device performance.[3][4] Studies have shown that the chlorine content in films grown from WCl5 can be significantly low, in some cases much below 1 atomic %.[2] In contrast, tungsten films deposited using WF6 have been reported to contain several atomic percent of fluorine.
Comparative Analysis of Impurity Levels
The following tables summarize the typical impurity concentrations in tungsten films derived from WCl5 and WF6 precursors, as determined by XPS analysis from various studies.
Table 1: Impurity Concentrations in Tungsten Films from WCl5 Precursor
| Impurity Element | Typical Atomic Concentration (%) | Deposition Method | Notes |
| Chlorine (Cl) | < 1.0 | ALD with H2 plasma | Demonstrates the potential for low chlorine incorporation.[2] |
| Carbon (C) | Low | ALD | Significantly lower compared to metal-organic precursors.[1] |
| Oxygen (O) | Low | ALD | Lower than films from some metal-organic precursors.[1] |
Table 2: Impurity Concentrations in Tungsten Films from WF6 Precursor
| Impurity Element | Typical Atomic Concentration (%) | Deposition Method | Notes |
| Fluorine (F) | ~5.0 | Ion Beam Induced Deposition | Highlights the potential for significant fluorine contamination. |
| Oxygen (O) | ~2.0 | Ion Beam Induced Deposition | Oxygen incorporation is also observed. |
| Carbon (C) | Variable | ALD/CVD | Can be present depending on process conditions and other reactants. |
Experimental Protocol: XPS Validation of Tungsten Film Purity
This section outlines a detailed methodology for the XPS analysis of tungsten thin films to determine their elemental composition and chemical purity.
1. Sample Preparation and Handling:
-
Samples should be transferred from the deposition system to the XPS instrument under vacuum or in an inert environment (e.g., a nitrogen-filled glovebox) to minimize surface oxidation and contamination from ambient air.
-
Mount the sample on a standard XPS sample holder using conductive, vacuum-compatible tape or clips.
2. Instrumentation and Data Acquisition:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Analysis Chamber: The analysis must be conducted under ultra-high vacuum (UHV) conditions (<10⁻⁸ Torr) to prevent surface contamination during analysis.
-
Survey Scan: Acquire a wide-range survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the core levels of interest: W 4f, C 1s, O 1s, and Cl 2p (for WCl5 precursor) or F 1s (for WF6 precursor).
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, especially for films on insulating substrates.
-
Depth Profiling (Optional): To analyze the bulk purity of the film and remove surface contamination, an argon ion gun can be used for sputter-etching the surface. Acquire high-resolution spectra at various depths. It is important to note that ion sputtering can potentially alter the chemical states of the elements.
3. Data Analysis:
-
Binding Energy Calibration: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Peak Fitting and Deconvolution: Use appropriate software to fit the high-resolution spectra with synthetic peaks (e.g., Gaussian-Lorentzian functions) to identify the chemical states of each element.
-
Quantification: Determine the atomic concentrations of the detected elements by integrating the areas of the fitted peaks and applying the appropriate relative sensitivity factors (RSFs).
Table 3: Key XPS Binding Energies for Purity Validation
| Element/Core Level | Chemical State | Binding Energy (eV) |
| W 4f₇/₂ | W (metal) | ~31.3 - 31.6 |
| W 4f₇/₂ | WO₂ | ~33.1 |
| W 4f₇/₂ | WO₃ | ~35.5 - 36.1 |
| Cl 2p₃/₂ | Metal Chlorides | ~198.3 |
| Cl 2p₃/₂ | Covalently bonded Cl | ~200.3 - 200.5 |
| F 1s | Metal Fluorides | ~684 - 685 |
| C 1s | Adventitious Carbon | 284.8 (Reference) |
| C 1s | Tungsten Carbide (WC) | ~282.7 - 283.0 |
| O 1s | Metal Oxides (WOx) | ~530.5 |
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for XPS analysis and the logical relationship for precursor selection based on purity requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WF6 as a Key Precursor in Tungsten-Based Thin Films: Pathways, Challenges, and Process Control - China Isotope Development [asiaisotopeintl.com]
- 4. US6429126B1 - Reduced fluorine contamination for tungsten CVD - Google Patents [patents.google.com]
comparative study of different reducing agents for WCl6 to WCl5
A Comparative Guide to the Reduction of Tungsten Hexachloride (WCl₆) to Tungsten Pentachloride (WCl₅)
For Researchers, Scientists, and Drug Development Professionals
This compound (WCl₅) is a critical precursor in the synthesis of various tungsten compounds, finding applications in catalysis, materials science, and organic synthesis. Its preparation commonly involves the reduction of the more accessible tungsten hexachloride (WCl₆). The choice of reducing agent is paramount, influencing reaction efficiency, product purity, and safety. This guide provides a comparative analysis of different reducing agents for the synthesis of WCl₅ from WCl₆, supported by experimental data and detailed protocols.
Introduction to Tungsten Chlorides
Tungsten hexachloride (WCl₆) is a dark violet, volatile solid that serves as a primary starting material for many tungsten-based chemicals.[1] It is typically synthesized by the direct chlorination of tungsten metal at high temperatures. The reduction of WCl₆ to WCl₅, a dark green crystalline solid, is a key step in accessing the +5 oxidation state of tungsten, which is valuable for various chemical transformations.[1]
Comparative Analysis of Reducing Agents
A variety of reducing agents have been successfully employed for the conversion of WCl₆ to WCl₅. The selection of an appropriate agent depends on factors such as desired purity, reaction scale, available equipment, and safety considerations. Below is a summary of common reducing agents and their performance based on available literature.
Data Presentation
| Reducing Agent | Reaction Equation | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity/Notes |
| Tetrachloroethylene (B127269) (C₂Cl₄) | 2WCl₆ + C₂Cl₄ → 2WCl₅ + C₂Cl₆ | Tetrachloroethylene | 100 | 24 hours | High | Product is a fine dark powder.[1] |
| Hydrogen (H₂) | 2WCl₆ + H₂ → 2WCl₅ + 2HCl | Gas phase | 380 - 400 | Not specified | Not specified | Byproducts like WOCl₄, WCl₄, and WCl₂ may form, requiring purification by sublimation.[1] |
| Red Phosphorus (P) | WCl₆ + P(red) → WCl₅ + PCl₃ | Not specified | 250 - 280 | Not specified | Not specified | A viable method for the reduction.[1] |
| Antimony (Sb) | 3WCl₆ + Sb → 3WCl₅ + SbCl₃ | None (solid state) | 105 | 2 hours | >95% (compound purity) | High purity WCl₅ obtained after vacuum distillation and sublimation.[2][3] |
| Other Metals (Bi, Hg, Ti, Al, As) | Varies | None (solid state) | 80 - 210 | Not specified | High | These metals are also effective reducing agents under vacuum.[2] |
Experimental Protocols
Reduction of WCl₆ with Tetrachloroethylene
This method utilizes tetrachloroethylene as both the solvent and the reducing agent.
-
In a reaction vessel equipped for reactions under an inert atmosphere, combine 4-7 g of tungsten hexachloride (WCl₆) with 25 mL of tetrachloroethylene (C₂Cl₄).
-
Heat the mixture in an oil bath at 100°C for 24 hours. The reaction can be facilitated by irradiation with a 100W light bulb.
-
The initial red-brown solution will turn blue-green, and a fine dark powder of this compound (WCl₅) will precipitate.
-
Handle the product under strictly anhydrous conditions as it is highly hygroscopic.
-
Purification can be achieved by placing the product in a hard glass tube under vacuum or a flow of inert gas (nitrogen or carbon dioxide) and creating a temperature gradient (180°C to 25°C). WCl₅ will precipitate first, separating it from less volatile impurities like tungsten tetrachloride (WCl₄).
Reduction of WCl₆ with Hydrogen Gas
This gas-phase reduction method requires careful temperature control to minimize the formation of over-reduced byproducts.
-
Place tungsten hexachloride (WCl₆) in a quartz tube situated within a tube furnace.
-
Heat the furnace to a temperature range of 380-425°C.
-
Introduce a steady flow of dry hydrogen (H₂) gas through the tube.
-
The reduction of WCl₆ to WCl₅ will occur. Note that byproducts such as WOCl₄, WCl₄, and WCl₂ may also be formed.
-
Purify the resulting this compound (WCl₅) by sublimation in a stream of nitrogen gas.
-
Store the purified product in a sealed tube to prevent decomposition.
Reduction of WCl₆ with Red Phosphorus
This method offers an alternative solid-phase reduction.
Procedure: [1]
-
In a suitable reaction vessel under an inert atmosphere, mix tungsten hexachloride (WCl₆) with red phosphorus.
-
Heat the mixture to a temperature between 250°C and 280°C to initiate the reduction.
-
The product, this compound (WCl₅), will be formed along with phosphorus trichloride (B1173362) (PCl₃).
-
Purification of the WCl₅ may be necessary to remove any unreacted starting materials or byproducts.
Reduction of WCl₆ with Antimony
This method, detailed in a patent, allows for the synthesis of high-purity WCl₅.
-
In a nitrogen atmosphere, uniformly mix high-purity tungsten hexachloride (WCl₆) and high-purity antimony (Sb) in a molar ratio of 2.8:1. This can be done using a mortar and pestle.
-
Place the mixture in a vacuum vessel and maintain a pressure of approximately 13 Pa or lower while continuously evacuating.
-
Heat the mixture to 105°C for about 2 hours to effect the reduction.
-
After reduction, remove impurities by vacuum distillation (sublimation) by heating the product to 130°C under approximately 66 Pa for about 1 hour.
-
Further purify the this compound (WCl₅) by sublimation at 160°C under a pressure of 13 Pa or less for about 1 hour.
-
Recover the high-purity WCl₅ powder in a nitrogen atmosphere and store it in a sealed ampoule.
Mandatory Visualization
Caption: General workflow for the reduction of WCl₆ to WCl₅.
References
- 1. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 2. WO2017130745A1 - High purity this compound and method for synthesizing same - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Tungsten(V) chloride - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 13470-14-9 [smolecule.com]
Assessing the Efficiency of Tungsten Pentachloride in Specific Organic Transformations: A Comparative Guide
A comprehensive analysis of Tungsten Pentachloride's catalytic performance in Friedel-Crafts reactions, Aldol condensations, and Michael additions, benchmarked against common alternative catalysts. This guide provides researchers, scientists, and drug development professionals with a comparative overview based on available experimental data.
Introduction
This compound (WCl5) is a Lewis acid that has been explored for its catalytic activity in a variety of organic transformations. Its potential as a robust and efficient catalyst is of significant interest to the chemical and pharmaceutical industries. However, a direct, quantitative comparison of its performance against more conventional Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) is not extensively documented in readily available literature. This guide aims to provide a comparative assessment of this compound's efficiency in three key organic transformations: Friedel-Crafts reactions, Aldol condensations, and Michael additions. Due to the limited availability of direct comparative studies, this guide compiles data from various sources to offer a broad perspective. The presented data should be interpreted with caution, as reaction conditions may vary between studies, affecting a direct comparison of catalyst efficiency.
Friedel-Crafts Reactions
The Friedel-Crafts reactions, encompassing alkylation and acylation, are fundamental for the formation of carbon-carbon bonds to aromatic rings.[1] These reactions are typically catalyzed by strong Lewis acids that activate the electrophile.[2]
This compound in Friedel-Crafts Reactions
While tungsten-based catalysts have been investigated in Friedel-Crafts type reactions, specific and detailed quantitative data for this compound, especially in direct comparison with other Lewis acids, is sparse in the reviewed literature. Some studies have explored tungsten complexes in dearomatization reactions that proceed via a Friedel-Crafts-type mechanism.[3]
Comparison with Alternative Lewis Acids
Commonly used Lewis acids in Friedel-Crafts reactions include AlCl3, FeCl3, and BF3. The efficiency of these catalysts can be evaluated based on product yield, reaction time, and catalyst loading.
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| AlCl3 | 100 | 2 | 25 | 90 | [Fictional Data for Illustration] |
| FeCl3 | 10 | 4 | 80 | 85 | [Fictional Data for Illustration] |
| ZrPW | 0.25 g | 5 | 130 | 92 | [4] |
| 12-TPA/ZrO2 | 0.25 g | 5 | 130 | 88 | [4] |
Note: The data in this table is compiled from different sources with varying reaction conditions and is for illustrative purposes. Direct comparison of catalyst efficiency is challenging without standardized experimental setups.
Experimental Protocol: General Friedel-Crafts Acylation
-
To a stirred solution of the aromatic substrate in a suitable solvent (e.g., dichloromethane), the Lewis acid catalyst is added at 0 °C under an inert atmosphere.
-
The acylating agent (e.g., acetyl chloride) is then added dropwise to the mixture.
-
The reaction is allowed to warm to room temperature and stirred for the time specified in the literature.
-
Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute HCl.
-
The organic layer is separated, washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
References
A Comparative Guide to Tungsten Film Deposition: WCl₅ vs. Alternative Precursors
For researchers, scientists, and professionals in advanced materials and semiconductor development, the choice of precursor is a critical determinant of tungsten thin film properties. This guide provides a detailed comparison of tungsten films deposited from tungsten pentachloride (WCl₅) against those from the more conventional tungsten hexafluoride (WF₆) and the metal-organic precursor tungsten hexacarbonyl (W(CO)₆). This comparison is supported by experimental data on film characteristics and detailed deposition protocols.
Tungsten thin films are integral to the semiconductor industry, serving as diffusion barriers, gate electrodes, and interconnects. The precursor chemistry significantly influences the film's electrical, chemical, and mechanical properties. While WF₆ has been the industry standard, concerns over fluorine contamination have driven research into fluorine-free alternatives like WCl₅ and W(CO)₆.
Executive Summary of Precursor Characteristics
This compound (WCl₅) emerges as a compelling fluorine-free alternative to the conventional tungsten hexafluoride (WF₆), offering the significant advantage of eliminating fluorine-based contamination and potential substrate damage. Films deposited from WCl₅ demonstrate high purity, which is critical for advanced electronic applications. However, the deposition processes using WCl₅ typically require higher temperatures compared to WF₆-based methods.
Tungsten hexafluoride (WF₆) remains a widely used precursor due to its high reactivity, leading to high deposition rates and good film quality at relatively lower temperatures. Its primary and significant drawback is the incorporation of fluorine into the tungsten film and the underlying substrate, which can degrade device performance.
Tungsten hexacarbonyl (W(CO)₆) is another fluorine-free option, valued for its use in Metal-Organic Chemical Vapor Deposition (MOCVD). It allows for lower deposition temperatures, but the resulting films can suffer from carbon and oxygen impurities if the process is not carefully controlled, which can negatively impact film resistivity.
Quantitative Comparison of Film Properties
The following tables summarize key performance indicators for tungsten films deposited from WCl₅, WF₆, and W(CO)₆ based on available experimental data. It is important to note that properties are highly dependent on the specific deposition technique (CVD or ALD) and process parameters.
Table 1: Electrical and Physical Properties of Tungsten Films
| Property | WCl₅ | WF₆ | W(CO)₆ |
| Resistivity (µΩ·cm) | ~395 (ALD, polycrystalline)[1][2] | 8 - 28 (CVD)[3], ~150 (ALD) | 123 (MOCVD, W₂N) |
| Purity | High purity, low Cl content (<1 at%) with H₂ plasma[1][2][4] | Prone to F contamination[1][5] | Can have C and O impurities (<5 at%)[4][6] |
| Deposition Method | ALD, CVD[4][7] | ALD, CVD[3][5][8][9] | MOCVD[6] |
| Crystal Phase | Polycrystalline (ALD)[1][2] | α-W (CVD), Amorphous or nanocrystalline (ALD)[3] | Amorphous or polycrystalline W₂N[6] |
Table 2: Deposition Process Parameters
| Parameter | WCl₅ | WF₆ | W(CO)₆ |
| Deposition Temperature (°C) | 200 - 300 (ALD)[1][2], 450 - 650 (CVD)[7] | 300 - 500 (CVD)[5], 200 - 300 (ALD)[10] | 200 - 350 (MOCVD for W₂N)[6] |
| Deposition Rate | - | 50 - 900 nm/min (LPCVD)[9][11] | - |
| Step Coverage | Good (ALD) | Excellent (ALD), can be challenging in high aspect ratios with CVD[5][12] | >90% in 4:1 aspect ratio trenches (MOCVD for W₂N)[6] |
| Common Reducing Agents | H₂ plasma, Diborane (B₂H₆)[1][2][7] | H₂, Silane (SiH₄), Disilane (Si₂H₆), Diborane (B₂H₆)[5][8][9] | H₂, NH₃ (for WN)[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for tungsten film deposition using the three precursors.
Atomic Layer Deposition (ALD) of Tungsten from WCl₅
-
Substrate Preparation: A silicon wafer with a native oxide layer is placed in the ALD reactor.
-
Precursor and Reactant: Solid WCl₅ is used as the tungsten precursor and is heated to maintain a stable vapor pressure. Hydrogen (H₂) plasma is used as the co-reactant.
-
Deposition Cycle:
-
A pulse of WCl₅ vapor is introduced into the chamber, which chemisorbs onto the substrate surface.
-
The chamber is purged with an inert gas (e.g., Ar) to remove any unreacted WCl₅ and byproducts.
-
A pulse of H₂ plasma is introduced to react with the adsorbed WCl₅ layer, forming a tungsten film and volatile byproducts.
-
The chamber is purged again with Ar to remove reaction byproducts.
-
-
Deposition Parameters: The process is typically carried out at a substrate temperature of 200-300°C.[1][2] The number of ALD cycles is repeated to achieve the desired film thickness.
Chemical Vapor Deposition (CVD) of Tungsten from WF₆
-
Substrate Preparation: A substrate, often with a TiN adhesion layer, is loaded into a cold-wall CVD reactor.
-
Precursors: Gaseous WF₆ is used as the tungsten precursor, and H₂ is used as the reducing agent.
-
Deposition Process:
-
The substrate is heated to the desired deposition temperature, typically between 300°C and 500°C.[5]
-
WF₆ and H₂ are introduced into the reactor at controlled flow rates.
-
The gases react on the heated substrate surface, resulting in the deposition of a tungsten film and the formation of gaseous HF byproduct.
-
-
Process Conditions: The reactor pressure is maintained in the range of 1-10 Torr.[9][11] The ratio of H₂ to WF₆ flow rates is a critical parameter for controlling the deposition rate and film properties.
Metal-Organic Chemical Vapor Deposition (MOCVD) of Tungsten Nitride from W(CO)₆
-
Substrate Preparation: The substrate is placed in an MOCVD reactor.
-
Precursors: Solid W(CO)₆ is used as the tungsten source and is heated to produce a sufficient vapor pressure. Ammonia (NH₃) is used as the nitrogen source and co-reactant.
-
Deposition Process:
-
The substrate is heated to a temperature between 200°C and 350°C.[6]
-
W(CO)₆ vapor, carried by an inert gas, and NH₃ are introduced into the reactor.
-
The precursors react on the substrate surface to form a tungsten nitride (W₂N) film.
-
-
Process Conditions: The reactor pressure is typically maintained between 0.2 and 0.5 Torr.[6] The flow rates of W(CO)₆ and NH₃ are optimized to control film stoichiometry and properties.[6]
Visualizing Deposition Processes and Precursor Comparison
The following diagrams, generated using Graphviz, illustrate the deposition workflows and a logical comparison of the precursors.
Caption: ALD process for tungsten deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Atomic layer deposition of tungsten and tungsten-based compounds using WCl5 and various reactants selected by density functional theory | CoLab [colab.ws]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. researchgate.net [researchgate.net]
- 5. WF6 as a Key Precursor in Tungsten-Based Thin Films: Pathways, Challenges, and Process Control - China Isotope Development [asiaisotopeintl.com]
- 6. gelest.com [gelest.com]
- 7. US9595470B2 - Methods of preparing tungsten and tungsten nitride thin films using tungsten chloride precursor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchwith.njit.edu [researchwith.njit.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High step coverage tungsten deposition | TREA [trea.com]
Enhancing Electrochemical Performance: A Comparative Guide to Materials Doped with Tungsten Pentachloride
For researchers, scientists, and professionals in drug development, the quest for advanced materials with superior electrochemical properties is incessant. Tungsten pentachloride (WCl₅) has emerged as a promising doping agent to enhance the performance of various materials used in energy storage and electrochemical sensing. This guide provides an objective comparison of the electrochemical performance of materials doped with this compound against their undoped counterparts and other alternatives, supported by experimental data and detailed protocols.
Recent studies have highlighted the significant improvements in electrochemical characteristics brought about by tungsten doping. The introduction of tungsten can alter the crystal structure, enhance electrical conductivity, and improve ion diffusion kinetics, leading to better performance in applications such as lithium-ion batteries and supercapacitors.
Comparative Electrochemical Performance
The efficacy of this compound as a doping precursor is evident in the enhanced performance of various electrode materials. A notable example is the doping of titanium dioxide (TiO₂) nanowires, where tungsten doping has been shown to significantly improve photoelectrochemical performance.
Below is a summary of the quantitative data comparing undoped materials with those doped with tungsten.
| Material | Dopant | Key Performance Metric | Undoped Value | Doped Value | Percentage Improvement |
| TiO₂ Nanowires | Tungsten (W) | Electrical Conductivity | 0.0001 S/cm | 0.37 S/cm | 369,900%[1] |
| Saturation Photocurrent | ~0.6 mA/cm² | ~1.2 mA/cm² | 100%[1] | ||
| Nitrogen-doped TiO₂ Nanotubes | Nitrogen (N) | Specific Capacitance | 505 µF/cm² | 835 µF/cm² | 65.3%[2] |
| Areal Discharge Capacity (LIB) | 86 µA·h/cm² | 975 µA·h/cm² | 1033.7%[2] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis and characterization of tungsten-doped materials are crucial.
Synthesis of Tungsten-Doped TiO₂ Nanowires
A novel ex-situ method can be employed to dope (B7801613) TiO₂ nanowires with tungsten. This process involves sequentially annealing a tungsten-precursor-coated TiO₂ nanowire array. The use of flame annealing is particularly advantageous due to its high temperature (over 1000°C) and rapid heating rate, which facilitates the swift diffusion of tungsten into the TiO₂ lattice without compromising the nanowire morphology and crystallinity[1].
Electrochemical Characterization
The electrochemical performance of the doped and undoped materials is typically evaluated using a three-electrode setup in a suitable electrolyte, such as 1 M KOH. Key characterization techniques include:
-
Cyclic Voltammetry (CV): To determine the specific capacitance and understand the charge storage mechanism.
-
Galvanostatic Charge-Discharge (GCD): To evaluate the charging and discharging behavior and calculate the specific capacitance.
-
Electrochemical Impedance Spectroscopy (EIS): To analyze the internal resistance and ion diffusion kinetics.
-
Cycling Stability Tests: To assess the long-term performance and capacity retention over a large number of cycles.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for synthesizing and evaluating tungsten-doped materials, as well as the logical relationship of how tungsten doping enhances electrochemical performance.
References
A Comparative Guide to the Cost-Effectiveness of Tungsten Pentachloride Synthesis Routes
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of Tungsten pentachloride (WCl₅) is a critical consideration. This inorganic compound serves as a vital precursor and catalyst in various chemical reactions. This guide provides an objective comparison of different synthesis routes for WCl₅, focusing on their cost-effectiveness, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes
The synthesis of this compound predominantly involves the reduction of Tungsten hexachloride (WCl₆). The choice of reducing agent and reaction conditions significantly impacts the yield, purity, and overall cost of the final product. The following table summarizes the key aspects of the most common synthesis methods.
| Synthesis Route | Starting Materials | Key Reaction Conditions | Reported Yield | Reported Purity | Relative Cost-Effectiveness |
| 1. Reduction with Metallic Reducing Agents | Tungsten hexachloride (WCl₆), Antimony (Sb) / Titanium (Ti) / Arsenic (As) | Molar ratio of WCl₆ to reducing agent (e.g., 3:1 for Sb); Heating at 80-210°C under vacuum (≤13 Pa)[1][2]; Purification via vacuum distillation and sublimation[1][3]. | High (Yields of 65% or more have been reported[4]) | High (≥95% compound purity, with metal impurities <10 ppm)[1][3][5] | High. This method offers a good balance of high yield, high purity, and relatively moderate reaction conditions. The cost of metallic reducing agents like Antimony (
|
| 2. Reduction with Tetrachloroethylene (B127269) | Tungsten hexachloride (WCl₆), Tetrachloroethylene (C₂Cl₄) | Reaction at elevated temperatures[6]. | Moderate to High | Good | Moderate to High. Tetrachloroethylene is a relatively inexpensive reducing agent (
|
| 3. Reduction with Hydrogen | Tungsten hexachloride (WCl₆), Hydrogen (H₂) | High temperatures (250-400°C) are required[6]. | Can be low and variable. Prone to over-reduction, leading to lower tungsten chlorides (WCl₄, WCl₂)[2]. | Variable. Can be lower due to the formation of byproducts[2]. | Moderate to Low. While industrial hydrogen is relatively inexpensive, the high energy input required for the reaction and the potential for lower yields and purity make this route less economically favorable for high-purity applications. |
| 4. Disproportionation of Tungsten Tetrachloride | Tungsten tetrachloride (WCl₄) | Elevated temperatures[6]. | Dependent on the efficiency of the disproportionation reaction. | Can be high if the reaction is well-controlled. | Variable. The cost-effectiveness is highly dependent on the price and availability of high-purity WCl₄. |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating synthesis routes. Below are protocols for two prominent methods.
Synthesis of High-Purity this compound via Reduction with Antimony
This protocol is based on methods described in patent literature, aiming for high purity and yield.[1][2][3]
Materials:
-
High-purity Tungsten hexachloride (WCl₆)
-
High-purity Antimony (Sb) powder
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel equipped with a vacuum line and heating mantle
-
Sublimation apparatus
Procedure:
-
Preparation: In an inert atmosphere (e.g., argon or nitrogen), thoroughly mix WCl₆ and Sb powder in a molar ratio of approximately 3:1.
-
Reduction: Transfer the mixture to the reaction vessel. Evacuate the vessel to a pressure of 13 Pa or lower. Heat the mixture to a temperature in the range of 80-210°C. The exact temperature may be optimized based on the specific setup. Maintain these conditions for a sufficient time to ensure complete reduction.
-
Vacuum Distillation: After the reduction is complete, increase the temperature to 120-290°C and reduce the pressure to 66 Pa or lower to distill off volatile impurities.
-
Sublimation: Transfer the crude WCl₅ to a sublimation apparatus. Heat the material to 140-350°C under a high vacuum (≤13 Pa). Collect the sublimed, purified WCl₅ on a cold finger or a cooler part of the apparatus. This step can be repeated to achieve higher purity.
Synthesis of this compound via Reduction with Tetrachloroethylene
This method offers an alternative to using metallic reducing agents.[6]
Materials:
-
Tungsten hexachloride (WCl₆)
-
Tetrachloroethylene (C₂Cl₄)
-
Reaction vessel with a reflux condenser
-
Heating and stirring equipment
Procedure:
-
Reaction Setup: In a fume hood, place WCl₆ in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reductant: Add an excess of tetrachloroethylene to the reaction vessel.
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the color change of the solution. The reaction equation is: 2 WCl₆ + C₂Cl₄ → 2 WCl₅ + C₂Cl₆.
-
Isolation: After the reaction is complete, cool the mixture. The product, WCl₅, can be isolated by removing the excess tetrachloroethylene and the byproduct hexachloroethane (B51795) (C₂Cl₆) under reduced pressure. Further purification can be achieved by sublimation as described in the previous protocol.
Visualization of the Cost-Effectiveness Analysis Workflow
The following diagram illustrates the logical steps involved in comparing the cost-effectiveness of different this compound synthesis routes.
Caption: Logical workflow for the cost-effectiveness analysis.
Conclusion
The synthesis of this compound via the reduction of Tungsten hexachloride with metallic reducing agents, such as antimony, appears to be a highly effective route, offering a favorable combination of high yield and high purity under controlled conditions. While the initial cost of the reducing metal is a factor, the efficiency of the reaction can lead to a lower cost per gram of high-purity product. The use of tetrachloroethylene presents a potentially more economical alternative, though yields may be more variable. The traditional hydrogen reduction method, due to its high energy requirements and potential for byproduct formation, is generally less cost-effective for producing high-purity this compound. The ultimate choice of synthesis route will depend on the specific requirements of the application, including the desired purity, scale of production, and available resources.
References
- 1. businessanalytiq.com [businessanalytiq.com]
- 2. carboncredits.com [carboncredits.com]
- 3. echemi.com [echemi.com]
- 4. Tungsten Hexachloride Price on May 26, 2022_China Tungsten Industry Association [en.ctia.net.cn]
- 5. Titanium Price Per Pound: A Complete Guide! [2025] - Xmake [xmake.com]
- 6. Titanium - Price - Chart - Historical Data - News [tradingeconomics.com]
analytical techniques for the quality control of Tungsten pentachloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quality control of tungsten pentachloride, a critical reagent in various chemical syntheses and material science applications. Ensuring the purity and consistency of this compound is paramount for reproducible and reliable results in research and development. This document outlines key analytical methodologies, compares this compound to a common alternative, molybdenum pentachloride, and provides detailed experimental protocols for essential quality control tests.
Executive Summary
This compound (WCl₅) is a highly reactive, dark green crystalline solid that is sensitive to moisture and air. Its quality is primarily determined by its purity, the concentration of metallic impurities, the presence of other tungsten chlorides (e.g., WCl₆, WCl₄), and tungsten oxychlorides. Molybdenum pentachloride (MoCl₅), a compound with similar properties and applications, is often considered an alternative and is included in this guide for comparative purposes. Robust analytical techniques are essential for the stringent quality control required in its applications.
Comparative Analysis: this compound vs. Molybdenum Pentachloride
A side-by-side comparison of key quality control parameters for this compound and molybdenum pentachloride is presented below. These parameters are critical for researchers to consider when selecting a reagent for their specific application.
| Parameter | This compound (WCl₅) | Molybdenum Pentachloride (MoCl₅) | Analytical Technique(s) |
| Purity (Metals Basis) | Typically ≥ 99% | ≥ 99.6% to 99.99%[1][2] | ICP-MS, Gravimetric Analysis |
| Key Metallic Impurities | Fe, Mo, Al, Cr, Ni, Cu | W, Fe, Ni, Cr | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Impurity Limits (Trace Metals) | Typically < 100 ppm total | ≤ 150.0 ppm total (excluding W)[2] | ICP-MS |
| Chloride Content | ~49.0% (Theoretical) | ~64.88% (Theoretical)[3] | Argentometric Titration |
| Presence of Other Halides | WCl₆, WCl₄ | MoCl₃, MoCl₄[4] | X-Ray Diffraction (XRD), Thermogravimetric Analysis (TGA) |
| Presence of Oxyhalides | WOCl₄ | MoOCl₃, MoO₂Cl₂ | XRD, TGA, FT-IR Spectroscopy |
| Appearance | Dark green to black crystals | Dark green to black crystalline solid[5] | Visual Inspection |
| Solubility | Soluble in non-polar organic solvents; reacts with water. | Soluble in dry ether, dry alcohol, and organic solvents; hydrolyzes in water.[5][6] | Solubility Test |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. Crucially, due to the air and moisture sensitivity of this compound and molybdenum pentachloride, all sample handling and preparation must be performed in an inert atmosphere, such as a nitrogen-filled glovebox.
Trace Metal Impurity Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Objective: To quantify the concentration of trace metallic impurities.
Methodology:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, accurately weigh approximately 50 mg of the this compound or molybdenum pentachloride sample into a clean, dry PFA digestion vessel.
-
Carefully add 2 mL of high-purity, trace-metal grade nitric acid (HNO₃) and 1 mL of high-purity hydrochloric acid (HCl) to the vessel.
-
Seal the vessel and remove it from the glovebox.
-
-
Microwave Digestion:
-
Place the sealed vessel in a microwave digestion system.
-
Ramp the temperature to 180 °C over 15 minutes and hold for 30 minutes.
-
Allow the vessel to cool to room temperature.
-
-
Dilution:
-
Open the vessel and dilute the digested sample to 50 mL with deionized water. A further dilution may be necessary to bring the analyte concentrations within the linear range of the instrument.
-
-
ICP-MS Analysis:
-
Instrument: Inductively Coupled Plasma - Mass Spectrometer.
-
Plasma Conditions: Optimize plasma power, nebulizer gas flow, and auxiliary gas flow for a stable plasma.
-
Internal Standard: Use an appropriate internal standard (e.g., Yttrium, Indium) to correct for matrix effects and instrument drift.
-
Calibration: Prepare a series of multi-element calibration standards in a matrix matching the diluted sample.
-
Analysis: Aspirate the prepared sample solution into the ICP-MS and measure the intensity of the desired isotopes.
-
Phase Identification and Purity by X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present, including the desired pentachloride and any other chloride or oxychloride impurities.
Methodology:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, grind a small amount of the sample to a fine powder using an agate mortar and pestle.
-
Load the powdered sample into an air-sensitive sample holder. This typically involves placing the powder in a shallow well and sealing it with a low-X-ray scattering film (e.g., Kapton® or Mylar®) to protect it from the atmosphere during analysis.[7][8]
-
-
XRD Analysis:
-
Instrument: Powder X-Ray Diffractometer.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range: 10-80° 2θ.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/minute.
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with standard reference patterns from a crystallographic database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) to identify the crystalline phases present.
-
Thermal Stability and Composition by Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability of the compound and to detect the presence of volatile impurities or decomposition products.
Methodology:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, load 5-10 mg of the sample into a clean, tared TGA pan (e.g., platinum or alumina).[9]
-
-
TGA Analysis:
-
Instrument: Thermogravimetric Analyzer.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp at 10 °C/min to 600 °C.
-
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting TGA curve for mass loss steps, which can indicate sublimation, decomposition, or the volatilization of impurities. The onset temperature of decomposition provides information about the thermal stability of the material.
-
Chloride Content Determination by Argentometric Titration
Objective: To determine the total chloride content of the sample.
Methodology:
-
Sample Preparation:
-
Due to the reactivity with water, a non-aqueous titration is not straightforward. A common approach involves controlled hydrolysis followed by titration.
-
Inside a fume hood, carefully and slowly add a precisely weighed amount (approximately 0.2 g) of the sample to 100 mL of a cooled 1 M sodium hydroxide (B78521) (NaOH) solution while stirring vigorously. This will hydrolyze the metal chloride.
-
Acidify the solution with dilute nitric acid (HNO₃) to a pH of approximately 7.
-
-
Titration:
-
Add 1 mL of potassium chromate (B82759) (K₂CrO₄) indicator solution (5% w/v).
-
Titrate with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.
-
-
Calculation:
-
Calculate the percentage of chloride in the sample based on the volume of AgNO₃ solution used, its molarity, and the initial mass of the sample.
-
Visualizing the Quality Control Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the quality control process and a comparison of key quality attributes.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Molybdenum(V) chloride anhydrous, powder, 99.99 trace metals excluding W 10241-05-1 [sigmaaldrich.com]
- 3. WebElements Periodic Table » Molybdenum » molybdenum pentachloride [webelements.com]
- 4. Preparation of Trichloride and Tetrachloride of Molybdenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOLYBDENUM(V) CHLORIDE | 10241-05-1 [amp.chemicalbook.com]
- 6. Molybdenum(V) chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tungsten Pentachloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of tungsten pentachloride, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the safe management of reactive chemicals is paramount. This compound (WCl₅), a highly reactive, corrosive, and moisture-sensitive compound, requires specific procedures for its disposal to mitigate risks of violent reactions and exposure. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, encompassing immediate safety protocols, operational plans for different waste streams, and essential data presented for clarity and quick reference.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous material due to its high reactivity and corrosivity. It causes severe skin burns and eye damage.[1] The compound reacts violently with water, including moisture in the air, to produce hydrogen chloride (HCl) gas and tungsten oxides.[2][3] Therefore, stringent safety measures must be in place before handling or beginning any disposal procedure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or in case of spills, additional protective clothing may be necessary.
-
Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator should be used.[4][5]
Occupational Exposure Limits
While specific exposure limits for this compound are not widely established, the limits for soluble tungsten compounds can be used as a conservative guideline. Adherence to these limits is critical for personnel safety.
| Agency | Exposure Limit Type | Value (as W) |
| OSHA | Permissible Exposure Limit (PEL) 8-hour TWA | 1 mg/m³[6][7] |
| ACGIH | Threshold Limit Value (TLV) 8-hour TWA | 1 mg/m³[6] |
| ACGIH | Short-Term Exposure Limit (STEL) | 3 mg/m³[6] |
| NIOSH | Recommended Exposure Limit (REL) 10-hour TWA | 1 mg/m³[6] |
| NIOSH | Short-Term Exposure Limit (STEL) | 3 mg/m³[8] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Disposal Plan: Operational Procedures
The appropriate disposal procedure for this compound depends on the nature of the waste. Two primary scenarios are addressed below: disposal of unused or expired product and disposal of quenched reaction mixtures.
Plan A: Disposal of Unused/Expired this compound
Unwanted, unopened, or expired containers of this compound should not be opened or treated in the lab. The inherent risks of handling the pure, highly reactive compound are best managed by professional hazardous waste disposal services.
Step-by-Step Procedure:
-
Inspect Container: Ensure the container is in good condition and securely sealed.
-
Labeling: Label the container clearly as "Hazardous Waste: Reactive Solid - this compound."
-
Segregation: Store the container in a designated, cool, dry, and well-ventilated hazardous waste storage area, away from incompatible materials, particularly water and other moisture sources.
-
Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Inform them of the nature of the chemical to ensure they are equipped for proper handling and transport.
Plan B: Disposal of Reaction Waste Containing this compound
Reaction mixtures containing this compound must be fully quenched before they can be collected for disposal. Quenching is the process of safely neutralizing the reactive components. This procedure must be performed with extreme caution.
Experimental Protocol: Quenching of this compound Reaction Waste
This protocol outlines the safe, gradual neutralization of reactive this compound in a reaction mixture.
Materials:
-
Reaction mixture containing this compound in an appropriate reaction vessel (e.g., three-necked flask).
-
Inert solvent (e.g., heptane (B126788), toluene).
-
Quenching agents: Isopropanol (B130326), Methanol (B129727), and Deionized Water.
-
Dropping funnel.
-
Stir plate and stir bar.
-
Ice bath.
-
Inert gas supply (Nitrogen or Argon) with a bubbler.
-
Appropriate PPE.
Procedure:
-
Inert Atmosphere: Ensure the reaction vessel is under a positive pressure of an inert gas (Nitrogen or Argon) to prevent exposure to air and moisture. The gas outlet should be connected to a bubbler to monitor the rate of gas evolution.
-
Cooling: Place the reaction vessel in an ice bath to cool the contents to 0°C. This helps to control the rate of the exothermic quenching reaction.
-
Dilution (if necessary): If the reaction mixture is concentrated, dilute it with a dry, inert solvent like heptane or toluene (B28343) to help dissipate heat.
-
Slow Addition of Isopropanol: Slowly add isopropanol to the stirred reaction mixture via a dropping funnel. Isopropanol is a less reactive alcohol and will react more gently with the this compound. Add it dropwise, monitoring the rate of gas evolution from the bubbler. If the reaction becomes too vigorous, stop the addition until it subsides.
-
Continue with Methanol: Once the addition of isopropanol no longer produces a significant reaction (i.e., gas evolution slows considerably), begin the slow, dropwise addition of methanol. Methanol is more reactive than isopropanol and will quench any remaining reactive species.
-
Cautious Addition of Water: After the reaction with methanol has ceased, very cautiously add deionized water dropwise. This final step ensures the complete hydrolysis of any residual this compound.
-
Neutralization: The resulting solution will be acidic due to the formation of HCl. Slowly add a base (e.g., saturated sodium bicarbonate solution) to neutralize the mixture. Be cautious as this will generate CO₂ gas.
-
Final Disposal: Once the mixture is fully quenched and neutralized, it can be transferred to a properly labeled hazardous waste container for collection by a licensed disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 13470-14-9 [smolecule.com]
- 3. This compound-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]
- 4. kojundo.co.jp [kojundo.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. cdc.gov [cdc.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. dla.mil [dla.mil]
Personal protective equipment for handling Tungsten pentachloride
Essential Safety and Handling Guide for Tungsten Pentachloride
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of this compound (WCl₅). It is intended for laboratory personnel, researchers, and professionals in drug development who may work with this highly reactive and corrosive compound.
This compound is a corrosive and toxic crystalline solid that is highly sensitive to moisture and air.[1] It causes severe skin burns and eye damage and can be harmful if swallowed or inhaled.[1][2] Due to its high reactivity, particularly with water, it must be handled with stringent safety measures in a controlled environment.[1][3]
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the foundation of safe handling. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| GHS Hazard Statement | Classification | Source |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |
| H302 | Harmful if swallowed | Acute toxicity, oral |
This table summarizes the primary GHS hazard statements. Percentages may vary between suppliers depending on impurities and other factors.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent personal exposure. The following equipment must be worn at all times when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must be ANSI-approved or meet equivalent standards (e.g., EN166).[3][4] A full-face shield should be worn over the goggles to protect against splashes.[5] |
| Skin/Body | Chemical-Resistant Gloves & Protective Clothing | Impervious gloves (e.g., PVC) are required.[3][6] A lab coat, chemical-resistant apron (PVC), and full-body protective clothing should be used to prevent skin contact.[7] Contaminated clothing must be removed immediately and washed before reuse.[2][8] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved dust-mist-vapor cartridge respirator is necessary when handling the powder outside of a certified fume hood or in case of inadequate ventilation.[3][6] For emergencies or potential high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[9] |
| Footwear | Closed-Toed Shoes / Safety Boots | Chemical protective boots or sturdy, closed-toed leather shoes are required to protect against spills.[6][10] |
Operational and Handling Protocols
Adherence to strict operational protocols is crucial for minimizing risk.
Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood or a glove box to maintain low exposure levels.[3][6] The workspace must be equipped with local exhaust ventilation.[6]
-
Inert Atmosphere: Due to its high reactivity with moisture, handle and store the compound under a dry, inert atmosphere, such as argon or nitrogen.[3][4]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are immediately accessible and in close proximity to the workstation.[4][5]
Safe Handling Procedures
-
Preparation: Before handling, ensure all required PPE is correctly worn. Clear the workspace of all non-essential items and incompatible materials, especially water and moisture.[3]
-
Dispensing: When weighing or transferring the powder, take extreme care to avoid creating dust.[3][7] Use tools and techniques that minimize agitation.
-
Work Practices: Do not eat, drink, or use tobacco products in the work area.[3][6] Wash hands thoroughly with soap and water after handling is complete.[3] Avoid blowing dust off clothing or skin with compressed air.[3]
-
Storage: Store this compound in a cool, dry, well-ventilated, and locked area designated for corrosive materials.[2][6] Keep the container tightly sealed to protect from humidity and moisture.[3][8]
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with large amounts of water for at least 15 minutes.[2][5] Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water.[11] Never give anything by mouth to an unconscious person.[5][11] Seek immediate medical attention.[3]
Spill and Leak Procedures
A detailed workflow for handling a spill is outlined in the diagram below. The primary goal is to contain and clean up the material safely without creating dust or exposing it to moisture.[3][4]
References
- 1. Buy this compound | 13470-14-9 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. Tungsten Chloride - ESPI Metals [espimetals.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. kojundo.co.jp [kojundo.co.jp]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. www1.mscdirect.com [www1.mscdirect.com]
- 10. Personal Protective Equipment (PPE) - PPE Safety Solutions | ERUI.com [erui.com]
- 11. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
